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  • Product: 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid
  • CAS: 15540-79-1

Core Science & Biosynthesis

Foundational

Technical Monograph: 4-Amino-6-hydroxybenzene-1,3-dicarboxylic Acid

Executive Summary 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid (also referred to as 4-amino-6-hydroxyisophthalic acid) represents a specialized class of multifunctional aromatic ligands. Structurally characterized by a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid (also referred to as 4-amino-6-hydroxyisophthalic acid) represents a specialized class of multifunctional aromatic ligands. Structurally characterized by a "push-pull" electronic system—featuring electron-donating amino and hydroxyl groups alongside electron-withdrawing carboxylic acid moieties—this compound exhibits unique zwitterionic behavior and coordination versatility.

Primary applications lie in Metal-Organic Frameworks (MOFs) , where its rigid phenyl backbone and orthogonal functional groups facilitate the construction of porous, luminescent materials. It also serves as a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds, particularly quinazolines.

Molecular Architecture & Physicochemical Profile[1][2]

Structural Identity

The molecule is a tetra-substituted benzene derivative. The positioning of the functional groups creates a highly polarized electronic structure, enabling intramolecular hydrogen bonding (between -OH/-COOH and -NH2/-COOH) and excited-state intramolecular proton transfer (ESIPT), which drives its fluorescence properties.

ChemicalStructure Benzene Benzene Core (C6) C1_COOH C1: -COOH (Acidic) Benzene->C1_COOH C3_COOH C3: -COOH (Acidic) Benzene->C3_COOH C4_NH2 C4: -NH2 (Basic/Donor) Benzene->C4_NH2 C6_OH C6: -OH (Phenolic/Donor) Benzene->C6_OH C1_COOH->C6_OH H-Bond C3_COOH->C4_NH2 Zwitterion Pair

Figure 1: Structural topology of 4-amino-6-hydroxyisophthalic acid showing functional group orientation and potential intramolecular interactions.

Key Physicochemical Data
PropertyValue / DescriptionNote
CAS Number 15540-79-1Verified Identifier
Molecular Formula C₈H₇NO₅
Molecular Weight 197.14 g/mol
Appearance White to pale-yellow crystalline powderOxidizes slightly upon air exposure
Solubility Soluble in DMSO, DMF, dilute alkali. Poor in water/ethanol.Amphoteric solubility profile
Melting Point >300°C (Decomposes)High lattice energy due to zwitterionic character
pKa (Estimated) pKa₁ ≈ 2.5 (COOH), pKa₂ ≈ 4.8 (COOH), pKa₃ ≈ 10.5 (OH)Amino group protonation occurs < pH 2

Synthetic Routes & Purification Protocols[1][4]

Retrosynthetic Logic

Direct functionalization of isophthalic acid is challenging due to directing group conflicts. The most robust synthetic strategy employs Resorcinol (1,3-dihydroxybenzene) as the starting scaffold. The pathway involves double carboxylation (Kolbe-Schmitt) followed by mono-amination.

Protocol: Modified Kolbe-Schmitt & Ammonolysis

This protocol synthesizes the precursor 4,6-dihydroxyisophthalic acid and converts it to the target amino derivative.

Step 1: Synthesis of 4,6-Dihydroxyisophthalic Acid
  • Reagents: Resorcinol (1.0 eq), KHCO₃ (4.0 eq), Solid CO₂ (Excess).

  • Procedure:

    • Mix resorcinol and potassium bicarbonate in a high-pressure autoclave.

    • Pressurize with CO₂ (50 bar) and heat to 220°C for 8 hours.

    • Mechanism: The phenoxide anion undergoes electrophilic aromatic substitution at the activated 4 and 6 positions.

  • Work-up: Dissolve the resulting cake in water and acidify with HCl to pH 1. The di-acid precipitates as a white solid.

Step 2: Mono-Amination (Bucherer-Type Reaction) [1]
  • Reagents: 4,6-Dihydroxyisophthalic acid, 25% Aqueous Ammonia, Ammonium Bisulfite (Catalyst).

  • Procedure:

    • Suspend the starting material in aqueous ammonia in a sealed tube/autoclave.

    • Heat to 140°C for 6–12 hours.

    • Control Point: Monitor via TLC or HPLC to prevent over-amination (formation of 4,6-diamino species).

  • Purification (Isoelectric Precipitation):

    • The crude mixture is highly basic.

    • Carefully titrate with glacial acetic acid to pH 4.0–5.0 (the isoelectric point).[1]

    • The zwitterionic product precipitates while unreacted starting material (more soluble) and diamino byproducts remain in solution.[1]

    • Recrystallize from DMF/Water (1:1).[1]

SynthesisPathway Start Resorcinol (1,3-Dihydroxybenzene) Step1 Kolbe-Schmitt Carboxylation (CO2, KHCO3, 220°C) Start->Step1 Inter 4,6-Dihydroxyisophthalic Acid Step1->Inter Step2 Selective Ammonolysis (NH3(aq), 140°C, Pressure) Inter->Step2 Product 4-Amino-6-hydroxyisophthalic Acid (Target) Step2->Product

Figure 2: Synthetic pathway from Resorcinol via carboxylation and nucleophilic substitution.

Reactivity & Functionalization

Coordination Chemistry (MOF Ligand)

The compound acts as a multidentate ligand .[1] The combination of hard oxygen donors (carboxylate/phenol) and the nitrogen donor (amine) allows it to bridge various metal centers.[1]

  • Lanthanides (Ln³⁺): The carboxylates bridge Ln centers, while the -OH and -NH₂ groups can chelate or remain free for sensing applications.

  • Transition Metals (Zn²⁺, Cu²⁺): Forms "paddle-wheel" or cluster-based nodes.

Cyclization to Quinazolines

The 1,3-arrangement of the amino group and the carboxylic acid (at position 3) makes this molecule a prime precursor for quinazolin-4-one derivatives.

  • Reaction: Condensation with formamide or urea.

  • Utility: This scaffold is ubiquitous in EGFR inhibitors and antifolate drugs.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed:

TechniqueExpected SignatureDiagnostic Feature
¹H NMR (DMSO-d₆) δ 12-13 ppm (Broad, 2H, -COOH)Very downfield acid protons.
δ 8.2 ppm (s, 1H, Ar-H C2)Isolated proton between carboxyls.
δ 6.3 ppm (s, 1H, Ar-H C5)Upfield due to shielding by OH/NH2.
IR Spectroscopy 3300-3400 cm⁻¹ (Doublet)N-H stretching (Primary amine).[1]
1680-1700 cm⁻¹ (Strong)C=O stretching (Carboxylic acid).[1]
Mass Spectrometry m/z 198.15 [M+H]⁺Positive mode ESI.[1]

Applications in Advanced Materials[3]

Luminescent MOFs for Sensing

The rigid aromatic core and the push-pull electronic effect (Amino -> Benzene -> Carboxyl) induce strong fluorescence. When incorporated into MOFs (e.g., with Zn or Cd), the ligand exhibits ligand-to-metal charge transfer (LMCT) or ligand-centered emission.[1]

  • Mechanism: The uncoordinated -OH or -NH₂ sites in the MOF pores can interact with analytes (e.g., nitroaromatics, metal ions), causing fluorescence quenching or enhancement ("Turn-on" sensing).

Bio-Imaging Probes

Derivatives of 4-amino-6-hydroxyisophthalic acid are structurally related to 5-aminosalicylic acid (5-ASA) but with enhanced Stokes shifts due to the additional electron-withdrawing carboxyl group. This makes them candidates for pH-sensitive fluorescent probes in biological media.

MOF_Coordination cluster_Ligand Ligand Binding Modes Metal M(II/III) Node O1 O Metal->O1 Bridging O2 O Metal->O2 Chelating N N Metal->N Auxiliary

Figure 3: Coordination modes of the ligand in Metal-Organic Frameworks.[1]

References

  • Sigma-Aldrich. 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid Product Sheet. Verified CAS 15540-79-1.[2] Link

  • PubChem. Compound Summary: 4-amino-6-hydroxybenzene-1,3-dicarboxylic acid.[2] National Library of Medicine. Link

  • Baine, O. et al. (1954). "The Kolbe-Schmitt Reaction on Resorcinol Derivatives." Journal of Organic Chemistry. (Foundational synthesis of hydroxyisophthalic precursors).
  • Wang, J. et al. (2022). "Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand." MDPI Crystals. (Context for amino-isophthalate MOF applications). Link

  • BenchChem. Synthesis Protocols for Hydroxyisophthalic Acid Derivatives. (Technical protocols for carboxylation). Link[1]

Sources

Exploratory

Technical Guide: 4-Amino-6-hydroxyisophthalic Acid (CAS 15540-79-1)

Topic: CAS 15540-79-1 (4-Amino-6-hydroxyisophthalic Acid) Physical Properties & Safety Data Content Type: Technical Reference Guide Audience: Pharmaceutical Scientists, Analytical Chemists, and QC Professionals [1][2] Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS 15540-79-1 (4-Amino-6-hydroxyisophthalic Acid) Physical Properties & Safety Data Content Type: Technical Reference Guide Audience: Pharmaceutical Scientists, Analytical Chemists, and QC Professionals

[1][2]

Executive Summary & Significance

CAS 15540-79-1 , chemically known as 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid (or 4-Amino-6-hydroxyisophthalic acid), is a critical organic compound primarily utilized in pharmaceutical research and quality control. It serves as a designated impurity reference standard for Aminosalicylic Acid (PAS) and its salts (e.g., Sodium Aminosalicylate), which are second-line antitubercular agents.

In drug development, the quantification of this compound is essential for regulatory compliance (USP/EP), as it represents a by-product of the Kolbe-Schmitt carboxylation process used to synthesize aminosalicylates. Its presence indicates process efficiency and purity levels of the Active Pharmaceutical Ingredient (API).

Chemical Identity & Structural Analysis

This section defines the precise chemical nomenclature and identifiers required for regulatory documentation and database searching.

Identifier Detail
Chemical Name 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid
Common Synonyms 4-Amino-6-hydroxyisophthalic acid; Sodium Aminosalicylate Impurity 5
CAS Registry Number 15540-79-1
Molecular Formula C₈H₇NO₅
Molecular Weight 197.14 g/mol
SMILES C1=C(C(=C(C=C1N)O)C(=O)O)C(=O)O
InChI Key BLBBHFYLFBKYNA-UHFFFAOYSA-N
Structural Insight

The molecule consists of a benzene ring substituted with:

  • Two Carboxylic Acid groups (-COOH) at positions 1 and 3 (isophthalic acid core).

  • One Hydroxyl group (-OH) at position 6 (ortho to one carboxylic acid, similar to salicylic acid).

  • One Amino group (-NH₂) at position 4 (para to the hydroxyl group).

This poly-functional structure creates a zwitterionic potential and significant pH-dependent solubility behavior.

Physicochemical Profile

The following data is synthesized from experimental values and predictive models suitable for analytical method development (e.g., HPLC).

Property Value / Range Context for Application
Appearance White to light beige/yellow powderVisual inspection of reference standards.
Melting Point 206 – 222 °C (Decomposes)High melting point indicates strong intermolecular hydrogen bonding.
Solubility (Water) Low (Acid form)The free acid is sparingly soluble in water; requires basic pH for dissolution.
Solubility (Solvents) Soluble in DMSO , Dilute Alkali (NaOH, KOH)Use DMSO for preparing stock solutions for HPLC analysis.
pKa (Predicted) pKa₁ ≈ 2.5 (COOH), pKa₂ ≈ 4.5 (COOH)Mobile phase pH must be controlled (< 2.5) to keep it in non-ionized form for retention on C18 columns.
LogP ~ 0.5 - 1.0 (Low lipophilicity)Elutes early in Reverse Phase HPLC compared to less polar impurities.

Safety, Handling, & Toxicology (GHS)

As a chemical intermediate and laboratory reagent, CAS 15540-79-1 requires strict adherence to safety protocols. It is generally classified as an Irritant .

GHS Classification & Hazard Statements
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Protocols
  • PPE: Wear nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a lab coat. Use a dust mask (N95/P2) if handling open powder to prevent inhalation.

  • Handling: Avoid dust generation. Operate within a fume hood when weighing large quantities.

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

    • Skin Contact: Wash with plenty of soap and water.

Experimental Protocols & Analytical Handling

A. Reconstitution for HPLC Analysis

Objective: Prepare a stable stock solution for impurity quantification.

  • Solvent Selection: Do not attempt to dissolve directly in pure water or acidic mobile phase, as solubility is limited.

  • Protocol:

    • Weigh 10 mg of CAS 15540-79-1 into a 20 mL volumetric flask.

    • Add 5 mL of DMSO (Dimethyl Sulfoxide) or 0.1 N NaOH . Sonicate for 2 minutes until fully dissolved.

    • Dilute to volume with the mobile phase (e.g., Phosphate Buffer pH 2.5 : Methanol).

    • Note: The shift in pH upon dilution may cause precipitation if the concentration is too high; ensure final concentration is < 0.5 mg/mL.

B. Storage & Stability[4][5][6][7]
  • Temperature: Store at +2°C to +8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) if possible to prevent oxidative degradation of the amino group (browning).

  • Container: Amber glass vials to protect from light.

Visualization: Impurity Origin & Workflow

The following diagram illustrates the structural relationship and the analytical decision tree for identifying this impurity in a pharmaceutical sample.

G Start Raw Material: m-Aminophenol Process Kolbe-Schmitt Reaction (Carboxylation) Start->Process + CO2 / K2CO3 Product Target API: 4-Aminosalicylic Acid (PAS) Process->Product Main Reaction Impurity Impurity (CAS 15540-79-1): 4-Amino-6-hydroxyisophthalic Acid Process->Impurity Over-Carboxylation (Side Reaction) Analysis QC Analysis (HPLC) C18 Column, UV @ 254nm Product->Analysis Sample Prep Impurity->Analysis Reference Std Decision Check Limit (NMT 0.1%) Analysis->Decision Pass Release Batch Decision->Pass < 0.1% Fail Reject / Reprocess Decision->Fail > 0.1%

Caption: Formation pathway of CAS 15540-79-1 during Aminosalicylate synthesis and QC decision flow.

References

  • PubChem. 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid (CID 459347). National Library of Medicine. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - CAS 15540-79-1.[1] Available at: [Link]

Sources

Foundational

A Technical Guide to 4-amino-6-hydroxybenzene-1,3-dicarboxylic acid and 5-aminoisophthalic acid for Pharmaceutical Research and Development

Abstract This in-depth technical guide provides a comprehensive comparative analysis of two closely related aromatic dicarboxylic acids: 4-amino-6-hydroxybenzene-1,3-dicarboxylic acid and 5-aminoisophthalic acid. Tailore...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide provides a comprehensive comparative analysis of two closely related aromatic dicarboxylic acids: 4-amino-6-hydroxybenzene-1,3-dicarboxylic acid and 5-aminoisophthalic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in their physicochemical properties, synthesis, and potential applications. By examining the influence of their distinct functional groups—specifically the presence of a phenolic hydroxyl group in the former—this guide offers insights into their respective advantages and disadvantages as scaffolds or intermediates in medicinal chemistry. Detailed experimental protocols for synthesis and characterization are provided, alongside a critical evaluation of their potential to influence drug-receptor interactions, ADME properties, and overall suitability for the development of novel therapeutic agents.

Introduction: The Strategic Importance of Substituted Isophthalic Acids in Drug Discovery

Isophthalic acid and its derivatives are a cornerstone in the design of a wide array of functional molecules, from high-performance polymers to life-saving pharmaceuticals.[1] Their rigid benzenoid core provides a reliable scaffold for the spatial arrangement of functional groups, enabling precise interactions with biological targets. The carboxylic acid moieties, in particular, are pivotal, serving as key interaction points with receptors and enhancing aqueous solubility.[2]

This guide focuses on two amino-substituted isophthalic acid analogues: 5-aminoisophthalic acid and 4-amino-6-hydroxybenzene-1,3-dicarboxylic acid. While structurally similar, the presence of a hydroxyl group on the benzene ring of the latter introduces significant changes in its electronic and steric properties, which can be strategically exploited in drug design. This document aims to provide a detailed, comparative analysis to inform the rational selection and application of these molecules in pharmaceutical research.

Comparative Analysis: Physicochemical Properties and Structural Nuances

A thorough understanding of the physicochemical properties of a molecule is fundamental to predicting its behavior in biological systems. The following table summarizes the key properties of 4-amino-6-hydroxybenzene-1,3-dicarboxylic acid and 5-aminoisophthalic acid.

Property4-amino-6-hydroxybenzene-1,3-dicarboxylic acid5-aminoisophthalic acid
CAS Number 15540-79-1[3]99-31-0[4]
Molecular Formula C₈H₇NO₅[3]C₈H₇NO₄[4]
Molecular Weight 197.15 g/mol 181.15 g/mol [4]
Appearance White to pale-yellow powder or crystals[5]Light brown powder[4]
Melting Point 220-222 °C>300 °C[6]
Solubility Data not readily availableInsoluble in water, soluble in ethanol[6]
pKa (predicted) Data not readily available3.69 ± 0.10[6]

The most striking difference between the two molecules is the presence of the phenolic hydroxyl group in 4-amino-6-hydroxybenzene-1,3-dicarboxylic acid. This group is expected to significantly influence its acidity, hydrogen bonding potential, and overall polarity compared to 5-aminoisophthalic acid. The lower melting point of the hydroxylated compound may suggest weaker intermolecular forces in its crystal lattice.

The Influence of the Phenolic Hydroxyl Group: A Game-Changer in Drug Design

The introduction of a phenolic hydroxyl group can have profound effects on a molecule's biological activity. This functional group can act as both a hydrogen bond donor and acceptor, significantly enhancing binding affinity to target proteins. For instance, the phenolic hydroxyl group in morphine is crucial for its analgesic activity through interaction with opioid receptors. Furthermore, the hydroxyl group can influence the molecule's metabolic profile, often serving as a site for phase II conjugation reactions, which can aid in drug clearance.

The Amino Group: A Versatile Functional Handle

Both molecules possess an amino group, which provides a key site for further chemical modification. This primary amine can be acylated, alkylated, or used in a variety of coupling reactions to introduce new functionalities, thereby enabling the generation of diverse chemical libraries for high-throughput screening. The position of the amino group relative to the carboxylic acids also dictates the geometry of the molecule and its potential binding modes.

Synthesis and Characterization: A Practical Guide

The synthetic accessibility of these molecules is a critical consideration for their practical application in research and development.

Synthesis of 5-Aminoisophthalic Acid

5-Aminoisophthalic acid is commonly synthesized via the reduction of 5-nitroisophthalic acid. A well-established and high-yielding method involves catalytic hydrogenation.

Experimental Protocol: Synthesis of 5-Aminoisophthalic Acid

Materials:

  • 5-Nitroisophthalic acid

  • Palladium on carbon (5% Pd)

  • Ammonia solution

  • Hydrochloric acid

  • Water

  • Ethanol

Procedure:

  • In a suitable reaction vessel, dissolve 5-nitroisophthalic acid in an aqueous ammonia solution.

  • Add a catalytic amount of 5% palladium on carbon.

  • Subject the mixture to hydrogenation at a controlled temperature and pressure until the reaction is complete (monitoring by TLC or HPLC is recommended).

  • After the reaction, filter off the catalyst.

  • Acidify the filtrate with hydrochloric acid to precipitate the 5-aminoisophthalic acid.

  • Collect the precipitate by filtration, wash with cold water, and then with ethanol.

  • Dry the product under vacuum to obtain 5-aminoisophthalic acid as a solid.

Proposed Synthesis of 4-amino-6-hydroxybenzene-1,3-dicarboxylic acid

Proposed Experimental Workflow: Synthesis of 4-amino-6-hydroxybenzene-1,3-dicarboxylic acid

G A 4-Hydroxyisophthalic Acid B Nitration (HNO3/H2SO4) A->B Step 1 C 4-Hydroxy-nitro-isophthalic acid intermediate B->C D Reduction (e.g., H2/Pd-C or Sn/HCl) C->D Step 2 E 4-amino-6-hydroxybenzene-1,3-dicarboxylic acid D->E

Caption: Proposed two-step synthesis of 4-amino-6-hydroxybenzene-1,3-dicarboxylic acid.

Causality Behind Experimental Choices: The choice of a nitration-reduction sequence is a classic and reliable method for introducing an amino group onto an activated aromatic ring. The hydroxyl group in 4-hydroxyisophthalic acid is an activating group, directing the electrophilic nitration to the ortho and para positions. Subsequent reduction of the nitro group can be achieved under standard conditions.

Characterization Techniques

The identity and purity of the synthesized compounds should be confirmed using a combination of analytical techniques.

Table of Expected Spectroscopic Data:

Technique4-amino-6-hydroxybenzene-1,3-dicarboxylic acid (Expected)5-aminoisophthalic acid (Reported)
¹H NMR Aromatic protons, signals for NH₂ and OH protons.Aromatic protons and a signal for the NH₂ group.[4]
¹³C NMR Resonances for aromatic carbons, carboxylic acid carbons, and carbons attached to the amino and hydroxyl groups.Aromatic carbons and carboxylic acid carbons.[7]
FT-IR Characteristic peaks for O-H (hydroxyl and carboxylic acid), N-H, and C=O stretching.N-H, C=O, and aromatic C-H stretching vibrations.[8]
Mass Spec. Molecular ion peak corresponding to its molecular weight.Molecular ion at m/z 181.[4]

Self-Validating System for Protocols: Each step of the synthesis should be monitored for completion using appropriate chromatographic techniques (TLC or HPLC). The final product's purity should be assessed by HPLC and its identity confirmed by comparing the obtained spectroscopic data with expected values.

Applications in Drug Development: A Comparative Perspective

The choice between these two molecules as starting points for a drug discovery program will depend on the specific therapeutic target and the desired properties of the final drug candidate.

5-Aminoisophthalic Acid: A Reliable Scaffold

5-Aminoisophthalic acid has been utilized as a versatile building block in the synthesis of various compounds.[1] Its primary application in the pharmaceutical field is as a key intermediate in the synthesis of non-ionic X-ray contrast agents.[9] This highlights its utility in creating complex, highly functionalized molecules with good safety profiles. Its predictable reactivity and established synthetic routes make it a reliable choice for constructing molecular libraries.

4-amino-6-hydroxybenzene-1,3-dicarboxylic acid: Unlocking New Possibilities

The presence of the phenolic hydroxyl group in 4-amino-6-hydroxybenzene-1,3-dicarboxylic acid opens up new avenues for drug design. This group can participate in crucial hydrogen bonding interactions with a target receptor, potentially leading to higher potency and selectivity. Furthermore, the hydroxyl group can be used as a handle for further derivatization, such as etherification, to fine-tune the molecule's properties.

Logical Relationship Diagram: Impact of Functional Groups on Drug Properties

G cluster_0 4-amino-6-hydroxybenzene-1,3-dicarboxylic acid cluster_1 5-aminoisophthalic acid A Phenolic -OH F Enhanced Receptor Binding A->F H-bonding G Metabolic Handle A->G Conjugation B Amino -NH2 H Site for Derivatization B->H C Carboxylic Acids -COOH C->F Ionic/H-bonding I Solubility & Polarity C->I D Amino -NH2 D->H E Carboxylic Acids -COOH E->F Ionic/H-bonding E->I

Caption: Influence of functional groups on the potential drug-like properties of the two molecules.

Conclusion and Future Directions

Both 4-amino-6-hydroxybenzene-1,3-dicarboxylic acid and 5-aminoisophthalic acid offer valuable scaffolds for drug discovery. 5-Aminoisophthalic acid represents a well-characterized and synthetically accessible starting material. In contrast, 4-amino-6-hydroxybenzene-1,3-dicarboxylic acid, with its additional phenolic hydroxyl group, presents opportunities for enhanced biological activity and novel chemical modifications. The choice between them should be guided by a clear understanding of the target biology and the desired physicochemical properties of the final drug candidate. Further research into the synthesis and biological evaluation of derivatives of 4-amino-6-hydroxybenzene-1,3-dicarboxylic acid is warranted to fully explore its potential in medicinal chemistry.

References

  • 5-Aminoisophthalic acid - Physico-chemical Properties. (2024, April 10). ChemBK. [Link]

  • 5-Aminoisophthalic acid. PubChem. [Link]

  • 5-Aminoisophthalic acid | SIELC Technologies. (2018, May 16). [Link]

  • 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid. PubChem. [Link]

  • Dimethyl 5-aminoisophthalate. PubChem. [Link]

  • 5-Aminoisophthalic Acid (5-AIPA). Sarna Chemicals. [Link]

  • Production of 5-aminoisophthalic acid.
  • Neutral, Zwitterion, Ionic Forms of 5‐Aminoisophthalic Acid in Cocrystals, Salts and Their Optical Properties. ResearchGate. (2019, May 15). [Link]

  • Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. SciSpace. [Link]

  • New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Elsevier. [Link]

  • 5-AMINOISOPHTHALIC ACID. precisionFDA. [Link]

  • Water-chain mediated proton conductivity in mechanically flexible redox-active organic single crystals - Supporting Information. The Royal Society of Chemistry. [Link]

  • Preparation and characterization of a Cu complex based on 5-aminoisophthalic acid as a recyclable metal-organic framework for C-S cross coupling. Taylor & Francis Online. (2022, December 15). [Link]

  • CID 161113247. PubChem. [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES Wol. LOCKSS. (2004, April 9). [Link]

  • Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. The Royal Society of Chemistry. [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. (2025, July 4). [Link]

  • 1,3-amino alcohol synthesis by hydroxylation. Organic Chemistry Portal. [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. (2025, April 21). [Link]

  • A process for the preparation of n,n'-substituted 5-amino-1,3-benzenedicarboxamides.
  • pKa Data Compiled by R. Williams. University of Wisconsin-Madison. (2022, April 7). [Link]

  • CID 23461093. PubChem. [Link]

  • An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. MDPI. (1989, February 3). [Link]

  • 5-HYDROXYBENZENE-1,3-DICARBOXYLIC ACID. ChemBK. (2024, April 11). [Link]

  • (a) FTIR of 1,3-benzene dicarboxylic acid (BDC) and [Zn(BDC)(H2O)]. (b) UV-vis spectra of 1,3-benzene dicarboxylic acid (BDC) and [Zn(BDC)(H2O)]. ResearchGate. [Link]

Sources

Exploratory

Thermodynamic and Kinetic Solubility Profiling of 4-Amino-6-hydroxyisophthalic Acid in Organic Solvents

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Chemical Context and Structural Impediments to Dissolution 4-Amino-6-hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Chemical Context and Structural Impediments to Dissolution

4-Amino-6-hydroxyisophthalic acid (AHIPA), designated by CAS 15540-79-1[], is a highly functionalized aromatic compound. Structurally, it is characterized as a benzene ring substituted with an amino group, a hydroxyl group, and two carboxylic acid moieties[2].

In industrial pharmaceutical synthesis, AHIPA is most notably encountered as a dicarboxylated impurity during the Kolbe-Schmitt carboxylation of m-aminophenol to produce 4-aminosalicylic acid (PAS), a critical antimycobacterial agent[3]. Because the dicarboxylation reaction is an over-reaction of the intended monocarboxylation, purging AHIPA from the final Active Pharmaceutical Ingredient (API) stream requires a precise understanding of its solubility profile in various organic solvent systems.

Pathway mAP m-Aminophenol (Starting Material) Carboxylation Kolbe-Schmitt Carboxylation (CO2, Heat, Base) mAP->Carboxylation PAS 4-Aminosalicylic Acid (PAS) (Target API) Carboxylation->PAS Monocarboxylation AHIPA 4-Amino-6-hydroxyisophthalic acid (Dicarboxylated Impurity) Carboxylation->AHIPA Dicarboxylation (Over-reaction)

Fig 1. Divergent Kolbe-Schmitt synthesis pathway generating AHIPA as a dicarboxylated impurity.

Mechanistic Insights: Solute-Solvent Interactions

The dissolution of AHIPA in organic solvents is fundamentally hindered by its high crystal lattice enthalpy. The dense array of hydrogen-bonding functional groups creates a rigid, highly stabilized crystal lattice driven by both intermolecular and intramolecular hydrogen bonding.

When attempting to dissolve AHIPA, the solvent must pay a high enthalpic penalty to disrupt this lattice:

  • Non-polar solvents (e.g., chloroform, hexane) completely lack the dipole moment and hydrogen-bonding capacity required to break these solute-solute interactions, rendering the compound insoluble.

  • Protic polar solvents (e.g., Methanol) show slight solubility[]. While they can donate and accept hydrogen bonds, their strong self-association often competes with solute-solvent interactions, limiting overall solubility[4].

  • Aprotic polar solvents (e.g., DMSO) are the most effective. DMSO features a highly polarized S=O bond that acts as a potent hydrogen-bond acceptor (HBA). This allows it to effectively solvate the acidic protons of the carboxylic and hydroxyl groups without competing self-association, though the compound remains strictly "slightly soluble" due to its inherent zwitterionic potential[][4].

Empirical Solubility Profile

The quantitative and qualitative solubility data for AHIPA across standard organic solvents is summarized below. This data is critical for designing anti-solvent crystallization workflows or liquid-liquid extractions.

SolventPolarity IndexSolubility DescriptorEstimated Range (mg/mL)Mechanistic Rationale
Dimethyl Sulfoxide (DMSO) 7.2Slightly Soluble1.0 - 10.0High dielectric constant; strong HBA disrupts intermolecular H-bonds[][4].
Methanol (MeOH) 5.1Slightly Soluble1.0 - 5.0Protic solvent; forms competitive H-bonds but hindered by solute self-association[][4].
Ethyl Acetate (EtOAc) 4.4Very Slightly Soluble< 1.0Moderate polarity; insufficient HBA capacity to break the rigid crystal lattice.
Chloroform (CHCl₃) 4.1Insoluble< 0.1Non-polar; cannot overcome the high lattice enthalpy of the dicarboxylic acid.

Validated Experimental Methodology

Protocol: Isothermal Shake-Flask Method for AHIPA

Objective: Determine the true thermodynamic solubility of AHIPA in target organic solvents while preventing false-positive readings from colloidal suspensions.

Step 1: Preparation of Solid-Solvent Suspensions

  • Action: Weigh 50 mg of AHIPA into a 5 mL amber glass vial. Add 2 mL of the target organic solvent (e.g., DMSO, Methanol).

  • Causality: Amber glass prevents potential UV-induced degradation of the amino-phenol moiety. An excess of solid (beyond the expected solubility limit) is critical to maintain a saturated solution in constant equilibrium with the solid phase.

Step 2: Isothermal Equilibration

  • Action: Seal the vials and place them in an incubated orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM for 72 hours.

  • Causality: Strict temperature control is required because solubility is highly temperature-dependent. A 72-hour window ensures that the slow dissolution kinetics of highly crystalline lattices do not artificially depress the measured solubility.

Step 3: Phase Separation

  • Action: Extract 0.5 mL aliquots at 24, 48, and 72 hours. Centrifuge each aliquot at 10,000 × g for 15 minutes at 25 °C.

  • Causality: Centrifugation is strictly preferred over filtration. Highly polar compounds like AHIPA can adsorb onto standard filter membranes, skewing results. Furthermore, high-speed centrifugation forces sub-micron colloidal particles into the pellet, preventing false-positive concentration spikes in the supernatant.

Step 4: Supernatant Analysis & Self-Validation

  • Action: Dilute the supernatant appropriately with the mobile phase and quantify using HPLC-UV (e.g., C18 column, detection at 254 nm).

  • Self-Validating Check: Compare the calculated concentrations at 24, 48, and 72 hours. The system is validated as thermodynamically stable only if the variance (ΔC) between the 48h and 72h timepoints is < 2%. If ΔC > 2%, extend the equilibration time.

Workflow Prep 1. Solid-Solvent Prep (Excess AHIPA + Solvent) Equilibrate 2. Isothermal Equilibration (Shake-flask, 24-72h) Prep->Equilibrate Separate 3. Phase Separation (10,000 x g Centrifugation) Equilibrate->Separate Analyze 4. Supernatant Analysis (HPLC-UV Quantification) Separate->Analyze Validate 5. Equilibrium Validation (ΔC < 2% across timepoints) Analyze->Validate

Fig 2. Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

References

  • [2] Title: 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid | C8H7NO5 | CID 459347 | Source: PubChem (National Institutes of Health) | URL:[Link]

  • [3] Title: The Journal of Organic Chemistry 1958 Volume.23 No.10 | Source: DSS.go.th | URL:[Link]

Sources

Foundational

Thermal Stability of Amino-Hydroxy Benzenedicarboxylic Acids: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist specializing in the thermal characterization of advanced materials, I frequently encounter the challenge of decoupling the overlapping degradation events of highly func...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in the thermal characterization of advanced materials, I frequently encounter the challenge of decoupling the overlapping degradation events of highly functionalized aromatic ligands. Amino-hydroxy benzenedicarboxylic acids (AHBDCs)—such as 2-amino-5-hydroxyterephthalic acid—are highly sought after as polyfunctional building blocks in the synthesis of advanced Metal-Organic Frameworks (MOFs), high-performance polyamides, and targeted therapeutics.

However, the dual presence of electron-donating groups (


, 

) and electron-withdrawing groups (

) on a single benzene ring creates a highly complex thermal degradation profile. This whitepaper systematically deconstructs the thermal stability of AHBDCs, explaining the mechanistic causality behind their decomposition, and provides field-proven, self-validating experimental protocols for their accurate characterization.

Mechanistic Drivers of Thermal Stability

To understand the thermal boundaries of AHBDCs, we must look at the intra- and inter-molecular forces at play. The baseline thermal stability of unsubstituted terephthalic acid is robust, typically exhibiting sublimation or initial decomposition only at elevated temperatures around 276 °C to 300 °C[1]. However, functionalizing the aromatic ring drastically alters this profile.

The Causality of Functional Group Proximity

When both amino and hydroxyl groups are introduced to the benzenedicarboxylic acid backbone, three competing thermal pathways emerge:

  • Hydrogen-Bonded Network Collapse (150 °C – 200 °C): AHBDCs form dense inter-molecular hydrogen bonds. The initial endothermic transitions observed in Differential Scanning Calorimetry (DSC) are rarely true melting points; rather, they represent the dehydration of coordinated water and the collapse of these hydrogen-bonded networks.

  • Catalyzed Decarboxylation (240 °C – 300 °C): The ortho/para-directing

    
     and 
    
    
    
    groups increase the electron density of the aromatic ring. This destabilizes the adjacent
    
    
    groups, lowering the activation energy required for decarboxylation compared to pure terephthalic acid[2].
  • High-Temperature Condensation (> 350 °C): Unlike simple aromatic acids, the spatial proximity of

    
     and 
    
    
    
    groups allows for intra-molecular condensation at high temperatures, releasing
    
    
    and
    
    
    to form highly stable, carbonaceous polybenzoxazole-like chars.

ThermalDegradation A Native AHBDC (Stable < 150°C) B Dehydration & Desolvation (150°C - 200°C) A->B Heat (Endothermic) C Decarboxylation of -COOH (240°C - 300°C) B->C CO2 Release D Deamination & Condensation (300°C - 400°C) B->D NH3 / H2O Release E Carbonaceous Char (> 400°C) C->E Pyrolysis D->E Pyrolysis

Fig 1: Thermal degradation pathway of AHBDC molecules.

Self-Validating Experimental Protocol for Thermal Profiling

A common pitfall in thermal analysis is relying solely on Thermogravimetric Analysis (TGA) mass-loss percentages. Because decarboxylation (


 loss) and deamination (

loss) can overlap in AHBDCs, mass loss alone is ambiguous.

To establish a self-validating system , we must couple TGA and DSC with Evolved Gas Analysis (EGA), such as Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS). This ensures every thermal event (DSC) and mass loss (TGA) is chemically identified (EGA), closing the logic loop.

Step-by-Step TGA-DSC-EGA Methodology
  • Crucible Selection & Sample Prep: Weigh exactly 5.0 to 10.0 mg of the AHBDC sample into an alumina (

    
    ) crucible.
    
    • Causality: We strictly avoid platinum crucibles here. Platinum can catalytically lower the activation energy of amine oxidation, artificially depressing the apparent thermal stability of the compound.

  • Atmosphere Control (Inert vs. Oxidative): Purge the furnace with high-purity Nitrogen (

    
    ) at 50 mL/min for 30 minutes prior to the run.
    
    • Causality: Running the primary baseline in an inert atmosphere isolates pure thermal pyrolysis from oxidative degradation. A secondary run in synthetic air can later be used to simulate real-world atmospheric processing limits.

  • Dynamic Heating Program: Heat the sample from 25 °C to 800 °C at a controlled rate of 10 K/min.

    • Causality: A 10 K/min rate is the optimal thermodynamic sweet spot. Faster rates (e.g., 20 K/min) induce thermal lag, pushing the apparent onset of decarboxylation to artificially high temperatures.

  • Evolved Gas Routing (EGA): Route the exhaust gas through a transfer line heated to 200 °C into the FTIR gas cell.

    • Causality: The heated transfer line is critical. It prevents the condensation of high-boiling intermediate decomposition products (such as phenol or aniline derivatives) before they reach the spectrometer, ensuring accurate mass balance reconciliation[1].

Workflow S1 1. Sample Prep (Alumina Crucible) S2 2. TGA-DSC Run (10 K/min, N2) S1->S2 S3 3. EGA (FTIR/MS) (Gas Identification) S2->S3 S4 4. Data Integration (Mass Balance) S3->S4 S4->S2 Baseline Correction

Fig 2: Self-validating TGA-DSC-EGA experimental workflow.

Quantitative Thermal Data Analysis

To benchmark the stability of AHBDCs, we must compare them against their parent structures. The table below synthesizes the thermal transitions of benzenedicarboxylic acid derivatives, illustrating how progressive functionalization impacts the thermal ceiling.

Table 1: Comparative Thermal Transitions of Substituted Benzenedicarboxylic Acids

Compound ClassSublimation / Desolvation OnsetDecarboxylation OnsetPrimary Evolved Gases (via EGA)
Terephthalic Acid (TPA) 276 °C> 400 °C

, Benzene, Biphenyl
2-Aminoterephthalic Acid ~ 150 °C (Desolvation)250 °C - 300 °C

,

, Aniline derivatives
5-Hydroxyisophthalic Acid ~ 180 °C (Dehydration)280 °C - 320 °C

, Phenol,

Amino-Hydroxy-BDC (AHBDC) ~ 160 °C (Dehydration)240 °C - 280 °C

,

,

, Benzoxazoles

Data interpretation note: The introduction of both


 and 

groups restricts the upper processing limit of AHBDCs to approximately 240 °C before irreversible covalent bond cleavage occurs.

Structural Implications in Reticular Chemistry (MOFs)

The thermal stability of the free AHBDC ligand directly dictates the synthesis and activation boundaries of the materials built from it. In reticular chemistry, functionalized linkers are critical for tuning the pore chemistry of MOFs.

For instance, when utilizing amine-functionalized linkers (like 2-aminoterephthalic acid) to synthesize frameworks such as MIL-101(Cr)-NH2 or titanium-based NH2-MIL-101(Ti), researchers must carefully control hydrothermal synthesis temperatures. Studies have shown that while these MOFs are highly desirable for


 capture, the relatively low thermal stability of the functionalized ligand causes structural degradation and amorphous phase formation if synthesis or thermal activation temperatures exceed 160 °C to 200 °C[3],[4].

Therefore, when activating AHBDC-based MOFs (removing guest solvents from the pores), vacuum drying at lower temperatures (e.g., 120 °C – 150 °C) is strictly required to prevent the premature decarboxylation and framework collapse that would otherwise occur if standard 250 °C activation protocols were blindly applied.

References

  • [1] Determination of the Thermal Decomposition Products of Terephthalic Acid by Using Curie-Point Pyrolyzer. ResearchGate. Available at: [Link]

  • [3] Synthesis, Structure, and Thermal Stability of a Mesoporous Titanium(III) Amine-Containing MOF. ACS Publications (Inorganic Chemistry). Available at:[Link]

  • [4] Hydrothermal Synthesis of Sub-20 nm Amine-Functionalized MIL-101(Cr) Nanoparticles with High Surface Area and Enhanced CO2 Uptake. ACS Publications. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis and Mechanisms of 4-Amino-6-hydroxyisophthalic Acid

Introduction and Chemical Identity 4-Amino-6-hydroxyisophthalic acid (IUPAC: 4-amino-6-hydroxybenzene-1,3-dicarboxylic acid; CAS: 15540-79-1) is a highly functionalized aromatic dicarboxylic acid[1]. In pharmaceutical an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Identity

4-Amino-6-hydroxyisophthalic acid (IUPAC: 4-amino-6-hydroxybenzene-1,3-dicarboxylic acid; CAS: 15540-79-1) is a highly functionalized aromatic dicarboxylic acid[1]. In pharmaceutical and synthetic organic chemistry, it is most prominently recognized as the primary dicarboxylated derivative—and a critical process impurity—in the synthesis of the second-line antitubercular drug 4-aminosalicylic acid (PAS)[2].

For researchers and drug development professionals, understanding the precise synthesis and mechanistic suppression of this molecule is essential. Whether the goal is to isolate 4-amino-6-hydroxyisophthalic acid as a specialized building block for advanced materials/APIs or to eliminate it during PAS manufacturing, controlling the thermodynamic and kinetic parameters of the Kolbe-Schmitt carboxylation is the fundamental key.

Mechanistic Overview: The Kolbe-Schmitt Dicarboxylation

The synthesis of 4-amino-6-hydroxyisophthalic acid relies on the electrophilic aromatic substitution of m-aminophenol with carbon dioxide, a reaction governed by the principles of the Kolbe-Schmitt process.

  • First Carboxylation (Monocarboxylation): The hydroxyl group of m-aminophenol strongly activates the aromatic ring. In the presence of an alkali metal carbonate and CO₂, carboxylation occurs preferentially at the ortho position relative to the hydroxyl group (and para to the amino group), yielding 4-aminosalicylic acid (PAS)[2].

  • Second Carboxylation (Dicarboxylation): Because the PAS intermediate retains an activated aromatic system, forcing conditions—specifically high CO₂ pressure, elevated temperatures, and the absence of chelating inhibitors—drive a second electrophilic attack at the remaining available ortho position, yielding the dicarboxylated target, 4-amino-6-hydroxyisophthalic acid[2].

Causality of Experimental Choices (E-E-A-T Principles)

To deliberately synthesize the dicarboxylated product, standard PAS synthesis protocols must be inverted based on the following mechanistic rationales:

  • Alkali Metal Cation (K⁺ vs. Na⁺): Potassium carbonate (K₂CO₃) is explicitly chosen over sodium carbonate. The larger ionic radius of the K⁺ ion creates a looser ion pair with the phenoxide oxygen. This increases the electron density and nucleophilicity of the aromatic ring, which is strictly required to overcome the steric hindrance and electronic deactivation caused by the first carboxyl group[3].

  • Omission of Boric Acid: In industrial PAS synthesis, boric acid is added to increase PAS yield because it chelates the monocarboxylated product, locking it out of the equilibrium and preventing further reaction[2]. To synthesize 4-amino-6-hydroxyisophthalic acid, boric acid must be strictly excluded from the reaction matrix[2].

  • Solvent Selection (DMF vs. Water): While aqueous systems are common for monocarboxylation, N,N-Dimethylformamide (DMF) is the superior solvent for dicarboxylation. DMF is an aprotic polar solvent that allows for higher reaction temperatures (160–180 °C) and greater CO₂ solubility. Furthermore, the presence of adventitious water depresses the carboxylation yield by strongly solvating the phenoxide (reducing nucleophilicity) and competing for CO₂ to form bicarbonates[3].

ReactionPathway MAP m-Aminophenol (Substrate) PAS 4-Aminosalicylic Acid (Monocarboxylated) MAP->PAS K2CO3, CO2 130°C AHIA 4-Amino-6-hydroxyisophthalic Acid (Dicarboxylated Target) PAS->AHIA Excess CO2, 180°C No Boric Acid Boric Boric Acid (Inhibitor) Boric->PAS Chelates & Stops Reaction

Caption: Chemical pathway of m-aminophenol carboxylation to 4-amino-6-hydroxyisophthalic acid.

Quantitative Data: Reaction Conditions and Yield Profiles

The following table summarizes how manipulating the reaction environment shifts the equilibrium between the monocarboxylated (PAS) and dicarboxylated (4-amino-6-hydroxyisophthalic acid) products.

Starting MaterialReagents & AdditivesSolventTemp (°C)Pressure (atm)Major ProductYield Profile
m-AminophenolK₂CO₃, CO₂DMF13014-Aminosalicylic AcidHigh PAS, Low Dicarboxylate[3]
m-AminophenolK₂CO₃, CO₂DMF160–1805–104-Amino-6-hydroxyisophthalic Acid High Dicarboxylate, Low PAS [3]
m-AminophenolNaHCO₃, CO₂, Boric AcidH₂O9514-Aminosalicylic AcidDicarboxylation Suppressed[2]

Experimental Protocol: Synthesis of 4-Amino-6-hydroxyisophthalic Acid

This protocol provides a self-validating system for the deliberate synthesis of the dicarboxylated product via high-pressure Kolbe-Schmitt carboxylation.

Step 1: Phenoxide Salt Formation
  • Charge a dry, nitrogen-purged reaction vessel with 1.0 equivalent of m-aminophenol and 2.5 equivalents of anhydrous potassium carbonate (K₂CO₃).

  • Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF).

  • Self-Validation: Stir at 80 °C for 1 hour. A slight color shift and partial dissolution indicate the successful formation of the potassium phenoxide salt.

Step 2: Dehydration
  • Apply a vacuum to the system to distill off ~10% of the DMF volume.

  • Causality: This step azeotropically removes any adventitious water generated during salt formation. Water strictly depresses the carboxylation reaction[3].

Step 3: High-Pressure Carboxylation
  • Transfer the anhydrous suspension to a high-pressure autoclave.

  • Purge the headspace with CO₂ gas three times to remove residual nitrogen.

  • Pressurize the autoclave with CO₂ to 5–10 atm and heat the system to 160–180 °C.

  • Self-Validation: Monitor the pressure gauge. A steady drop in CO₂ pressure indicates active consumption by the electrophilic aromatic substitution. Maintain pressure by feeding CO₂ for 8–12 hours until uptake ceases.

Step 4: Acidification and Isolation
  • Cool the reactor to room temperature and carefully vent the excess CO₂.

  • Dilute the DMF reaction mixture with 3 volumes of distilled water.

  • Slowly add concentrated Hydrochloric Acid (HCl) dropwise while stirring vigorously until the pH reaches 2.0 to 3.0.

  • Causality: The target dicarboxylic acid reaches its isoelectric point in this highly acidic range, causing it to crash out of the aqueous DMF solution as a precipitate.

Step 5: Purification
  • Filter the crude precipitate under a vacuum.

  • Recrystallize the solid from boiling water or an ethanol/water mixture to yield pure 4-amino-6-hydroxyisophthalic acid. Dry under vacuum at <50 °C.

ExperimentalWorkflow Step1 Step 1: Salt Formation m-Aminophenol + K2CO3 Solvent: DMF Step2 Step 2: Dehydration Remove water Vacuum distillation Step1->Step2 Step3 Step 3: Carboxylation CO2 Pressure: 5-10 atm Temp: 160-180 °C Step2->Step3 Step4 Step 4: Acidification Cool to RT Add HCl to pH 2-3 Step3->Step4 Step5 Step 5: Isolation Filter precipitate Recrystallize Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis of 4-amino-6-hydroxyisophthalic acid.

Stability and Degradation Dynamics

When handling 4-amino-6-hydroxyisophthalic acid, researchers must account for its thermal instability. Like its monocarboxylated counterpart (PAS), the molecule is highly susceptible to thermal decarboxylation[4]. When subjected to excessive heat or highly acidic mediums over prolonged periods, the compound undergoes an irreversible decarboxylation reaction, shedding CO₂ to revert to the toxic precursor m-aminophenol[5].

Protocol Standard: To prevent degradation, all drying steps post-isolation must be conducted under high vacuum at temperatures not exceeding 50–60 °C.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Hyperbranched Poly(ester-amide)s via Polycondensation of 4-Amino-6-hydroxybenzene-1,3-dicarboxylic Acid

Executive Summary This protocol details the step-growth polymerization of 4-amino-6-hydroxybenzene-1,3-dicarboxylic acid (AHBDA, CAS: 15540-79-1). Due to its highly specific A₂B'B'' functional architecture—comprising two...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This protocol details the step-growth polymerization of 4-amino-6-hydroxybenzene-1,3-dicarboxylic acid (AHBDA, CAS: 15540-79-1). Due to its highly specific A₂B'B'' functional architecture—comprising two carboxylic acids (A₂), one aromatic amine (B'), and one phenolic hydroxyl group (B'')—AHBDA serves as an ideal single-source precursor for synthesizing hyperbranched poly(ester-amide)s (HBPEAs). These macromolecules exhibit excellent solubility, low melt viscosity, and a high density of peripheral functional groups, making them highly valuable for drug delivery scaffolds, rheology modifiers, and advanced coating formulations.

Mechanistic Rationale: The Power of Differential Nucleophilicity

In classical Flory-Stockmayer theory, the polymerization of AB_x monomers yields highly branched, non-crosslinked architectures[1]. AHBDA extends this concept as an asymmetric A₂B'B'' monomer. The key to controlling its polymerization without premature gelation lies in exploiting the differential nucleophilicity of its reactive groups[2].

  • Primary Amidation (Fast Kinetics): The aromatic amine (B') is significantly more nucleophilic than the phenolic hydroxyl (B''). Under activated conditions, the carboxylic acids react preferentially with the amine. This initial phase forms a linear polyamide backbone adorned with pendant unreacted hydroxyl and carboxyl groups.

  • Secondary Esterification (Slow Kinetics): As the amine groups are consumed and the reaction temperature is maintained, the less nucleophilic phenolic hydroxyl groups (B'') begin attacking the remaining activated carboxyls. This introduces critical branching points, transitioning the linear backbone into a three-dimensional hyperbranched poly(ester-amide) network.

Why Yamazaki-Higashi Conditions? Traditional melt polycondensation of AHBDA would require temperatures exceeding 200 °C, leading to thermal degradation of the amino-phenol moiety, etherification side-reactions, and uncontrollable cross-linking. To circumvent this, we employ the Yamazaki-Higashi phosphorylation method [3]. By utilizing triphenyl phosphite (TPP) and pyridine (Py) in N-methyl-2-pyrrolidone (NMP), the dicarboxylic acids are activated in solution under mild conditions (100–115 °C). This lowers the activation energy required for both amidation and esterification, allowing precise kinetic control over the degree of branching (DB).

Experimental Protocols

Note: This protocol is designed as a self-validating system. The macroscopic transition of the reaction mixture from a free-flowing solution to a highly viscous, honey-like fluid serves as an in-situ indicator of successful hyperbranching. Terminating the reaction at this exact inflection point prevents irreversible gelation.

Materials and Reagents
  • Monomer: 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid (AHBDA, Purity >98%)

  • Activator: Triphenyl phosphite (TPP, 99%)

  • Catalyst/Base: Pyridine (Py, anhydrous)

  • Solvent: N-methyl-2-pyrrolidone (NMP, anhydrous)

  • Promoter: Lithium chloride (LiCl, dried at 150 °C under vacuum for 12 h)

  • Precipitant: Methanol (Analytical grade)

Step-by-Step Workflow
  • System Preparation: Equip a 100 mL three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a reflux condenser. Flame-dry the apparatus under vacuum and purge with dry N₂ gas three times to eliminate ambient moisture.

  • Reagent Loading: Add 10.0 mmol (1.97 g) of AHBDA, 0.6 g of anhydrous LiCl, 20 mL of NMP, and 5 mL of Pyridine. Stir mechanically at 300 rpm at room temperature until a homogeneous, clear solution is achieved.

  • Carboxyl Activation: Inject 22.0 mmol (6.83 g, ~5.8 mL) of TPP via a gas-tight syringe. The stoichiometric excess of TPP guarantees the complete formation of the reactive acyloxy N-phosphonium salt intermediate.

  • Primary Polycondensation (Linear Growth): Submerge the flask in a thermostated oil bath pre-heated to 100 °C. Maintain this temperature for exactly 2 hours. During this phase, the highly nucleophilic amine groups react rapidly, establishing the polyamide backbone.

  • Secondary Polycondensation (Branching): Elevate the oil bath temperature to 115 °C and continue stirring for an additional 6 hours. Monitor the viscosity closely. The solution will transition to a dark amber color and become highly viscous, indicating the onset of esterification and hyperbranching.

  • Termination & Precipitation: Once the target viscosity is reached (prior to the gel point), remove the flask from the heat source and cool to 50 °C. Precipitate the polymer by pouring the viscous dope dropwise into 500 mL of vigorously stirred methanol.

  • Purification: Isolate the precipitated hyperbranched polymer via vacuum filtration. Wash the solid thoroughly with hot methanol (3 × 100 mL) in a Soxhlet extractor for 12 hours to remove residual TPP, pyridine, and low-molecular-weight oligomers. Dry the final product in a vacuum oven at 80 °C for 24 hours.

Data Presentation

The following table summarizes the expected quantitative data correlating reaction time at 115 °C with the resulting macromolecular properties.

Table 1: Influence of Branching Time on AHBDA Polymer Characteristics

Branching Time (h)Yield (%)

( g/mol )

( g/mol )
Polydispersity Index (PDI)Degree of Branching (DB)
2.0728,40014,2001.690.28
4.08515,60032,7002.090.45
6.09124,10065,0002.690.62
8.0*N/AN/AN/AN/AGelation (Insoluble)

*Reaction exceeded the critical gel point; cross-linking occurred due to complete consumption of terminal functional groups.

Visualization of the Reaction Pathway

Pathway Monomer AHBDA Monomer (A2B'B'' Type) Activation Carboxyl Activation (TPP / Py / LiCl) Monomer->Activation 25 °C Linear Amidation (Fast) Linear Polyamide Activation->Linear 100 °C, 2h NH2 Nucleophilic Attack Branching Esterification (Slow) Branching Points Linear->Branching 115 °C, 6h OH Nucleophilic Attack Polymer Hyperbranched Poly(ester-amide) Branching->Polymer Quench in Methanol

Fig 1: Reaction workflow and branching mechanism of AHBDA polycondensation.

References

  • New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA Source: MDPI URL:[Link]

  • Syntheses of a Hyperbranched Polymer and Its Performance on Enhanced Oil Recovery Source: Frontiers URL:[Link]

  • Synthesis and characterization of biodegradable hyperbranched poly(ester-amide)s based on natural material Source: PubMed URL:[Link]

Sources

Application

Application Note &amp; Protocols: Post-Synthetic Modification of Metal-Organic Frameworks with Amino-Hydroxy Linkers for Advanced Applications

Introduction: The Rationale for Bifunctional Scaffolds Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Bifunctional Scaffolds

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and drug delivery.[1] The ability to tailor their chemical and physical properties is paramount. Post-synthetic modification (PSM) offers a powerful strategy to introduce new functionalities into a pre-synthesized MOF without altering its fundamental framework.[1][2][3] This approach circumvents the limitations of de novo synthesis, where complex functional groups might not withstand the initial MOF formation conditions.[1]

This application note provides a comprehensive guide to the post-synthetic modification of an amino-functionalized MOF with a linker bearing both amino and hydroxy functionalities. The introduction of these bifunctional linkers creates a sophisticated scaffold with diverse potential. The amino group can serve as a handle for further covalent modification or as a basic catalytic site, while the hydroxyl group can impart hydrophilicity, act as a hydrogen-bond donor, or serve as a coordination site for metal ions. This dual functionality is particularly relevant in the development of advanced materials for drug delivery, where the amino group can be used to attach targeting ligands and the hydroxyl group can enhance biocompatibility and drug interaction.[4] In catalysis, the synergistic action of acidic (from the hydroxyl) and basic (from the amine) sites can be exploited for tandem reactions.

We will focus on the robust and well-characterized amino-functionalized zirconium-based MOF, UiO-66-NH₂ , as our starting platform. Its exceptional thermal and chemical stability makes it an ideal candidate for post-synthetic modification.[5][6] We will detail a protocol for its modification with 4-hydroxy-3-methoxybenzoic acid (vanillic acid), a readily available and biocompatible linker, via an amide coupling reaction.

Experimental Overview: A Step-by-Step Workflow

The post-synthetic modification process involves three key stages: synthesis of the parent MOF, the covalent modification reaction, and subsequent purification and activation of the functionalized MOF. Each step is critical for the successful incorporation of the amino-hydroxy linker while maintaining the structural integrity of the framework.

PSM_Workflow cluster_synthesis Parent MOF Synthesis cluster_psm Post-Synthetic Modification cluster_characterization Characterization A Reactants (ZrCl₄ + 2-aminoterephthalic acid) B Solvothermal Synthesis A->B C Purification & Activation B->C D UiO-66-NH₂ C->D E UiO-66-NH₂ G Amide Coupling Reaction E->G F Amino-Hydroxy Linker (Vanillic Acid) + Coupling Reagent F->G H Purification G->H I Functionalized MOF (UiO-66-NH-Vanillic) H->I J Functionalized MOF K Analysis (PXRD, FT-IR, TGA, NMR) J->K

Figure 1: General workflow for the post-synthetic modification of UiO-66-NH₂.

Detailed Protocols

Synthesis of Parent MOF: UiO-66-NH₂

Rationale: A microwave-assisted solvothermal method is employed for the synthesis of UiO-66-NH₂ to achieve rapid crystallization and high yields.[2] Acetic acid is used as a modulator to control the crystallite size and reduce defects.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2-aminoterephthalic acid

  • N,N-Dimethylformamide (DMF)

  • Acetic acid

  • Methanol (MeOH)

Protocol:

  • In a microwave reactor vessel, dissolve ZrCl₄ (0.175 g, 0.75 mmol) and 2-aminoterephthalic acid (0.135 g, 0.75 mmol) in a mixture of DMF (20 mL) and acetic acid (2.4 mL).[2]

  • Seal the vessel and heat in a microwave reactor at 120 °C for 1 hour.[2]

  • After cooling to room temperature, collect the pale-yellow powder by centrifugation.

  • Wash the product with fresh DMF (3 x 20 mL) and then with methanol (3 x 20 mL) to remove unreacted precursors and solvent molecules from the pores.

  • Activate the synthesized UiO-66-NH₂ by heating under vacuum at 120 °C for 12 hours.

Post-Synthetic Modification with Vanillic Acid

Rationale: An amide bond is formed between the amino group of UiO-66-NH₂ and the carboxylic acid of vanillic acid. A peptide coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC), is used to activate the carboxylic acid, facilitating the reaction under mild conditions to preserve the MOF structure.

Materials:

  • Activated UiO-66-NH₂

  • Vanillic acid (4-hydroxy-3-methoxybenzoic acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

Sources

Method

Application Note: Preparation and Validation of Fluorescent Sensors Using 4-Amino-6-hydroxyisophthalic Acid (AHIPA)

Document Type: Advanced Application Note & Protocol Target Audience: Materials Scientists, Analytical Chemists, and Sensor Development Professionals Focus: Synthesis of Lanthanide Metal-Organic Frameworks (Ln-MOFs) for t...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Application Note & Protocol Target Audience: Materials Scientists, Analytical Chemists, and Sensor Development Professionals Focus: Synthesis of Lanthanide Metal-Organic Frameworks (Ln-MOFs) for the Selective Detection of Heavy Metals (Fe³⁺) and Nitroaromatic Explosives (TNP).

Introduction & Molecular Rationale

The development of highly sensitive and selective fluorescent sensors is a critical priority in environmental monitoring and security screening. 4-Amino-6-hydroxyisophthalic acid (AHIPA) [1] (CAS: 15540-79-1) has emerged as a highly versatile organic linker for the construction of luminescent Metal-Organic Frameworks (MOFs).

Unlike standard isophthalic acid, AHIPA possesses a densely functionalized aromatic ring featuring both an electron-donating amino (-NH₂) group and a hydroxyl (-OH) group. This specific molecular architecture provides three distinct advantages for sensor development:

  • Robust Framework Construction: The two carboxylate groups coordinate strongly with high-valence metal ions or lanthanides (e.g., Eu³⁺, Tb³⁺) to form highly crystalline, porous networks [2].

  • Enhanced Antenna Effect: The conjugated

    
    -system, enriched by the -NH₂ and -OH auxochromes, exhibits a broad UV absorption profile. This optimizes the ligand-to-metal energy transfer (LMET), efficiently sensitizing lanthanide luminescence [3].
    
  • Multi-Site Analyte Recognition: The uncoordinated -NH₂ and -OH groups protrude into the MOF pores, acting as specific recognition sites. They facilitate hydrogen bonding with nitroaromatic explosives (like 2,4,6-Trinitrophenol, TNP) and offer Lewis base sites for binding heavy metal cations (like Fe³⁺), driving targeted fluorescence quenching[4].

Photophysical Mechanism of Sensing

To utilize AHIPA effectively, one must understand the causality behind its signal transduction. When synthesized as a Europium-based MOF (Eu-AHIPA), the sensor operates via a "Turn-Off" luminescent response mechanism.

Upon UV excitation, the AHIPA ligand absorbs photons and transitions from its singlet ground state (


) to an excited singlet state (

). Through intersystem crossing (ISC), the energy is transferred to the ligand's triplet state (

). Because the

energy level of AHIPA is optimally aligned with the resonance energy level of the Eu³⁺ ion (

), efficient energy transfer occurs (the Antenna Effect ), resulting in the characteristic sharp red emission of Eu³⁺ (

transition at 614 nm).

When target analytes (Fe³⁺ or TNP) enter the MOF pores, they quench this emission via two primary pathways:

  • Competitive Absorption / Resonance Energy Transfer (RET): The absorption spectra of Fe³⁺ and TNP strongly overlap with the excitation/emission spectra of the AHIPA ligand, absorbing the excitation energy before it can reach the Eu³⁺ center.

  • Photoinduced Electron Transfer (PET): The electron-deficient nature of nitroaromatics (TNP) drives electron transfer from the excited electron-rich AHIPA ligand to the analyte, disrupting the LMET process [5].

Mechanism UV UV Excitation (λ=320 nm) AHIPA_S1 AHIPA Ligand (Singlet S1) UV->AHIPA_S1 Absorption AHIPA_T1 AHIPA Ligand (Triplet T1) AHIPA_S1->AHIPA_T1 Intersystem Crossing (ISC) Eu3 Eu³⁺ Ion (⁵D₀ State) AHIPA_T1->Eu3 Antenna Effect (Energy Transfer) Emission Red Fluorescence (λ=614 nm) Eu3->Emission Radiative Decay Analyte Analyte (Fe³⁺ / TNP) Analyte->AHIPA_S1 Competitive Absorption (RET) Analyte->AHIPA_T1 Electron Transfer (PET) Quenching Fluorescence Quenching Analyte->Quenching Signal Output

Caption: Photophysical pathways of the Eu-AHIPA sensor illustrating the Antenna Effect and analyte-induced quenching.

Experimental Protocols

The following self-validating protocol details the synthesis, activation, and application of the Eu-AHIPA fluorescent sensor.

Solvothermal Synthesis of Eu-AHIPA MOF

Causality Note: N,N-Dimethylformamide (DMF) is selected as the primary solvent because, under solvothermal conditions (>100 °C), it slowly hydrolyzes to release dimethylamine. This gradual increase in pH slowly deprotonates the AHIPA carboxylic acids, ensuring the controlled nucleation and growth of high-quality, defect-free MOF crystals.

Materials Required:

  • 4-Amino-6-hydroxyisophthalic acid (AHIPA, 0.1 mmol, ~19.7 mg)

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O, 0.1 mmol, ~44.6 mg)

  • Solvent system: DMF / Ethanol / Deionized Water (4:1:1 v/v/v)

Step-by-Step Procedure:

  • Dissolution: Dissolve 0.1 mmol of AHIPA and 0.1 mmol of Eu(NO₃)₃·6H₂O in 6 mL of the DMF/EtOH/H₂O solvent mixture in a 15 mL glass vial. Sonicate for 10 minutes until a clear solution is obtained.

  • Solvothermal Reaction: Transfer the solution to a 10 mL Teflon-lined stainless steel autoclave. Seal and heat in a programmable oven at 120 °C for 72 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a controlled rate of 5 °C/h. Critical Step: Rapid cooling will induce thermal shock, leading to amorphous precipitation rather than crystalline framework formation.

  • Harvesting: Collect the resulting pale-yellow microcrystals via centrifugation (8,000 rpm, 5 min).

Sensor Activation (Pore Clearing)

To function as a sensor, the guest solvent molecules trapped within the MOF pores must be removed without collapsing the framework.

  • Solvent Exchange: Immerse the synthesized crystals in 10 mL of anhydrous acetone. Replace the acetone every 12 hours for 3 days. Acetone has a lower surface tension and boiling point than DMF, preventing capillary-force-induced pore collapse during drying.

  • Vacuum Drying: Decant the acetone and dry the exchanged crystals in a vacuum oven at 80 °C for 12 hours to yield the activated Eu-AHIPA sensor.

Fluorescence Titration Assay
  • Dispersion: Disperse 3.0 mg of activated Eu-AHIPA powder in 3.0 mL of HEPES buffer (10 mM, pH 7.4) and sonicate for 30 minutes to form a stable suspension (1 mg/mL).

  • Baseline Measurement: Transfer the suspension to a quartz cuvette (1 cm path length). Excite the sample at 320 nm and record the initial emission spectrum (

    
    ) from 500 nm to 700 nm, noting the peak intensity at 614 nm.
    
  • Titration: Sequentially add 10 µL aliquots of the analyte solution (e.g., 1.0 mM Fe³⁺ or TNP in water). After each addition, stir for 30 seconds and record the emission spectrum (

    
    ).
    
  • Data Analysis: Plot the quenching efficiency using the Stern-Volmer equation:

    
    
    Where 
    
    
    
    and
    
    
    are luminescence intensities before and after analyte addition,
    
    
    is the Stern-Volmer quenching constant, and
    
    
    is the analyte concentration.

Workflow Step1 1. Precursor Mixing AHIPA + Eu(NO₃)₃ in DMF/EtOH/H₂O Step2 2. Solvothermal Synthesis 120 °C, 72 hours, 5 °C/h cooling Step1->Step2 Step3 3. Solvent Exchange & Activation Acetone soak (3 days) -> Vacuum Dry Step2->Step3 Step4 4. Sensor Dispersion 1 mg/mL in HEPES Buffer (pH 7.4) Step3->Step4 Step5 5. Analyte Titration Incremental addition of Fe³⁺ or TNP Step4->Step5 Step6 6. Spectrofluorometric Analysis Monitor ⁵D₀ → ⁷F₂ transition (614 nm) Step5->Step6

Caption: Step-by-step experimental workflow for the preparation and deployment of the Eu-AHIPA sensor.

Quantitative Data Presentation

The performance of amino-functionalized Ln-MOF sensors is evaluated based on their Limit of Detection (LOD), calculated via


 (where 

is the standard deviation of 10 blank measurements), and their response time. The table below summarizes expected analytical metrics based on structurally analogous amino-isophthalic acid Ln-MOF systems [6].
Analyte TargetLinear Range (µM)Stern-Volmer Constant (

)
Limit of Detection (LOD)Response TimePrimary Quenching Mechanism
Fe³⁺ (Iron) 0 - 150

0.85 µM< 30 secondsCompetitive Absorption & Coordination
Cu²⁺ (Copper) 0 - 120

1.40 µM< 45 secondsParamagnetic quenching via -NH₂ binding
TNP (Explosive) 0 - 80

0.25 µM (ppb range)< 15 secondsPET & Hydrogen bonding with -OH/-NH₂
Phenol 0 - 200

5.20 µM~ 60 secondsWeak Hydrogen bonding

Note: The exceptional sensitivity toward TNP is driven by the synergistic hydrogen bonding between the nitro groups of TNP and the free -NH₂ / -OH groups of the AHIPA ligand, which pre-concentrates the analyte within the MOF pores.

Troubleshooting & Scientific Integrity

To ensure maximum trustworthiness and reproducibility of this protocol, adhere to the following field-proven insights:

  • Incomplete Quenching / Low Sensitivity: If the

    
     is lower than expected, the MOF pores are likely blocked by residual DMF. Causality:  DMF strongly coordinates to open metal sites and hydrogen-bonds with the -NH₂ groups. Ensure the 3-day acetone solvent exchange is strictly followed.
    
  • Auto-fluorescence Background: If a broad blue emission (~400-450 nm) dominates the spectrum, the Antenna Effect is failing. Causality: This indicates that the AHIPA ligand is emitting its own fluorescence rather than transferring energy to the Eu³⁺ center. This usually results from water molecules coordinating directly to the Eu³⁺ ions (multi-phonon relaxation). Ensure the sensor is properly activated to remove coordinated water, or perform the assay in heavy water (D₂O) to verify the quenching source.

  • Selectivity Interference: If mixed metal solutions yield false positives, utilize a masking agent. For instance, adding NaF can mask Fe³⁺ interference when attempting to sense Cu²⁺, as the fluoride tightly binds the iron, preventing it from interacting with the AHIPA framework.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 459347, 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid" PubChem, 2025.[Link]

  • Sharma, K., et al. "5-Aminoisophthalate-based kojic acid-appended bis-1,2,3-triazole: a fluorescent chemosensor for Cu2+ sensing and in silico study." RSC Advances, 2024.[Link]

  • Chanda, A., et al. "Strategic Design and Functionalization of an Amine-Decorated Luminescent Metal Organic Framework for Selective Gas/Vapor Sorption and Nanomolar Sensing of 2,4,6-Trinitrophenol in Water." ACS Applied Materials & Interfaces, 2018.[Link]

  • Wu, D., et al. "Modular Construction of Multivariate Metal–Organic Frameworks for Luminescent Sensing." Journal of the American Chemical Society, 2025.[Link]

  • Li, Y., et al. "Amino-Functionalized NDI-Based MOFs as Unusual “Turn On” and “Turn Off” Fluorescent Sensors for Phenolic Pollutants with Double Solvent Channel Response and Iodine Adsorbents." Inorganic Chemistry, 2024.[Link]

  • Sha, J., et al. "Ratiometric Fluorescent Sensor Based on Tb(III) Functionalized Metal-Organic Framework for Formic Acid." Molecules, 2022.[Link]

Application

Application Note: Functionalization of Polybenzoxazoles with 4-Amino-6-Hydroxyisophthalic Acid for Advanced Applications

Introduction: The Imperative for High-Performance Functional Polymers Polybenzoxazoles (PBOs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for High-Performance Functional Polymers

Polybenzoxazoles (PBOs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties make them indispensable in aerospace, microelectronics, and other demanding fields.[2][3] However, the inherent rigidity and poor solubility of the PBO backbone can limit their processability and preclude their use in applications requiring tailored surface properties or specific functionalities.[4][5]

Functionalization of the PBO backbone offers a strategic approach to overcome these limitations and unlock new applications, particularly in the biomedical and drug development sectors. By incorporating monomers with specific functional groups, it is possible to modulate the polymer's properties, introducing, for example, sites for drug conjugation, enhanced biocompatibility, or altered solubility characteristics.

This application note details a comprehensive protocol for the functionalization of polybenzoxazoles through the incorporation of 4-amino-6-hydroxyisophthalic acid. This monomer is uniquely suited for this purpose due to its trifunctional nature, possessing an amine, a hydroxyl, and two carboxylic acid groups. This structure allows for the introduction of pendant carboxylic acid groups along the PBO backbone, which can serve as versatile handles for further chemical modification.

The Strategic Advantage of 4-Amino-6-Hydroxyisophthalic Acid

The choice of 4-amino-6-hydroxyisophthalic acid as a functionalizing agent is predicated on its unique molecular architecture. The ortho-relationship of the amine and hydroxyl groups is crucial for the formation of the benzoxazole ring during thermal cyclization. The two carboxylic acid groups, on the other hand, provide reactive sites for polymerization and a pendant functional group that remains after the PBO backbone is formed.

Key Attributes of 4-Amino-6-Hydroxyisophthalic Acid:

  • Pendant Functional Groups: The primary advantage is the introduction of carboxylic acid moieties into the final PBO structure. These groups can be used for a variety of secondary reactions, including:

    • Covalent attachment of therapeutic agents.

    • Grafting of hydrophilic polymers to improve biocompatibility.

    • Cross-linking to form hydrogels or other advanced materials.

  • Enhanced Solubility: The presence of the polar carboxylic acid groups can improve the solubility of the precursor poly(hydroxy amide) in a wider range of organic solvents, facilitating processing.

  • Preservation of PBO Backbone Integrity: The polymerization and subsequent cyclization reactions proceed in a manner that incorporates the functional monomer without disrupting the formation of the rigid-rod PBO backbone responsible for its desirable thermal and mechanical properties.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis and characterization of PBOs functionalized with 4-amino-6-hydroxyisophthalic acid.

Part 1: Synthesis of the Functionalized Poly(hydroxy amide) Precursor

The synthesis of the functionalized PBO is a two-step process. The first step involves the low-temperature solution polycondensation of a bis(o-aminophenol) monomer, a diacid chloride, and 4-amino-6-hydroxyisophthalic acid to form a soluble poly(hydroxy amide) (PHA) precursor.[5][6][7]

Materials:

  • 3,3'-Dihydroxybenzidine (DHB)

  • Terephthaloyl chloride (TPC)

  • 4-Amino-6-hydroxyisophthalic acid

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Pyridine, anhydrous

  • Argon or Nitrogen gas supply

Procedure:

  • Monomer Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a drying tube, dissolve 3,3'-dihydroxybenzidine and a specific molar percentage of 4-amino-6-hydroxyisophthalic acid (e.g., 5 mol%) in anhydrous DMAc under a positive pressure of inert gas. Stir the mixture until all solids have dissolved.

  • Polymerization: Cool the solution to 0°C in an ice bath. In a separate flask, prepare a solution of terephthaloyl chloride in anhydrous DMAc. Add the terephthaloyl chloride solution dropwise to the cooled monomer solution over a period of 30-60 minutes with vigorous stirring.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours. The viscosity of the solution will increase significantly as the polymerization progresses.

  • Precipitation and Purification: Precipitate the resulting poly(hydroxy amide) by pouring the viscous polymer solution into a large volume of a non-solvent such as methanol or deionized water with constant stirring.

  • Washing and Drying: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with methanol and then water to remove any unreacted monomers and salts. Dry the purified poly(hydroxy amide) in a vacuum oven at 60-80°C until a constant weight is achieved.

Part 2: Thermal Cyclization to Functionalized Polybenzoxazole

The second step involves the thermal cyclization of the PHA precursor to form the final functionalized PBO. This is a solid-state reaction that results in the formation of the benzoxazole ring and the elimination of water.

Procedure:

  • Film Casting or Powder Preparation:

    • For Films: Dissolve the dried PHA in a suitable solvent (e.g., DMAc or NMP) to form a viscous solution (10-15 wt%). Cast the solution onto a clean glass plate and dry in a vacuum oven at 80°C for 12 hours to remove the bulk of the solvent.

    • For Powder: Use the dried, fibrous PHA powder directly.

  • Thermal Conversion: Place the PHA film or powder in a high-temperature tube furnace. Heat the sample under a continuous flow of inert gas (argon or nitrogen) using a staged heating program:

    • 150°C for 1 hour (to remove residual solvent)

    • 250°C for 2 hours (initiation of cyclization)

    • 350-400°C for 3-4 hours (completion of cyclization)

  • Cooling: After the thermal treatment, allow the furnace to cool down to room temperature under the inert gas atmosphere before removing the final functionalized PBO film or powder.

Experimental Workflow Diagram:

G cluster_synthesis Part 1: Poly(hydroxy amide) Synthesis cluster_cyclization Part 2: Thermal Cyclization monomers Monomers (DHB, TPC, 4-Amino-6-hydroxyisophthalic acid) dissolution Dissolution in DMAc (0°C, Inert Atmosphere) monomers->dissolution 1. polymerization Low-Temperature Polycondensation dissolution->polymerization 2. Dropwise addition of TPC precipitation Precipitation in Methanol/Water polymerization->precipitation 3. washing Washing and Filtration precipitation->washing 4. drying Vacuum Drying (60-80°C) washing->drying 5. pha Dried Poly(hydroxy amide) drying->pha Precursor casting Film Casting or Powder Prep pha->casting 6. heating Staged Thermal Treatment (150-400°C, Inert Gas) casting->heating 7. cooling Controlled Cooling heating->cooling 8. fpbo Functionalized PBO cooling->fpbo 9.

Caption: Workflow for the synthesis of functionalized PBOs.

Characterization and Validation

Thorough characterization is essential to confirm the successful synthesis of the functionalized PBO and to understand its properties.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • PHA Precursor: Look for characteristic peaks for the amide C=O stretch (~1650 cm⁻¹), N-H stretch (~3300 cm⁻¹), and O-H stretch (broad, ~3400 cm⁻¹). The carboxylic acid O-H and C=O of the functional monomer will also be present.

    • Functionalized PBO: The disappearance of the amide and hydroxyl peaks and the appearance of characteristic benzoxazole ring vibrations (~1620 cm⁻¹ and ~1470 cm⁻¹) confirm successful cyclization. The carboxylic acid peaks from the functional monomer should remain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR of the soluble PHA precursor can confirm the polymer structure and the incorporation of the functional monomer. Due to the poor solubility of PBOs, solid-state NMR may be required for the final product.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polymer. A TGA trace of the PHA will show a distinct weight loss step corresponding to the loss of water during cyclization. The final PBO should exhibit high thermal stability with a decomposition temperature typically above 500°C.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) of the polymers. The incorporation of the functional monomer may influence the Tg of the resulting PBO.

Quantitative Data Summary
PropertyExpected Outcome for PHA PrecursorExpected Outcome for Functionalized PBO
FT-IR Amide C=O (~1650 cm⁻¹), N-H (~3300 cm⁻¹), O-H (~3400 cm⁻¹)Benzoxazole ring (~1620, ~1470 cm⁻¹), disappearance of amide peaks
TGA Weight loss corresponding to water elimination upon heatingHigh thermal stability (T_d > 500°C)
DSC Observable glass transition temperature (Tg)Higher Tg compared to PHA
Solubility Soluble in polar aprotic solvents (DMAc, NMP, DMSO)Generally insoluble, may show limited solubility in strong acids

Reaction Scheme Diagram:

G cluster_pha Poly(hydroxy amide) Precursor cluster_pbo Final Product DHB 3,3'-Dihydroxybenzidine PHA Functionalized Poly(hydroxy amide) DHB->PHA Low-Temp. Polycondensation (DMAc, 0°C -> RT) TPC Terephthaloyl Chloride TPC->PHA Low-Temp. Polycondensation (DMAc, 0°C -> RT) FuncMonomer 4-Amino-6-hydroxyisophthalic Acid FuncMonomer->PHA Low-Temp. Polycondensation (DMAc, 0°C -> RT) PBO Functionalized Polybenzoxazole PHA->PBO Thermal Cyclization (Heat, Inert Atmosphere, -H₂O)

Caption: Reaction scheme for functionalized PBO synthesis.

Potential Applications in Drug Development and Research

The ability to introduce pendant carboxylic acid groups onto a robust PBO backbone opens up a range of possibilities for advanced applications:

  • Drug Delivery Systems: The carboxylic acid groups can be used to covalently attach drug molecules, creating a stable and inert polymer-drug conjugate. The high thermal and chemical resistance of the PBO backbone ensures the integrity of the carrier under various physiological conditions.

  • Biocompatible Coatings: The surface of the functionalized PBO can be modified by grafting hydrophilic polymers like polyethylene glycol (PEG) to the carboxylic acid sites, reducing non-specific protein adsorption and improving biocompatibility for medical implants or devices.

  • Biosensors: The functional groups can serve as anchor points for the immobilization of enzymes, antibodies, or other biorecognition elements, enabling the development of robust and stable biosensor platforms.

  • Tissue Engineering Scaffolds: The functionalized PBO can be processed into fibers or films, and the surface chemistry can be tailored to promote cell adhesion and proliferation for tissue engineering applications.

Conclusion

The functionalization of polybenzoxazoles with 4-amino-6-hydroxyisophthalic acid represents a powerful strategy for developing advanced materials with tailored properties. The protocols outlined in this application note provide a reliable and reproducible method for synthesizing these functionalized polymers. The introduction of pendant carboxylic acid groups onto the highly stable PBO backbone creates a versatile platform for a wide range of applications, particularly in the fields of drug development, biomedical devices, and advanced materials science. The combination of the exceptional intrinsic properties of PBOs with the chemical versatility of the introduced functional groups paves the way for the next generation of high-performance polymers.

References

  • CHEN Yong, QIAN Jun, ZHANG Kan, ZHUANG Qi xin, HAN Zhe wen. Synthesis and Characterization of Polybenzoxazoles Composites with Low Dielectric Loss. Journal of Functional Polymers, 2014, 27(3). Available from: [Link]

  • Preparation of High-Temperature-Resistant Polybenzoxazole Paper by a Two-Step Method. ResearchGate. Available from: [Link]

  • Joseph, W. D. Synthesis and characterization of high performance polybenzoxazoles. VTechWorks. Available from: [Link]

  • Chen, Y., Qian, J., Liu, X., Zhuang, Q., & Han, Z. (2013). Synthesis and photoluminescence properties of polybenzoxazoles containing perylenebisimide functionalized graphene nanosheets via stacking interaction. New Journal of Chemistry, 37(8), 2453-2460. Available from: [Link]

  • Avcı, A. (2014). SYNTHESIS AND CHARACTERIZATION OF METAL FUNCTIONAL POLYBENZOXAZINES. Middle East Technical University.
  • Zhang, K., Liu, J., Ohashi, S., & Ishida, H. (2015). Thermal Behavior of Functionalized Polybenzoxazines: Part 2, Directive Influence of Ethynyl Group. Journal of Polymer Science Part A: Polymer Chemistry, 53(7), 895-904.
  • Calle, M., Comesaña-Gándara, B., Hernández, A., de la Campa, J. G., de Abajo, J., & Lozano, Á. E. (2020). Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant Groups. Polymers, 12(8), 1782. Available from: [Link]

  • Calle, M., Comesaña-Gándara, B., Hernández, A., de la Campa, J. G., de Abajo, J., & Lozano, Á. E. (2020). Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant Groups.
  • Hasegawa, M., & Horiuchi, K. (1997). Synthesis of aromatic polybenzoxazoles by silylation method and their thermal and mechanical properties. Journal of Polymer Science Part A: Polymer Chemistry, 35(15), 3225-3235.
  • Lee, J. H., Kim, J. H., & Kim, J. Y. (2013). Synthesis and characterization of polybenzoxazole/graphene oxide composites via in situ polymerization. Bulletin of the Korean Chemical Society, 34(11), 3329-3334.
  • Hsiao, S. H., & Yang, C. P. (2001). Synthesis and properties of polybenzoxazole–clay nanocomposites. Journal of Polymer Science Part A: Polymer Chemistry, 39(24), 4234-4242.
  • Fukukawa, K., & Ueda, M. (2006). Recent Development of Photosensitive Polybenzoxazoles. Polymer Journal, 38(5), 405-418.
  • 4-Hydroxyisophthalic Acid. DrugFuture. Available from: [Link]

  • Wang, C., Chen, S., & Lai, C. (2019). Heat-resistant polybenzoxazole nanofibers made by electrospinning. Journal of Industrial Textiles, 48(7), 1219-1236.
  • Hsiao, S. H., & Chen, Y. C. (2011). Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety. Polymer Chemistry, 2(10), 2269-2278.
  • Polyimides (PI) & Polybenzoxazoles (PBO): Advanced Dielectric Polymers for Wafer Bumping & Wafer Level Packaging. Brewer Science. Available from: [Link]

  • 4,6-Dihydroxyisophthalic acid. PubChem. Available from: [Link]

Sources

Method

Application Note: Ligand Exchange Protocols for 4-Amino-6-Hydroxybenzene-1,3-Dicarboxylic Acid

Executive Summary & Molecular Context[1][2][3] 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid (CAS: 15540-79-1), hereafter referred to as 4,6-AHIA , is a multifunctional isophthalic acid derivative. Unlike simple linkers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context[1][2][3]

4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid (CAS: 15540-79-1), hereafter referred to as 4,6-AHIA , is a multifunctional isophthalic acid derivative. Unlike simple linkers, 4,6-AHIA possesses two distinct chelating motifs adjacent to its carboxylate binding sites:

  • Salicylate Motif: The hydroxyl group at position 6 is ortho to the carboxylate at position 1.

  • Anthranilate Motif: The amino group at position 4 is ortho to the carboxylate at position 3.

These features make 4,6-AHIA an exceptional candidate for Post-Synthetic Exchange (PSE) or Solvent-Assisted Ligand Exchange (SALE) to introduce orthogonal reaction sites (Lewis basic amines and Brønsted acidic phenols) into MOF pores for catalysis, heavy metal sensing, or secondary metalation.

This guide details protocols for exchanging 4,6-AHIA into stable MOF hosts, specifically focusing on Zr(IV)-based frameworks (e.g., UiO-66 derivatives) and Cu(II)-based frameworks (e.g., NOTT-100/PCN-14 analogs) .

Molecular Specifications
PropertySpecification
IUPAC Name 4-amino-6-hydroxybenzene-1,3-dicarboxylic acid
Common Name 4-Amino-6-hydroxyisophthalic acid (4,6-AHIA)
Formula C₈H₇NO₅
MW 197.14 g/mol
pKa Values (Est.) COOH₁ (2.9), COOH₂ (4.1), OH (9.8), NH₃⁺ (2.[1]5)
Solubility Soluble in DMF, DMSO, DMAc; Sparingly soluble in MeOH, H₂O

Mechanistic Insight: The Thermodynamics of Exchange

Successful ligand exchange relies on tilting the free energy landscape (


) in favor of the incoming ligand. For 4,6-AHIA, two factors drive this process:
  • Acidity Matching (pKa): The incoming ligand must be sufficiently acidic to protonate the departing ligand (or the departing ligand must be removed by entropy). Since 4,6-AHIA is an isophthalic acid derivative, it readily exchanges with other isophthalates or monocarboxylate modulators (formate/acetate).

  • Chelate Effect (The "Trojan Horse"): The ortho-OH and ortho-NH₂ groups can form secondary coordination bonds with the metal node during the transition state, lowering the activation energy for exchange. However, this also poses a risk: excessive chelation can strip metal ions from the node , leading to framework decomposition.

    • Critical Control: The concentration of 4,6-AHIA and the reaction temperature must be carefully regulated to favor exchange over etching.

Diagram 1: Ligand Exchange Mechanism

The following diagram illustrates the "Dissociative Exchange" mechanism where the incoming 4,6-AHIA displaces a modulator or linker via a metastable transition state.

LigandExchange cluster_0 Thermodynamic Driver ParentMOF Parent MOF (Modulator/Linker Bound) TransitionState Transition State (Monodentate Anchoring) ParentMOF->TransitionState + 4,6-AHIA (Diffusion) IncomingLigand Incoming Ligand (4,6-AHIA) IncomingLigand->TransitionState ProductMOF Functionalized MOF (4,6-AHIA Incorporated) TransitionState->ProductMOF Chelation & Proton Transfer DepartingLigand Departing Ligand (Formate/Isophthalate) TransitionState->DepartingLigand Release

Caption: Dissociative ligand exchange mechanism where 4,6-AHIA anchors via one carboxylate before fully chelating the metal node.

Protocol 1: Defect-Engineered Exchange in Zr-MOFs (UiO-66 Type)

Objective: Install 4,6-AHIA at defect sites of a zirconium-based MOF (e.g., UiO-66). Zr-MOFs often contain missing-linker defects capped by monocarboxylates (formate/acetate). 4,6-AHIA will replace these labile caps.

Applicability: UiO-66, UiO-67, MOF-808, NU-1000.

Materials
  • Parent MOF: Activated UiO-66 (synthesized with acetic acid or formic acid modulator).

  • Ligand: 4,6-AHIA ( >97% purity).

  • Solvent: N,N-Dimethylformamide (DMF).

  • Wash Solvents: DMF, Acetone/Ethanol.

Step-by-Step Methodology
  • Preparation of Parent MOF:

    • Synthesize UiO-66 using a high modulator concentration (e.g., 50 equivalents of acetic acid) to generate a "defect-rich" framework.

    • Activate the MOF by solvent exchange (DMF

      
       Acetone) and vacuum drying at 120°C for 12 hours to remove pore-trapped guests.
      
  • Ligand Solution Prep:

    • Dissolve 4,6-AHIA (100 mg) in DMF (10 mL) .

    • Note: If dissolution is slow, sonicate at 40°C for 15 mins.

  • Exchange Reaction (SALE):

    • Suspend 100 mg of activated UiO-66 in the ligand solution.

    • Seal in a 20 mL scintillation vial or pressure tube.

    • Incubate at 85°C for 24–48 hours without stirring (static soak).

    • Why Static? Stirring can grind MOF crystals; static diffusion preserves crystal morphology.

  • Washing & Activation:

    • Centrifuge the mixture (4000 rpm, 5 min) and decant the supernatant (save for recycling).

    • Resuspend solid in fresh DMF and soak at 60°C for 2 hours (Repeat 3x) to remove unreacted ligand trapped in pores.

    • Exchange solvent to Acetone (soak 3x over 24 hours).

    • Activation: Vacuum dry at 80°C for 12 hours.

    • Caution: Do not exceed 100°C during final activation, as the amino/hydroxy groups may facilitate decarboxylation or cross-linking at high temps.

Protocol 2: Linker Replacement in Cu-MOFs (NOTT-100 Type)

Objective: Replace isophthalic acid linkers in a Cu-paddlewheel MOF (e.g., NOTT-100 or PCN-14) with 4,6-AHIA. Risk: Cu-O bonds are more labile than Zr-O. High temperatures will cause structural collapse.

Materials
  • Parent MOF: NOTT-100 (Cu-Isophthalate).

  • Ligand: 4,6-AHIA.

  • Solvent: 1:1 mixture of DMF and Ethanol (EtOH).

Step-by-Step Methodology
  • Ligand Solution:

    • Prepare a 0.05 M solution of 4,6-AHIA in DMF/EtOH (1:1).

    • Concentration Limit: Do not exceed 0.1 M. High concentrations of chelating ligands can strip Cu²⁺ ions.

  • Exchange Reaction:

    • Add 50 mg of NOTT-100 crystals to 10 mL of the ligand solution.

    • Incubate at 50°C (Do NOT exceed 60°C).

    • Duration: 3 to 5 days .

    • Monitoring: The supernatant may turn slightly blue if Cu leaching occurs. If observed, stop immediately and wash.

  • Washing:

    • Decant solution.

    • Wash with pure EtOH (soak 4 hours, replace solvent, repeat 4x).

    • Critical: DMF must be removed thoroughly as it can decompose Cu-MOFs upon long-term storage.

  • Activation:

    • Supercritical CO₂ drying is recommended to prevent pore collapse.

    • Alternatively, vacuum dry at ambient temperature for 24 hours, then 60°C for 6 hours.

Characterization & Validation

To verify the successful incorporation of 4,6-AHIA without destroying the framework, the following analytical suite is required.

A. 1H-NMR Digestion (Quantification)
  • Method: Digest 5 mg of the exchanged MOF in 600

    
    L DMSO-
    
    
    
    + 10
    
    
    L DCl (35%) or HF (for Zr-MOFs).
  • Analysis: Integrate the aromatic proton signals.

    • Parent Linker (Isophthalate): Triplet at

      
       ~7.6 ppm, Doublet at 
      
      
      
      ~8.2 ppm.
    • 4,6-AHIA:[1] Singlets at

      
       ~6.2 ppm (H5) and 
      
      
      
      ~8.4 ppm (H2).
  • Calculation: Exchange % =

    
    .
    
B. Powder X-Ray Diffraction (PXRD)[5]
  • Compare the pattern of the exchanged product with the parent MOF.[2]

  • Pass Criteria: Retention of low-angle peaks (structural order).

  • Fail Criteria: Broadening of peaks or appearance of amorphous "humps" (decomposition).

C. N2 Adsorption Isotherms (77 K)
  • Expect a decrease in BET surface area and pore volume proportional to the loading of the bulkier 4,6-AHIA ligand.

  • Red Flag: A drastic loss (>50%) suggests pore blockage or framework collapse.

Experimental Workflow Diagram

Workflow cluster_QC Quality Control Start Start: Parent MOF Synthesis Activation Activation (Remove Guests) Start->Activation Soak SALE Process (85°C Zr / 50°C Cu) Activation->Soak PrepLigand Dissolve 4,6-AHIA (DMF, 0.05-0.1M) PrepLigand->Soak Wash Gradient Wash (DMF -> Acetone/EtOH) Soak->Wash Digest NMR Digestion (Quantify Exchange %) Wash->Digest PXRD PXRD Check (Verify Crystallinity) Wash->PXRD

Caption: Step-by-step workflow for Solvent-Assisted Ligand Exchange (SALE) and validation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Exchange Rate (<10%) Steric hindrance or low T.Increase reaction time (up to 5 days). Ensure MOF is fully activated (pores empty) before soaking.
Loss of Crystallinity Metal leaching by 4,6-AHIA.Reduce ligand concentration. Lower temperature by 10°C. Add free metal salt (e.g., Cu(NO₃)₂) to buffer the solution.
Incomplete Washing Ligand trapped in pores.Use Soxhlet extraction with Ethanol for 12 hours (only for stable Zr-MOFs).
Peak Broadening (XRD) Partial framework hydrolysis.Ensure all solvents are anhydrous . 4,6-AHIA is acidic; moisture exacerbates etching.

References

  • Kim, M., et al. (2012). Postsynthetic ligand exchange as a route to functionalization of 'inert' metal-organic frameworks. Chemical Science. Link

  • Karagiaridi, O., et al. (2014). Solvent-Assisted Ligand Exchange: An Approach to Isoreticular Metal–Organic Frameworks. Angewandte Chemie International Edition. Link

  • Deria, P., et al. (2014). Versatile Functionalization of the NU-1000 Platform by Solvent-Assisted Ligand Incorporation. Inorganic Chemistry. Link

  • PubChem. (n.d.). 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid (Compound Summary). National Library of Medicine. Link

  • Tanabe, K. K., & Cohen, S. M. (2011). Postsynthetic modification of metal–organic frameworks—a progress report. Chemical Society Reviews. Link

Sources

Application

Advanced Synthesis Protocols: Derivatization of 4-Amino-6-Hydroxyisophthalic Acid for Pharmaceutical Applications

Executive Summary 4-Amino-6-hydroxyisophthalic acid (CAS 15540-79-1), also known as 4-amino-6-hydroxybenzene-1,3-dicarboxylic acid, represents a highly functionalized aromatic scaffold often underutilized in commercial l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-6-hydroxyisophthalic acid (CAS 15540-79-1), also known as 4-amino-6-hydroxybenzene-1,3-dicarboxylic acid, represents a highly functionalized aromatic scaffold often underutilized in commercial libraries. Historically observed as a byproduct in the Kolbe-Schmitt carboxylation of 3-aminophenol during p-aminosalicylic acid (PAS) manufacturing, this molecule possesses a unique "dual-handle" architecture.

This application note details the synthetic utility of 4-amino-6-hydroxyisophthalic acid as a versatile precursor for quinazoline-4-one pharmacophores—a privileged structure in kinase inhibitors (e.g., EGFR inhibitors)—and benzoxazole derivatives. We provide validated protocols for its regioselective cyclization, purification, and analytical characterization, positioning it as a high-value core for Fragment-Based Drug Discovery (FBDD).

Chemical Architecture & Reactivity Profile

Understanding the electronic environment of the scaffold is critical for successful derivatization. The molecule features a "push-pull" system:

  • Electron Donors (+M): The hydroxyl (-OH) at C6 and amino (-NH2) at C4 strongly activate the ring.

  • Electron Withdrawers (-M/-I): The carboxyl groups at C1 and C3 deactivate the ring but provide handles for cyclization.

Structural Logic for Library Design
  • Ortho-Disposition (C3/C4): The C3-COOH and C4-NH2 are ortho to each other, enabling Niementowski-type cyclizations to form quinazoline rings.

  • Meta-Disposition (C1/C4): The C1-COOH is meta to the amine, preventing competitive cyclization at this site, ensuring high regioselectivity.

  • Solubility Handle (C6-OH): The hydroxyl group remains available for etherification to tune lipophilicity (LogP) or attach solubilizing pegylated chains.

Diagram: Reactivity Map & Pathway

ReactivityMap cluster_conditions Key Reaction Parameters Core 4-Amino-6-Hydroxyisophthalic Acid (CAS 15540-79-1) Quinazoline Quinazolin-4-one Scaffold (Kinase Inhibitor Core) Core->Quinazoline Niementowski Cyclization (Formamide/MW) Benzoxazole Benzoxazole Derivatives (Bioisosteres) Core->Benzoxazole Condensation With Aldehydes Amide Amide Conjugates (Targeting Ligands) Core->Amide Selective Coupling (C1-COOH) Cond1 Regioselectivity: Driven by C3/C4 Ortho pairing Cond2 Solubility: Poor in H2O, High in DMSO/Base

Figure 1: Synthetic divergence from the 4-amino-6-hydroxyisophthalic acid core. The primary pathway (Blue) leads to quinazoline scaffolds.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 6-Hydroxy-4-oxo-3,4-dihydroquinazoline-8-carboxylic Acid

This protocol utilizes a modified Niementowski synthesis.[1][2] Traditional thermal condensation often leads to charring due to the high melting point of the isophthalic precursor. We recommend a Microwave-Assisted approach to improve yield and purity.[3]

Mechanism: The amino group attacks the formamide carbonyl, followed by intramolecular dehydration between the resulting intermediate and the ortho-carboxyl group (C3).

Materials:
  • Precursor: 4-Amino-6-hydroxyisophthalic acid (10.0 mmol, 1.97 g)

  • Reagent/Solvent: Formamide (10 mL, excess)

  • Catalyst: Ammonium Acetate (1.0 mmol, 0.07 g) - Optional, promotes amidine formation.

  • Equipment: Microwave Reactor (e.g., Biotage Initiator or CEM Discover)

Step-by-Step Procedure:
  • Preparation: In a 20 mL microwave vial, suspend the 4-amino-6-hydroxyisophthalic acid in formamide. Add ammonium acetate.

    • Note: The starting material will likely be a suspension.[4] It will solubilize as the reaction proceeds.

  • Reaction: Seal the vial and irradiate at 160°C for 20 minutes (High Absorption setting).

    • Safety: Formamide decomposes to NH3 and CO at high temperatures. Ensure the vessel is pressure-rated and the system is vented into a fume hood.

  • Work-up: Allow the reaction mixture to cool to room temperature. The product often precipitates as a beige/brown solid upon cooling.

  • Precipitation: Pour the reaction mixture into ice-cold water (50 mL) . Adjust pH to ~4.0 using 1N HCl to ensure the carboxylic acid is protonated (insoluble form).

  • Isolation: Filter the solid under vacuum. Wash the cake with water (3 x 10 mL) and cold acetone (1 x 5 mL) to remove residual formamide.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Expected Yield: 65-75% Appearance: Beige powder.

Protocol B: Selective Esterification (Dimethyl Ester Formation)

To utilize the scaffold for amide coupling at the C1 position, the carboxylic acids must first be protected, or differentially protected.

Step-by-Step Procedure:
  • Dissolution: Dissolve 4-amino-6-hydroxyisophthalic acid (5.0 g) in anhydrous Methanol (50 mL).

  • Activation: Cool to 0°C. Dropwise add Thionyl Chloride (SOCl2, 3.0 equiv) over 30 minutes.

    • Critical: Exothermic reaction. Maintain temperature <10°C to prevent degradation.

  • Reflux: Heat to reflux (65°C) for 6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).

  • Quench: Evaporate solvent in vacuo. Re-dissolve residue in EtOAc (100 mL) and wash with Sat. NaHCO3 (2 x 50 mL) to neutralize.

  • Purification: The dimethyl ester is significantly more lipophilic and can be recrystallized from Ethanol/Water.

Analytical Characterization & QC

Due to the zwitterionic nature of the starting material, standard reverse-phase HPLC requires buffering.

Table 1: HPLC Method Parameters
ParameterCondition
Column C18 Polar-Embedded (e.g., Waters XSelect HSS T3), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5% -> 60% B; 15-20 min: 60% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 310 nm (Quinazoline formation)
Retention Time Starting Material: ~3.5 min; Quinazoline Product: ~8.2 min
NMR Interpretation (DMSO-d6)
  • Starting Material: Look for two singlets in the aromatic region (approx. 7.2 ppm and 8.4 ppm) representing the protons at C2 and C5. The disappearance of the broad NH2 signal (~6-7 ppm) and appearance of a downfield singlet (~8.1 ppm) indicates formation of the Quinazoline C2-H.

Workflow Diagram

The following diagram illustrates the critical path from raw material to validated intermediate, including decision points for purification.

Workflow Start Start: 4-Amino-6-Hydroxyisophthalic Acid Check Purity Check (HPLC) >95%? Start->Check Purify Recrystallize (Dilute HCl/MeOH) Check->Purify No React Microwave Cyclization (Formamide, 160°C) Check->React Yes Purify->Check Workup Acid Precipitation (pH 4.0) React->Workup QC Final QC (NMR, LC-MS) Workup->QC

Figure 2: Operational workflow for the synthesis of quinazoline intermediates.

Safety & Handling

  • Hazard Classification: 4-Amino-6-hydroxyisophthalic acid is an irritant (H315, H319, H335).

  • Incompatibility: Avoid strong oxidizing agents.

  • Storage: Store at room temperature in a desiccator. Hygroscopic behavior has been noted in fine powder forms.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (2026).[5][6] PubChem Compound Summary for CID 12217349, 4-Amino-6-hydroxyisophthalic acid. Retrieved from [Link]

  • Synthetic Context (PAS Byproduct)

    • Hirao, I., et al. (1967).[6] The carboxylation of phenol derivatives.[4][6] V. Journal of Synthetic Organic Chemistry, Japan.[6] (Discusses formation of 4-amino-6-hydroxyisophthalic acid during carboxylation). Retrieved from [Link]

  • Quinazoline Synthesis Methodology

    • Niementowski Quinazoline Synthesis.[1] (Classic reaction adapted for isophthalic derivatives). See: Connolly, D. J., et al. (2005). Synthesis of quinazolin-4(3H)-ones. Tetrahedron.

  • Kinase Inhibitor Applications

    • Bhatia, R., et al. (2020). Quinazolin-4-one based hydroxamic acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry. (Illustrates the utility of the quinazolinone core). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Amino-6-Hydroxyisophthalic Acid

Welcome to the technical support center for the synthesis of 4-amino-6-hydroxyisophthalic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-amino-6-hydroxyisophthalic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. As there is no widely established, one-pot method for this compound, we present a robust, three-stage synthetic pathway. This document provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you optimize your reaction yields and product purity.

The proposed synthesis follows a logical progression of functional group transformations on an aromatic scaffold:

  • Carboxylation: Synthesis of the 4-hydroxyisophthalic acid precursor via the Kolbe-Schmitt reaction.

  • Electrophilic Aromatic Substitution: Regioselective nitration of the phenolic ring to introduce a nitro group.

  • Reduction: Chemoselective reduction of the nitro group to the desired amine.

Each stage presents unique challenges. This guide is structured to address these issues directly, explaining the causality behind experimental choices to empower you to make informed decisions in your laboratory work.

Overall Synthetic Workflow

The diagram below illustrates the complete synthetic pathway from a common starting material to the final product.

G cluster_0 Stage 1: Carboxylation cluster_1 Stage 2: Nitration cluster_2 Stage 3: Reduction start Dipotassium Salicylate step1 4-Hydroxyisophthalic Acid start->step1 CO2, High T/P (Kolbe-Schmitt Reaction) step2 4-Hydroxy-6-nitroisophthalic Acid step1->step2 Dilute HNO3, Controlled Temp. step3 4-Amino-6-hydroxyisophthalic Acid step2->step3 Chemoselective Reducing Agent (e.g., Pd/C, H2)

Caption: Proposed three-stage synthesis of 4-amino-6-hydroxyisophthalic acid.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Stage 1: Synthesis of 4-Hydroxyisophthalic Acid

Problem: The yield of 4-hydroxyisophthalic acid from the Kolbe-Schmitt reaction is extremely low.

  • Potential Cause 1: Incorrect Alkali Metal Salt. The choice of the alkali metal salt of the phenol starting material is critical. Using sodium salts (e.g., sodium salicylate) almost exclusively yields the ortho-carboxylation product (salicylic acid) and very little of the desired dicarboxylic acid.[1]

    • Solution: You must use the potassium salt (e.g., dipotassium salicylate or potassium p-hydroxybenzoate). Potassium phenoxide favors carboxylation at the para-position, which, under forcing conditions, can lead to the desired dicarboxylation product.[2]

  • Potential Cause 2: Presence of Water. The Kolbe-Schmitt reaction is highly sensitive to moisture. Water can consume the phenoxide and reduce the efficacy of the carboxylation process.

    • Solution: Ensure all reactants and the reaction vessel (autoclave) are scrupulously dried before use. The use of a drying agent, such as calcium carbide, within the reaction mixture has been shown to improve yields significantly.[2]

  • Potential Cause 3: Suboptimal Temperature and Pressure. This reaction requires forcing conditions to achieve dicarboxylation. Insufficient temperature or carbon dioxide pressure will result in incomplete conversion. Conversely, excessively high temperatures can lead to thermal degradation of the starting material and product.

    • Solution: The reaction should be conducted at temperatures between 300°C and 500°C under superatmospheric CO2 pressure (e.g., 1500 psig or ~100 atm).[2][3] You must carefully optimize the temperature for your specific setup to balance reaction rate against degradation.

Stage 2: Nitration of 4-Hydroxyisophthalic Acid

Problem: The reaction mixture turns into a dark, tarry mess upon adding the nitrating agent, and I cannot isolate the desired product.

  • Potential Cause: Oxidative Side Reactions. Phenols are highly activated aromatic rings and are very susceptible to oxidation by nitric acid, especially under concentrated or harsh conditions. This leads to the formation of polymeric, tarry byproducts.

    • Solution: Use dilute nitric acid (e.g., 30-40%) and maintain a low reaction temperature (e.g., 0-20°C) with efficient cooling and stirring.[4] Avoid using concentrated nitric acid or a mixture of nitric and sulfuric acids, which is too aggressive for this substrate and will favor oxidation and over-nitration.[5]

Problem: The yield of 4-hydroxy-6-nitroisophthalic acid is low, and I'm isolating significant amounts of unreacted starting material.

  • Potential Cause 1: Insufficient Nitrating Agent or Reaction Time. The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after a reasonable time, consider a small, incremental addition of dilute nitric acid. Ensure the reaction is stirred for an adequate duration (which may be several hours at low temperatures).[5]

  • Potential Cause 2: Poor Regioselectivity. While the -OH group directs ortho and para, and the two -COOH groups direct meta, there is still a possibility of nitration at other positions, although less likely. The desired product is formed by nitration at the C-6 position, which is ortho to the activating hydroxyl group.

    • Solution: The use of a solid acid catalyst in conjunction with a milder nitrating agent (e.g., NaNO3 with wet SiO2 and an inorganic acidic salt like Mg(HSO4)2) can sometimes improve regioselectivity and provide milder reaction conditions, reducing oxidative byproducts.[6]

Stage 3: Reduction of 4-Hydroxy-6-nitroisophthalic Acid

Problem: My reduction is incomplete, and I have a mixture of the nitro starting material, the amino product, and potentially other intermediates.

  • Potential Cause 1: Catalyst Deactivation. In catalytic hydrogenation (e.g., using Pd/C), the catalyst can be poisoned by impurities carried over from previous steps or by certain functional groups.

    • Solution: Ensure the 4-hydroxy-6-nitroisophthalic acid intermediate is purified before the reduction step. Recrystallization can help remove residual acids or inorganic salts. If using a heterogeneous catalyst like Pd/C, ensure it is of high quality and use an appropriate catalyst loading (e.g., 5-10 mol%).

  • Potential Cause 2: Insufficient Reducing Agent or Reaction Time. The stoichiometry of the reducing agent is critical, especially for metal/acid reductions.

    • Solution (for Metal/Acid Reduction): Use a sufficient excess of the metal and acid (e.g., 3-5 equivalents of SnCl2 in concentrated HCl).[7] Heat the reaction (e.g., reflux) to drive it to completion. Monitor by TLC until the starting material spot has completely disappeared.

    • Solution (for Catalytic Hydrogenation): Ensure the reaction is run under an adequate pressure of hydrogen gas (e.g., 50 psi to atmospheric pressure, depending on the setup) and for a sufficient duration. The reaction can sometimes take several hours to a full day.

Problem: I am losing my product because the carboxylic acid groups are being reduced.

  • Potential Cause: Incorrect Choice of Reducing Agent. Powerful reducing agents like Lithium Aluminum Hydride (LiAlH4) or Borane (BH3-THF) will reduce carboxylic acids to alcohols.[8]

    • Solution: Use a chemoselective reducing agent that specifically targets the nitro group while leaving carboxylic acids untouched. The most common and effective methods are:

      • Catalytic Hydrogenation: H2 gas with a Palladium on Carbon (Pd/C) catalyst.[9]

      • Metal/Acid Reduction: Tin(II) chloride (SnCl2) in HCl, or iron (Fe) powder in HCl or acetic acid.[7]

      • Sulfide Reduction: Sodium sulfide (Na2S) or ammonium sulfide can also be used for selective nitro group reduction.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a major concern during the nitration step?

A1: The starting material, 4-hydroxyisophthalic acid, has multiple positions where electrophilic substitution can occur. The hydroxyl group is a strong activating group that directs incoming electrophiles (like the nitronium ion, NO2+) to the positions ortho and para to it (C-2, C-6, and C-4). The two carboxylic acid groups are deactivating and direct meta to themselves. The desired product requires nitration at C-6. Fortunately, this position is strongly favored as it is ortho to the powerful -OH activator. However, harsh conditions can lead to a loss of selectivity, over-nitration, or competing oxidation reactions, making careful control of reaction conditions paramount.[4][10]

Q2: Can I protect the hydroxyl or carboxylic acid groups before nitration?

A2: Yes, employing protecting group chemistry is a valid strategy, though it adds steps to the synthesis. You could protect the phenol as a methyl or benzyl ether to prevent oxidation, but this would reduce its activating effect and might alter the regioselectivity of the nitration. Protecting the carboxylic acids as esters (e.g., dimethyl 4-hydroxyisophthalate) is also common.[3] After nitration, these protecting groups would need to be removed (e.g., hydrolysis for esters, hydrogenolysis for benzyl ethers). For this guide, we have focused on the direct route, but a protection-deprotection strategy is a key alternative for troubleshooting.

Q3: What are the best analytical methods to monitor reaction progress and product purity?

A3:

  • Thin Layer Chromatography (TLC): This is the most straightforward method for monitoring the consumption of starting material and the appearance of the product in all three stages. The significant change in polarity between the nitro- and amino-substituted compounds makes TLC particularly effective for the final reduction step.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of purity and byproduct formation, reversed-phase HPLC is an excellent choice. The aromatic nature of the compounds allows for easy UV detection.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is indispensable for structural confirmation of the intermediate and final products. The aromatic proton signals will shift predictably with changes in substitution, providing clear evidence of successful transformation at each stage.

  • Mass Spectrometry (MS): MS provides confirmation of the molecular weight of the intermediates and the final product, confirming that the desired additions and transformations have occurred.

Q4: My final 4-amino-6-hydroxyisophthalic acid product is colored. How can I purify it?

A4: Anilines, especially those with phenolic groups, are prone to air oxidation, which can lead to colored impurities.

  • Recrystallization: This is the primary method for purification. A suitable solvent system (e.g., water/methanol or water/ethanol) can be used.

  • Activated Carbon (Charcoal) Treatment: Dissolving the crude product in a suitable solvent, adding a small amount of activated carbon, heating briefly, and then filtering the hot solution can effectively remove colored, high-molecular-weight impurities.[11]

  • Use of a Reducing Agent in Workup: Including a small amount of a reducing agent like sodium hydrosulfite (sodium dithionite) or sodium sulfite during the final workup and purification can help prevent oxidation and decolorize the product solution.[12]

  • Inert Atmosphere: Perform the final filtration and drying steps under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation of the purified product.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxyisophthalic Acid (Precursor)

This protocol is adapted from established high-pressure carboxylation methods.[2]

Materials:

  • Dipotassium salicylate

  • Anhydrous potassium carbonate

  • Carbon dioxide (high purity)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

Equipment:

  • High-pressure reactor (autoclave) with temperature and pressure controls

  • Mechanical stirrer

  • Standard laboratory glassware

Procedure:

  • Preparation: In a dry environment, thoroughly mix equal parts by weight of solid dipotassium salicylate and anhydrous potassium carbonate (e.g., 20 g of each).

  • Reactor Setup: Place the dry powder mixture into the high-pressure reaction vessel.

  • Reaction: Seal the reactor, purge with CO2, and then pressurize with carbon dioxide to 1500 psig. Begin stirring and heat the reactor to 350°C. Maintain these conditions for 6 hours.

  • Work-up: After the reaction, cool the reactor to room temperature and slowly vent the excess CO2 pressure.

  • Isolation: Remove the solid product from the reactor and dissolve it in deionized water.

  • Precipitation: While stirring, slowly acidify the aqueous solution with concentrated HCl to a pH of 1-2. The crude 4-hydroxyisophthalic acid will precipitate as a solid.

  • Purification: Collect the precipitate by vacuum filtration. The crude product can be purified by recrystallization from a water-methanol mixture to yield the final product.

Protocol 2: Nitration of 4-Hydroxyisophthalic Acid

This protocol uses mild conditions to favor regioselectivity and minimize oxidation.[4][5]

Materials:

  • 4-Hydroxyisophthalic acid

  • Nitric acid (~30-40% solution in water)

  • Ice

Equipment:

  • Jacketed reaction vessel or a round-bottom flask in an ice bath

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Setup: Suspend 4-hydroxyisophthalic acid (1 equivalent) in water in the reaction vessel. Cool the mixture to 0-5°C using an ice bath.

  • Nitration: With vigorous stirring, add the dilute nitric acid solution (1.1 equivalents) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not rise above 10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at a low temperature (e.g., 5-10°C) for an additional 2-4 hours. Monitor the reaction by TLC (e.g., using a 10% methanol in dichloromethane mobile phase).

  • Isolation: Once the reaction is complete, the product may precipitate directly from the acidic solution upon cooling. If not, the volume can be reduced under vacuum to encourage crystallization.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum. The crude 4-hydroxy-6-nitroisophthalic acid can be recrystallized from hot water if necessary.

Protocol 3: Reduction to 4-Amino-6-hydroxyisophthalic Acid

This protocol describes a standard catalytic hydrogenation procedure.

Materials:

  • 4-Hydroxy-6-nitroisophthalic acid

  • Palladium on carbon (Pd/C), 5% or 10%

  • Methanol or Ethanol

  • Hydrogen gas

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Filtration setup with Celite or a similar filter aid

Procedure:

  • Setup: In a suitable reaction flask, dissolve or suspend the 4-hydroxy-6-nitroisophthalic acid (1 equivalent) in methanol.

  • Catalyst Addition: Carefully add the Pd/C catalyst (5-10 mol%) to the mixture under an inert atmosphere (e.g., nitrogen).

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen (e.g., 50 psi) or maintain a hydrogen atmosphere with a balloon.

  • Reaction: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen or by TLC. The reaction is typically complete within 4-24 hours.

  • Work-up: Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol to recover all the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude solid is 4-amino-6-hydroxyisophthalic acid.

  • Purification: The product can be purified by recrystallization from a suitable solvent system like water/ethanol. Perform purification steps quickly to minimize air oxidation.

Data Summary Table

The choice of reagents for the reduction step is critical for achieving high yield and purity. The following table summarizes common methods and key considerations.

Reducing Agent SystemTypical ConditionsAdvantagesPotential Issues & Troubleshooting
H₂ / Pd-C Room Temp, 1-4 atm H₂, Methanol/EthanolHigh yield, clean reaction, easy product isolation (filtration of catalyst).[9]Catalyst poisoning; Incomplete reaction. Ensure pure substrate; Increase catalyst load or H₂ pressure.
SnCl₂·2H₂O / HCl Reflux, Concentrated HClFast, effective, and tolerates many functional groups.[7]Requires large excess of reagent; Product isolation involves removing tin salts which can be complex. Careful pH adjustment during workup is critical.
Fe / HCl or Acetic Acid 50-100°C, Aqueous acidInexpensive, effective, and environmentally safer than other metals.Can be slow; Requires a large excess of iron powder. Ensure fine iron powder is used for maximum surface area.
Na₂S / H₂O Reflux, Aqueous solutionCan be very selective for one nitro group in a dinitro compound.Can be slow; Odor of H₂S; May require careful pH control.

References

  • Yu, M., Ouyang, D., Wang, L., & Liu, Y.-N. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 29(18), 4353. [Link]

  • Wang, Z., et al. (2014). Improved one-pot synthesis of 4,6-dihydroxyisophthalic acid and 2,3-dihydroxyterephthalic acid. ResearchGate. [Link]

  • Rode, S. R., et al. (2024). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Tetrahedron Letters, 135, 154899. [Link]

  • Cannon, J. R., & Cresp, T. M. (1971). Synthesis of 4,6-dihydroxyisophthalaldehyde and the 5-methyl and 5-methoxy-derivatives. Journal of the Chemical Society C: Organic, 729-734. [Link]

  • Yu, M., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. ResearchGate. [Link]

  • Yu, M., Ouyang, D., Wang, L., & Liu, Y.-N. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. PubMed. [Link]

  • Wikipedia contributors. (2023). Reduction of nitro compounds. Wikipedia. [Link]

  • CD Bioparticles. 4,6-Dihydroxyisophthalic acid. CD Bioparticles. [Link]

  • Al-Amiery, A. A., et al. (2025). Synthesis and characterizations of 4,6-dihydroxyisophthalohydrazide derivative for mitigation corrosion inhibition of low carbon steel in acidic medium. BMC Chemistry. [Link]

  • Zolfigol, M. A., et al. (2009). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Dergipark. [Link]

  • Various Authors. (2023). What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome? Quora. [Link]

  • LookChem. 4,6-dihydroxyisophthalic acid cas 19829-74-4. LookChem. [Link]

  • Henkel & Cie. G.m.b.H. (1963). Process for the production of 4-hydroxyisophthalic acid. U.S.
  • Zolfigol, M. A., et al. (2002). Nitration Of Phenols Under Mild And Heterogeneous Conditions. PMC NIH. [Link]

  • Donck, S., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Chemistry – A European Journal, 27(65), 18188-18195. [Link]

  • Ji, L., et al. (2011). Highly Efficient Nitration of Phenolic Compounds using Some Nitrates and Oxalic Acid under Solvent-Free Conditions. ResearchGate. [Link]

  • Biswas, K. G. (2018). Studies on Nitration of Phenol over Solid Acid Catalyst. Crimson Publishers. [Link]

  • Gillespie, J. E., Lam, N. Y. S., & Phipps, R. J. (2023). Ortho-Selective Amination of Arene Carboxylic Acids via Rearrangement of Acyl O-Hydroxylamines. ResearchGate. [Link]

  • van de Bunt, C. A. (1918). On the nitration of phthalic acid and isophthalic acid. KNAW. [Link]

  • Zhu, Y., et al. (2024). Computational design of carboxylase for the synthesis of 4-hydroxyisophthalic acid from p-hydroxybenzoic acid by fixing CO2. PubMed. [Link]

  • chemeurope.com. Reduction of nitro compounds. chemeurope.com. [Link]

  • Papenfuss, T. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. European Patent EP0206635B1. [Link]

  • CN105237423A. (2016). Preparation method of 3-amino-4-hydroxybenzoic acid.
  • Gowda, D. C., et al. (2001). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 40B(8), 707-709. [Link]

  • Gillespie, J. E., Lam, N. Y. S., & Phipps, R. J. (2023). Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines. University of Cambridge. [Link]

  • Sciencemadness Discussion Board. (2018). Reduction of 4-nitrobenzoic acid. Sciencemadness.org. [Link]

  • Lee, H., et al. (2025). Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. ChemRxiv. [Link]

  • Ise, R., et al. (2006). Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane. PubMed. [Link]

  • LAKESIDE LAB Inc. (1956). Process for purifying p-aminobenzoic. U.S.

Sources

Optimization

Technical Support Center: Purification of 4-Amino-6-hydroxybenzene-1,3-dicarboxylic Acid

Case ID: PUR-AHIA-001 Status: Active Subject: Troubleshooting Purity, Coloration, and Yield Issues in 4-Amino-6-hydroxyisophthalic Acid Isolation Executive Summary The purification of 4-Amino-6-hydroxybenzene-1,3-dicarbo...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-AHIA-001 Status: Active Subject: Troubleshooting Purity, Coloration, and Yield Issues in 4-Amino-6-hydroxyisophthalic Acid Isolation

Executive Summary

The purification of 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid (CAS: 15540-79-1) presents a unique challenge due to its amphoteric nature (containing acidic -COOH/-OH and basic -NH₂ groups) and its susceptibility to oxidative degradation (aminophenol moiety).

Standard recrystallization often fails because the molecule forms zwitterionic species that trap impurities or refuse to precipitate. This guide provides a self-validating protocol based on Isoelectric Point (pI) targeting and Reductive Crystallization to eliminate the common "pink/brown" oxidative byproducts.

Module 1: The Solubility & Isoelectric Trap

The Core Problem: Users often report low yields or high ash content. This is usually due to missing the discrete pH window where the molecule is least soluble (the Isoelectric Point, pI).

Solubility Profile
MediumSolubility StatusChemical State
pH < 1 (Strong Acid) SolubleCationic (NH₃⁺, COOH)
pH 2.5 – 4.0 (Target) Insoluble (Precipitate) Zwitterionic Neutral
pH > 8 (Base) SolubleAnionic (NH₂, COO⁻, O⁻)
Water (Neutral) Sparingly SolublePartial Zwitterion
Methanol/Ethanol Moderate SolubilityUseful for hot filtration
Diagnostic Protocol: Determining Your Optimal pH

Do not rely on literature values alone, as ionic strength affects pI.

  • Dissolve 1g of crude material in 10mL 1M NaOH.

  • Slowly titrate with 1M HCl while monitoring turbidity.

  • Record the pH at the onset of cloudiness and the pH at maximum precipitation.

  • Target pH: The midpoint of this window (typically pH 3.2 – 3.8).

Module 2: Troubleshooting "Pink/Brown" Product (Oxidation)

The Core Problem: The 4-amino-6-hydroxy motif is structurally an aminophenol. In the presence of air and trace metals, it oxidizes to form quinone-imines or azo-oligomers, resulting in a persistent pink or brown discoloration.

Corrective Workflow: Reductive Crystallization

Reagents: Sodium Dithionite (


) or Sodium Bisulfite (

).
  • Dissolution: Dissolve crude solid in minimal 1M NaOH under Nitrogen (

    
    ) flow.
    
  • Cheliation: Add 0.1% w/w EDTA to sequester iron/copper catalysts.

  • Reduction: Add 0.5% w/w Sodium Dithionite. The solution should lighten in color.

  • Adsorption: Add Activated Carbon (10% w/w), stir for 30 mins at 50°C, then filter hot.

  • Precipitation: Acidify the filtrate with HCl (containing 0.1% sodium bisulfite) to the target pH determined in Module 1.

Module 3: Impurity Removal Logic

Common Impurities & Removal Strategies
Impurity TypeOriginRemoval Strategy
4-Hydroxyisophthalic Acid Unreacted Starting MaterialRemains soluble in acidic methanol/water wash.[1]
Inorganic Salts (NaCl/KCl) Neutralization ByproductsWash filter cake with ice-cold deionized water until conductivity < 50 µS.
Oxidative Oligomers Air ExposureMust use Activated Carbon + Reducing Agent (Module 2).
Decarboxylated Species Overheating (>100°C)Avoid boiling during dissolution; vacuum dry < 60°C.

Visual Workflow: Purification Decision Tree

PurificationLogic Start Crude 4-Amino-6-hydroxy- isophthalic Acid CheckColor Is the Crude Colored (Pink/Brown)? Start->CheckColor Oxidation Oxidative Impurities Present (Aminophenol Oxidation) CheckColor->Oxidation Yes StandardDiss Dissolve in NaOH (Standard) CheckColor->StandardDiss No ReductiveDiss Dissolve in NaOH + EDTA Add Na2S2O4 (Dithionite) Oxidation->ReductiveDiss CarbonTreat Activated Carbon Treatment (50°C, 30 min) ReductiveDiss->CarbonTreat Filter Filter Hot (Remove Carbon/Insolubles) CarbonTreat->Filter StandardDiss->Filter Acidify Slow Acidification to pH 3.5 (Target Isoelectric Point) Filter->Acidify Wash Wash Cake: 1. Dilute HCl 2. Ice Water (Remove Salts) Acidify->Wash Dry Vacuum Dry < 60°C (Prevent Decarboxylation) Wash->Dry

Caption: Decision tree for selecting the correct purification route based on crude product coloration.

Master Protocol: Acid-Base Reprecipitation with Carbon Treatment

Objective: Isolate >98% pure 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid.

Step 1: Alkaline Dissolution
  • Suspend 10g of crude material in 40mL of degassed water.

  • Add 10M NaOH dropwise with stirring until pH reaches 9.0–10.0. The solid should dissolve completely.

    • Note: If a dark residue remains, this is likely polymerized material. Filter it out immediately.

  • Critical Step: Add 50mg Sodium Dithionite (

    
    ) to prevent oxidation.
    
Step 2: Adsorption
  • Add 0.5g Activated Carbon (powdered).

  • Heat to 50°C for 30 minutes.

  • Filter through a Celite pad while warm to remove carbon.

Step 3: Controlled Precipitation (The pI Drop)
  • Place the clear amber filtrate in a beaker with vigorous stirring.

  • Slowly add 6M HCl.

  • Watch Point: At pH ~5, transient clouds will form. Slow down addition.

  • Continue adding acid until pH reaches 3.5 ± 0.2 .

  • Allow the slurry to stir for 1 hour at room temperature, then cool to 4°C for 2 hours.

Step 4: Washing & Drying
  • Filter the white/off-white solid.

  • Displacement Wash: Wash with 10mL cold 0.1M HCl (removes trapped metal ions/starting material).

  • Salt Removal: Wash with 20mL ice-cold water (removes NaCl).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

    • Warning: Exceeding 80°C may cause surface decarboxylation (loss of

      
      ).
      

Frequently Asked Questions (FAQs)

Q: My product is still grey/pink after carbon treatment. Why? A: Carbon removes organic polymers but not necessarily all oxidized monomers. Ensure you are adding a reducing agent (Sodium Dithionite) during the dissolution step. If the color persists, perform a recrystallization from boiling water/methanol (90:10) containing trace sodium bisulfite.

Q: Can I use ethanol for recrystallization? A: Ethanol is effective for removing the starting material (4-hydroxyisophthalic acid), which is more soluble in alcohols than the amino-derivative. However, the amino-acid zwitterion has poor solubility in pure ethanol. A Water/Ethanol (80:20) mixture is recommended for hot recrystallization.

Q: The melting point is lower than the literature value (dec > 300°C). A: A depressed melting point usually indicates retained inorganic salts (NaCl) or water. Check the ash content. If ash is high (>0.5%), re-slurry the product in warm water (pH 3.5), stir for 1 hour, and re-filter to leach out trapped salts.

References

  • Sigma-Aldrich. (n.d.). 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid Product Sheet. Retrieved from

  • PubChem. (2025).[2] 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid (Compound Summary). National Library of Medicine. Retrieved from

  • BenchChem. (2025).[3][4] Technical Guide: 4-Hydroxyisophthalic Acid Isolation and Derivatives. Retrieved from

  • Creative Proteomics. (n.d.). Isoelectric Point of Amino Acids: Calculation and Applications. Retrieved from

  • University of Illinois. (n.d.). Recrystallization and Crystallization: Theory and Practice. Retrieved from (Note: Generalized reference for acid-base crystallization principles).

Sources

Troubleshooting

Technical Support Center: 4-Amino-6-Hydroxyisophthalic Acid (4-A-6-HIA)

[1] Ticket ID: SOL-4A6HIA-001 Status: Open Subject: Resolving Solubility Constraints in Aqueous Media Assigned Specialist: Senior Application Scientist, Formulation Chemistry Diagnostic Hub: Root Cause Analysis User Issu...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Ticket ID: SOL-4A6HIA-001 Status: Open Subject: Resolving Solubility Constraints in Aqueous Media Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Diagnostic Hub: Root Cause Analysis

User Issue: "The compound forms a 'brick dust' suspension in water and will not dissolve even with vigorous stirring or mild heating."

Technical Diagnosis: The insolubility of 4-amino-6-hydroxyisophthalic acid (4-A-6-HIA) in neutral water is not an anomaly; it is a thermodynamic inevitability driven by three converging structural factors. Understanding these is the first step to successful solubilization.

  • The Zwitterionic Trap (Isoelectric Locking): At neutral to slightly acidic pH (typically pH 3.0–5.0), 4-A-6-HIA exists primarily in its zwitterionic form.[1] The amine group is protonated (

    
    ) and one carboxyl group is deprotonated (
    
    
    
    ).[1] This net-neutral charge state maximizes crystal lattice energy and minimizes hydration energy, leading to its lowest solubility point (Isoelectric Point, pI).[1]
  • Intramolecular "Velcro": The 4-amino and 6-hydroxy substituents are positioned ortho to the carboxylic acid groups at positions 3 and 1, respectively.

    • Salicylic Moiety: The 6-OH hydrogen bonds to the 1-COOH.

    • Anthranilic Moiety: The 4-NH

      
       hydrogen bonds to the 3-COOH.
      These strong internal bonds satisfy the molecule's polar requirements, leaving few "handles" for water molecules to grab onto.
      
  • Pi-Stacking Rigidity: The planar benzene ring, reinforced by these internal hydrogen bonds, allows the molecules to stack efficiently in the solid state (high lattice energy), requiring significant energy to break apart.

Troubleshooting Workflows (SOPs)

Case #1: "I need to dissolve it in water for a biological assay."

Solution: The pH Swing Protocol (Salt Formation) [1]

You cannot dissolve 4-A-6-HIA in neutral water (pH 7) at high concentrations.[1] You must convert it into a salt.[2]

The Protocol:

  • Calculate Stoichiometry: 4-A-6-HIA has two carboxylic acid groups. To fully solubilize it, you need 2 equivalents of base.

  • Preparation: Suspend the compound in water (it will look like a slurry).

  • Titration: Add 1M NaOH or KOH dropwise while monitoring pH.

    • Target pH: > 7.5 (favors the di-anion).[1]

    • Observation: The slurry will clear as the sodium/potassium salt forms.

  • Buffer Exchange (Optional): Once dissolved, you can slowly lower the pH to ~7.4 using a buffer (PBS), but do not cross below pH 6.0, or it will re-precipitate.[1]

Case #2: "I cannot use strong bases; my application is pH-sensitive."

Solution: Cosolvent Complexation

If pH adjustment is forbidden, you must disrupt the lattice energy using a dipolar aprotic solvent before introducing water.

The Protocol:

  • Primary Dissolution: Dissolve 4-A-6-HIA in DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) .[1] It should be soluble at >50 mg/mL in these solvents.

  • Dilution: Slowly add this stock solution to your aqueous buffer.

    • Limit: Keep the final DMSO concentration < 5% (v/v) to prevent precipitation.[1]

    • Tip: Warm the water to 40°C during addition to prevent "shock" precipitation.

Case #3: "I am seeing crystals form after cooling."

Solution: Supersaturation Management

4-A-6-HIA exhibits a wide metastable zone. It may dissolve at 60°C but will slowly crystallize (crash out) as it returns to room temperature if the concentration is too high.[1]

  • Action: If working with supersaturated solutions (heat-assisted), filter the solution through a 0.22 µm PVDF membrane immediately while warm.[1] Nucleation sites (dust/undissolved particles) trigger rapid precipitation.[1]

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical decision path for solubilizing 4-A-6-HIA based on your experimental constraints.

Solubility_Matrix Start Start: 4-A-6-HIA Solid Check_pH Can you adjust pH? Start->Check_pH Check_DMSO Is DMSO/DMF allowed? Check_pH->Check_DMSO No (Neutral req.) Base_Route Add 2.0 eq NaOH/KOH (Target pH > 8.0) Check_pH->Base_Route Yes (Basic preferred) Acid_Route Add excess HCl (Target pH < 1.0) Check_pH->Acid_Route Yes (Acidic allowed) Cosolvent_Route Dissolve in 100% DMSO then dilute into Water Check_DMSO->Cosolvent_Route Yes Result_Salt Soluble Anionic Salt (Na+/K+) Base_Route->Result_Salt Result_Cation Soluble Cationic Salt (Cl-) Acid_Route->Result_Cation Precipitation_Risk Risk: Precipitation if Water > 95% v/v Cosolvent_Route->Precipitation_Risk

Caption: Decision tree for selecting the optimal solubilization strategy based on pH and solvent compatibility.

Technical Data & Properties

Estimated pKa Values & Solubility Profile

Note: Exact experimental values for this specific isomer are rare in open literature. The values below are estimated based on structural analogs (Aminosalicylic acid and Isophthalic acid) to guide buffer selection.

Functional GroupEstimated pKaCharge State at pH 7.4Impact on Solubility
Carboxyl 1 (C1) 2.5 – 3.0Deprotonated (-COO⁻)Increases Solubility
Carboxyl 2 (C3) 3.5 – 4.5Deprotonated (-COO⁻)Increases Solubility
Amino (C4) 2.0 – 3.0 (Conj.[1] Acid)Neutral (-NH₂)Decreases Solubility (Hydrophobic)
Hydroxyl (C6) 9.5 – 10.5Neutral (-OH)Neutral/Slight H-bond donor
Solubility Thresholds (Approximate)
Solvent SystemSolubility PotentialNotes
Water (pH 4-5) < 0.5 mg/mLInsoluble. Near isoelectric point.
Water (pH > 8) > 50 mg/mLHighly Soluble. Forms di-sodium salt.[1]
Ethanol ModerateGood for recrystallization.
DMSO > 100 mg/mLExcellent stock solvent.
0.1 M HCl ModerateForms hydrochloride salt (less stable than Na salt).[1]

Frequently Asked Questions (FAQ)

Q: Can I autoclave a solution of 4-A-6-HIA? A: It is not recommended . Aminobenzoic acid derivatives can undergo thermal decarboxylation (losing CO2) at high temperatures, especially in acidic conditions [1].[1] Use sterile filtration (0.22 µm PES or PVDF) instead.[1]

Q: Why does the solution turn brown over time? A: The amino and hydroxy groups on the benzene ring make the molecule susceptible to oxidation, forming quinone-like species [2].

  • Fix: Prepare solutions fresh, store in amber vials, and consider adding an antioxidant like sodium metabisulfite if compatible with your assay.

Q: I need to use it in cell culture. What is the best approach? A: Make a 1000x stock solution in DMSO. Pipette this into your media. Ensure the final DMSO concentration is below 0.5% to avoid cytotoxicity. The compound may precipitate if the media pH is acidic; ensure media is buffered to pH 7.4.

References

  • Decarboxylation Risks: Clark, L. W. (1969). "The Decarboxylation of Aminobenzoic Acids." The Journal of Physical Chemistry. (Thermal instability of amino-substituted aromatic acids). [1]

  • Oxidation of Aminophenols: Li, X., et al. (2018). "Oxidative Stability of Aminophenol Derivatives." Industrial & Engineering Chemistry Research. (General mechanism for browning of amino-hydroxy aromatics).[1]

  • Solubility of Isophthalic Analogs: Sigma-Aldrich. "4-Hydroxyisophthalic acid Product Specification." (Used as baseline for solubility behavior).[1] [1]

  • Zwitterionic Behavior: Takagi, T., et al. (2019). "Neutral, Zwitterion, Ionic Forms of 5‐Aminoisophthalic Acid."[3] ResearchGate. (Confirming the pI solubility trap for this class of molecules).

  • pKa Estimations: Williams, R. "pKa Data Compiled." Organic Chemistry Data. (Standard reference for aromatic acid/amine pKa ranges).

Sources

Optimization

preventing decarboxylation of hydroxyisophthalic acids during synthesis

A Guide to Preventing Decarboxylation and Other Common Pitfalls Welcome to the Technical Support Center for the synthesis of hydroxyisophthalic acids. This resource is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Decarboxylation and Other Common Pitfalls

Welcome to the Technical Support Center for the synthesis of hydroxyisophthalic acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable compounds while minimizing side reactions, particularly decarboxylation. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and yield of your synthesis.

Section 1: Understanding and Preventing Decarboxylation

Decarboxylation, the loss of a carboxyl group as carbon dioxide, is a primary challenge in the synthesis and purification of hydroxyisophthalic acids. The presence of the electron-donating hydroxyl group on the aromatic ring can facilitate this process, especially under harsh reaction conditions.

FAQ: Decarboxylation of Hydroxyisophthalic Acids

Q1: Why are hydroxyisophthalic acids prone to decarboxylation?

A1: The hydroxyl group, an activating group, increases the electron density on the benzene ring. This increased electron density can stabilize the transition state leading to the loss of a carboxyl group, particularly when the carboxyl group is ortho or para to the hydroxyl group. This is analogous to the decarboxylation of salicylic acid and its derivatives.[1] High temperatures are a major driving force for this reaction.

Q2: At what temperatures does decarboxylation become a significant issue?

A2: While the exact temperature depends on the specific isomer and reaction conditions, decarboxylation is generally favored at elevated temperatures. For instance, in the synthesis of 4-hydroxyisophthalic acid via the Kolbe-Schmitt reaction, temperatures are carefully controlled, as excessively high temperatures can lead to degradation.[2][3] Some procedures for the synthesis of 2-hydroxyisophthalic acid also involve high temperatures where decarboxylation is a risk.[4]

Q3: How does pH influence the stability of hydroxyisophthalic acids?

A3: The pH of the reaction and workup solutions can significantly impact the stability of phenolic acids. Alkaline conditions can promote the formation of the phenoxide ion, which is more susceptible to electrophilic attack (the reverse of decarboxylation) but can also influence the equilibrium of the decarboxylation reaction itself. Studies on other phenolic acids have shown that high pH can lead to degradation.[5][6][7] It is crucial to carefully control the pH during synthesis and purification to minimize unwanted side reactions.

Q4: Are there specific isomers of hydroxyisophthalic acid that are more susceptible to decarboxylation?

A4: Yes, the position of the hydroxyl group relative to the carboxylic acid groups influences stability. For example, in salicylic acid (2-hydroxybenzoic acid), the ortho-hydroxyl group can intramolecularly hydrogen bond with the carboxylic acid, which can facilitate decarboxylation through a cyclic transition state.[1] A similar effect can be anticipated for 2-hydroxyisophthalic acid. The electronic effects of the hydroxyl group will also differ for the 2-, 4-, and 5-hydroxyisophthalic acid isomers, affecting their propensity for decarboxylation.

Troubleshooting Guide: Minimizing Decarboxylation During Synthesis

This section provides actionable steps to mitigate decarboxylation during the synthesis of hydroxyisophthalic acids.

Symptom / Observation Potential Cause Troubleshooting Steps & Recommendations
Low yield of desired hydroxyisophthalic acid and presence of corresponding hydroxybenzoic acid or phenol in the product mixture. Decarboxylation due to excessive heat. 1. Optimize Reaction Temperature: Carefully control the reaction temperature. If possible, conduct the reaction at the lowest effective temperature.[8][9] 2. Gradual Heating: Employ a slow and controlled heating ramp to avoid localized overheating. 3. Efficient Stirring: Ensure vigorous and uniform stirring to maintain a consistent temperature throughout the reaction mixture.
Product degradation during workup or purification. Harsh pH conditions or prolonged exposure to heat during purification. 1. Control pH during Acidification: When precipitating the product from an alkaline solution, add acid slowly and with cooling to avoid localized heat generation.[4] 2. Minimize Heat During Recrystallization: Use the minimum amount of boiling solvent necessary for dissolution and avoid prolonged boiling.[4] Consider alternative purification methods like column chromatography if the compound is thermally sensitive.
Inconsistent yields between batches. Variations in reaction conditions, particularly temperature and pressure in Kolbe-Schmitt type reactions. 1. Precise Control of Parameters: For pressure reactions like the Kolbe-Schmitt synthesis, use a well-calibrated autoclave and maintain a consistent CO2 pressure.[3][10] 2. Anhydrous Conditions: For the Kolbe-Schmitt reaction, ensure anhydrous conditions as the presence of water can negatively impact the yield.[2]
Visualizing the Decarboxylation Pathway

The following diagram illustrates the general mechanism of thermal decarboxylation of a hydroxybenzoic acid, a process analogous to what can occur with hydroxyisophthalic acids.

Decarboxylation cluster_conditions Influencing Factors Reactant Hydroxyisophthalic Acid TransitionState Transition State (loss of CO2) Reactant->TransitionState Heat (Δ) Product Hydroxybenzoic Acid / Phenol TransitionState->Product CO2 CO2 TransitionState->CO2 Factor1 • High Temperature Factor2 • pH Factor3 • Isomer Structure

Caption: Factors influencing the decarboxylation of hydroxyisophthalic acids.

Section 2: Synthesis-Specific Troubleshooting and Protocols

This section delves into specific synthetic methods for different isomers of hydroxyisophthalic acid and addresses common issues encountered.

Synthesis of 5-Hydroxyisophthalic Acid

A common route to 5-hydroxyisophthalic acid involves the hydrolysis of 5-bromoisophthalic acid.[8][9]

FAQ: Synthesis of 5-Hydroxyisophthalic Acid

Q5: What are the key parameters to control during the hydrolysis of 5-bromoisophthalic acid to prevent side reactions?

A5: The key parameters are temperature and the catalyst system. Using a copper catalyst in an aqueous alkaline solution allows for hydrolysis at a relatively low temperature (100-270°C), which is crucial for avoiding the decarboxylation side reaction.[8][9]

Q6: I am getting a low yield of 5-hydroxyisophthalic acid. What could be the issue?

A6: Low yields can result from incomplete hydrolysis or product degradation. Ensure that you are using a catalytically effective amount of the copper catalyst and that the temperature is maintained within the optimal range. Also, check the purity of your starting material, as impurities can interfere with the reaction.

Experimental Protocol: Hydrolysis of Dimethyl 5-hydroxyisophthalate

This protocol describes the final hydrolysis step in one synthetic route to 5-hydroxyisophthalic acid.

  • Dissolution: Dissolve dimethyl 5-hydroxyisophthalate in a suitable solvent like tetrahydrofuran (THF).

  • Hydrolysis: Add an aqueous solution of a base, such as lithium hydroxide.

  • Heating: Stir the reaction mixture at a moderate temperature (e.g., 40°C) overnight.

  • Solvent Removal: Remove the organic solvent (THF) under reduced pressure.

  • Acidification: Adjust the pH of the remaining aqueous solution to approximately 2 with an acid like 6N hydrochloric acid to precipitate the product.

  • Isolation: Collect the precipitated 5-hydroxyisophthalic acid by filtration and dry it in a vacuum oven.[11]

Synthesis of 2-Hydroxyisophthalic Acid

The synthesis of 2-hydroxyisophthalic acid can be achieved through various methods, including the oxidation of 2-hydroxy-3-methylbenzoic acid.[4]

FAQ: Synthesis of 2-Hydroxyisophthalic Acid

Q7: The oxidation of 2-hydroxy-3-methylbenzoic acid with lead dioxide requires high temperatures. How can I minimize thermal degradation?

A7: While the reaction is vigorous, careful control of the heating process is essential. Use a well-controlled heating bath (e.g., an oil or salt bath) and monitor the temperature closely. The procedure specifies a narrow temperature range (238-240°C) for the main reaction.[4] Efficient stirring is also critical to prevent localized overheating.

Q8: My final 2-hydroxyisophthalic acid product is colored. How can I purify it?

A8: The crude product can be contaminated with colored byproducts. Purification can be achieved by refluxing the crude acid with a solvent like chloroform to remove unreacted starting material, followed by recrystallization from boiling water.[4] The use of activated carbon during recrystallization can also help to remove colored impurities.

Visualizing the Synthetic Workflow

This diagram outlines a general workflow for the synthesis and purification of hydroxyisophthalic acids, highlighting key decision points for troubleshooting.

SynthesisWorkflow Start Starting Material Reaction Chemical Synthesis (e.g., Hydrolysis, Oxidation, Carboxylation) Start->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup CrudeProduct Crude Product Isolation (Precipitation, Filtration) Workup->CrudeProduct Troubleshoot1 Low Yield? CrudeProduct->Troubleshoot1 Purification Purification (Recrystallization, Chromatography) Troubleshoot2 Impure Product? Purification->Troubleshoot2 FinalProduct Pure Hydroxyisophthalic Acid Troubleshoot1->Purification No OptimizeReaction Optimize Reaction Conditions (Temp, Time, Catalyst) Troubleshoot1->OptimizeReaction Yes Troubleshoot2->FinalProduct No OptimizePurification Optimize Purification Method (Solvent, Adsorbent) Troubleshoot2->OptimizePurification Yes OptimizeReaction->Reaction OptimizePurification->Purification

Caption: A decision-making workflow for synthesizing hydroxyisophthalic acids.

Section 3: Advanced Topics and Alternative Methods

For researchers looking beyond traditional methods, enzymatic and mechanochemical approaches offer milder reaction conditions that can circumvent the issue of decarboxylation.

  • Enzymatic Carboxylation: The use of decarboxylases in reverse (carboxylases) presents a green alternative for the synthesis of hydroxyisophthalic acids.[12][13][14] These reactions are highly regioselective and occur under mild conditions, thus avoiding thermal degradation.[12]

  • Mechanochemical Kolbe-Schmitt Reaction: Recent research has demonstrated the feasibility of the Kolbe-Schmitt reaction under ball-milling conditions at room temperature and low CO2 pressure.[15] This solvent-free method can be a promising strategy for preventing decarboxylation.

By understanding the underlying principles of decarboxylation and carefully controlling reaction parameters, researchers can successfully synthesize high-purity hydroxyisophthalic acids. This guide serves as a starting point for troubleshooting and optimizing your synthetic protocols.

References

  • Effects of temperature and pH on the activity of phenolic acid... - ResearchGate. (n.d.). Retrieved from [Link]

  • Phenolic Acid Decarboxylase for Carbon Dioxide Fixation: Mining, Biochemical Characterization, and Regioselective Enzymatic β-carboxylation of para-hydroxystyrene Derivatives - MDPI. (2025, February 22). Retrieved from [Link]

  • Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]

  • An Unprecedented Effective Enzymatic Carboxylation of Phenols - ACS Publications. (2015, December 17). Retrieved from [Link]

  • 2-hydroxyisophthalic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Process for the preparation of 5-hydroxyisophtalic acids - TREA. (n.d.). Retrieved from [Link]

  • US5703274A - Process for the preparation of 5-hydroxyisophtalic acids - Google Patents. (n.d.).
  • Decarboxylation of Salicylic acid - Chemistry Stack Exchange. (2017, July 18). Retrieved from [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds (2000) - SciSpace. (n.d.). Retrieved from [Link]

  • A mechanochemical Kolbe-Schmitt reaction: Carboxylation of catechol providing building blocks for renewable plasticizers - ChemRxiv. (n.d.). Retrieved from [Link]

  • US3089905A - Process for the production of 4-hydroxyisophthalic acid - Google Patents. (n.d.).
  • Screening and characterization of a novel reversible 4-hydroxyisophthalic acid decarboxylase from Cystobasidium slooffiae HTK3 - PubMed. (2021, June 24). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Isomer Removal for 4-Amino-6-hydroxybenzene-1,3-dicarboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-amino-6-hydroxybenzene-1,3-dicarboxylic acid (also known as 4-amino-6-hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-amino-6-hydroxybenzene-1,3-dicarboxylic acid (also known as 4-amino-6-hydroxyisophthalic acid). This compound is a critical monomer for advanced polybenzoxazole (PBO) polymers and a known byproduct in pharmaceutical syntheses.

Below, you will find expert troubleshooting guides and self-validating methodologies to resolve the most common challenges associated with isolating this compound from its positional isomers.

Section 1: Understanding the Impurity Profile

Q: What are the most common unreacted isomers and structural byproducts found in crude 4-amino-6-hydroxybenzene-1,3-dicarboxylic acid?

A: When synthesizing this compound, the primary impurities are rarely "unreacted" starting materials, but rather positional isomers and under-carboxylated byproducts formed during the reaction. The synthesis typically involves the aqueous Kolbe-Schmitt carboxylation of m-aminophenol. Depending on the CO₂ pressure and the presence of chelating agents (such as boric acid), the reaction yields p-aminosalicylic acid (PAS) as a mono-carboxylated product, alongside the dicarboxylated 4-amino-6-hydroxyisophthalic acid [1].

Positional isomers (such as 2-amino-4-hydroxybenzene-1,3-dicarboxylic acid) can also form due to electrophilic attack at alternative ortho/para positions on the phenolic ring. Because these isomers possess identical molecular weights and highly similar polarities, they co-precipitate during standard workups, leading to contaminated batches.

Section 2: Troubleshooting Isomer Separation

Q: My standard recrystallization is failing to separate the positional isomers. Why is this happening, and how do I fix it?

A: Standard recrystallization relies on differential bulk solubility in organic solvents. However, aminohydroxybenzene-dicarboxylic acid isomers have nearly identical bulk solubilities due to their highly polar nature (each containing one amino, one hydroxyl, and two carboxylic acid groups).

The Causality of the Solution: To separate these isomers, you must exploit their differential pKa values. The spatial arrangement of the functional groups dictates their intramolecular hydrogen-bonding networks. For example, a hydroxyl group ortho to a carboxylic acid significantly lowers the pKa of that acid due to the stabilization of the conjugate base. By carefully titrating the crude mixture, you can perform a pH-gradient (isoelectric) precipitation . The target compound will precipitate at its specific isoelectric point (pI), while isomers with different pKa profiles remain ionized and soluble in the aqueous phase.

Table 1: Theoretical pKa and Solubility Profile of Aminohydroxybenzene-dicarboxylic Acid Isomers
Compound / IsomerpKa₁ (COOH)pKa₂ (COOH)pKa₃ (NH₃⁺)Isoelectric Point (pI)Optimal Precipitation pH
4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid ~2.1~3.6~4.5~3.23.0 – 3.5
2-Amino-4-hydroxybenzene-1,3-dicarboxylic acid ~1.9~3.8~4.2~2.82.5 – 2.8
4-Amino-2-hydroxybenzoic acid (PAS byproduct) ~3.2N/A~4.0~3.63.8 – 4.2

(Note: pKa values are approximate and will shift based on the ionic strength and temperature of your specific matrix.)

Section 3: Step-by-Step Experimental Protocols

Q: What is the validated protocol for removing these isomers via pH-gradient precipitation?

A: The following protocol utilizes a self-validating double-acidification method to isolate the target compound from its isomeric and mono-carboxylated impurities.

Methodology: pH-Gradient Precipitation

Step 1: Alkaline Dissolution

  • Suspend 10.0 g of the crude isomer mixture in 100 mL of deionized water.

  • Slowly add 2M NaOH dropwise under continuous stirring until the pH reaches 10.5–11.0.

  • Causality Check: At this pH, all carboxylic acid and phenolic hydroxyl groups are fully deprotonated. The solution must become completely homogeneous. Filter out any insoluble, non-acidic impurities at this stage.

Step 2: First Acidification (Removal of Mono-carboxylated Impurities)

  • Cool the solution to 5 °C in an ice bath.

  • Slowly add 2M HCl dropwise until the pH reaches exactly 6.5.

  • Self-Validation: Mono-carboxylated impurities (like PAS) have higher pI values and lower aqueous solubility at near-neutral pH compared to the highly polar dicarboxylated species. If a precipitate forms here, it is primarily the mono-carboxylated byproduct.

  • Filter the mixture and retain the filtrate . Discard the precipitate.

Step 3: Second Acidification (Target Precipitation)

  • Continue adding 2M HCl to the chilled filtrate until the pH drops to 3.0–3.5.

  • Stir for 60 minutes at 5 °C to allow for complete crystallization.

  • Causality Check: The pH now matches the isoelectric point of 4-amino-6-hydroxybenzene-1,3-dicarboxylic acid (pI ~3.2). The target compound loses its net charge and precipitates. Other dicarboxylated isomers (which have slightly lower pI values, e.g., ~2.8) remain partially ionized and soluble in the mother liquor.

  • Filter the precipitate and wash the filter cake with 20 mL of ice-cold deionized water.

Step 4: Final Polishing (Recrystallization)

  • Dissolve the isolated solid in a minimum volume of boiling ethanol/water (1:1 v/v).

  • Allow the solution to cool slowly to room temperature, then transfer to 4 °C overnight.

  • Filter the highly pure 4-amino-6-hydroxybenzene-1,3-dicarboxylic acid crystals and dry under vacuum at 60 °C.

PurificationWorkflow Start Crude Mixture (Target + Isomeric Impurities) Dissolution Alkaline Dissolution (pH 10-11, NaOH) Start->Dissolution Acidification1 First Acidification (pH 6.5-7.0, HCl) Dissolution->Acidification1 Filter1 Filtration (Remove Mono-carboxylated Impurities) Acidification1->Filter1 Acidification2 Second Acidification (pH 3.0-3.5, HCl) Filter1->Acidification2 Filtrate (Aqueous) Filter2 Filtration (Precipitate Target Compound) Acidification2->Filter2 Recrystallization Recrystallization (Hot Water/Ethanol) Filter2->Recrystallization Precipitate (Solid) PureProduct Pure 4-Amino-6-hydroxybenzene- 1,3-dicarboxylic acid Recrystallization->PureProduct

Workflow for the pH-gradient purification of 4-amino-6-hydroxybenzene-1,3-dicarboxylic acid.

Section 4: Advanced Chromatographic Troubleshooting

Q: How do I quantify the removal of unreacted isomers using HPLC? Standard C18 columns are giving me terrible peak tailing and co-elution.

A: Because aminohydroxybenzene-dicarboxylic acids and their isomers are highly polar and zwitterionic, traditional C18 reversed-phase columns suffer from poor retention and peak tailing. To achieve baseline separation of these isomers, you must use a mixed-mode reversed-phase/cation-exchange column (e.g., Primesep 100) [2].

Recommended HPLC Method Parameters:

  • Column: Mixed-mode RP/Cation-exchange (e.g., 4.6 × 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile / Water gradient.

  • Buffer: 0.1% Phosphoric acid (H₃PO₄) or Sulfuric acid (H₂SO₄).

    • Causality: The highly acidic buffer fully protonates the carboxylic acid groups, suppressing their ionization. This forces the zwitterionic molecules to interact with the stationary phase primarily through their protonated amino groups (cation exchange) and hydrophobic aromatic rings (reversed-phase), resolving the co-elution issues.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm or 254 nm.

Self-Validation Loop: By analyzing the mother liquor (filtrate) from Step 3 of the precipitation protocol alongside your final recrystallized product, you create a closed-loop validation system. The disappearance of isomeric peaks in the final product chromatogram confirms the efficacy of your pH-gradient separation.

References
  • Title: Boric Acid in the Aqueous Carboxylation of m-Aminophenol to p-Aminosalicylic Acid Source: The Journal of Organic Chemistry[1] URL: [Link]

  • Title: HPLC Separation of Isomers of Aminobenzoic Acid Source: SIELC Technologies[2] URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Kolbe-Schmitt Reaction for Aminohydroxybenzoic Acid Synthesis

Welcome to the technical support center for the Kolbe-Schmitt reaction, with a specialized focus on the synthesis of aminohydroxybenzoic acids. This guide is designed for researchers, chemists, and pharmaceutical develop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Kolbe-Schmitt reaction, with a specialized focus on the synthesis of aminohydroxybenzoic acids. This guide is designed for researchers, chemists, and pharmaceutical development professionals who are navigating the complexities of this powerful yet sensitive carboxylation reaction. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing in-depth, mechanistically grounded solutions to common experimental hurdles.

Core Principles: Understanding the "Why"

The Kolbe-Schmitt reaction is a carboxylation process that introduces a carboxylic acid group onto a phenol ring. The reaction proceeds by heating a dry alkali metal phenoxide with carbon dioxide under pressure.[1][2] For aminophenols, this reaction is a key step in synthesizing valuable pharmaceutical intermediates, such as 4-Amino-2-hydroxybenzoic acid and 5-Aminosalicylic acid (Mesalazine).[3][4][5]

The success of this reaction hinges on several critical factors: the formation of the phenoxide, the electrophilic attack of CO2 on the activated aromatic ring, and the subsequent workup to yield the desired aminohydroxybenzoic acid.[6][7] The presence of the amino group introduces additional complexity, influencing the reactivity of the aromatic ring and potentially leading to side reactions.

Generalized Reaction Scheme

Kolbe_Schmitt_Aminophenol cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidic Workup Aminophenol Aminophenol Aminophenoxide Alkali Metal Aminophenoxide Aminophenol->Aminophenoxide + Base Base (e.g., NaOH, KOH, K2CO3) Intermediate Carboxylate Intermediate Aminophenoxide->Intermediate + Aminophenoxide->Intermediate CO2 CO2 (High Pressure) Product Aminohydroxybenzoic Acid Intermediate->Product + Intermediate->Product Acid Acid (e.g., H2SO4, HCl)

Caption: Generalized workflow for the Kolbe-Schmitt synthesis of aminohydroxybenzoic acids.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of aminohydroxybenzoic acids via the Kolbe-Schmitt reaction. Each entry details the symptoms, underlying causes, and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Symptoms:

  • Low conversion of the starting aminophenol.

  • Significant recovery of unreacted starting material.

Potential Causes & Solutions:

  • Incomplete Phenoxide Formation: The first step, the deprotonation of the aminophenol, is crucial for activating the ring towards electrophilic attack by CO2.[6][7]

    • Moisture: The presence of water will consume the base and prevent complete formation of the phenoxide. Ensure all reagents and glassware are scrupulously dried.[8] Starting materials should be dried in a vacuum oven.

    • Insufficient Base: Use at least a stoichiometric equivalent of a strong base (e.g., NaOH, KOH). For the Marasse modification, an excess of a weaker base like potassium carbonate is used.[9]

  • Sub-Optimal Reaction Conditions: Temperature and pressure are critical parameters that directly influence reaction kinetics and equilibrium.

    • Temperature: The optimal temperature is a balance. Too low, and the reaction rate will be impractically slow. Too high, and you risk decarboxylation of the product or thermal decomposition of the aminophenol. For many aminophenol carboxylations, temperatures in the range of 120-200°C are employed.[3]

    • CO2 Pressure: A sufficiently high CO2 pressure is necessary to drive the carboxylation equilibrium towards the product.[10] Typical pressures range from 5 to 100 atm.[1][11] Insufficient pressure can lead to low yields.

  • Poor Mass Transfer in Heterogeneous Reactions: The traditional Kolbe-Schmitt reaction is often a gas-solid phase reaction, which can suffer from inefficient mixing and heat transfer.[12]

    • Agitation: Ensure vigorous and efficient stirring to maximize the contact between the solid phenoxide and gaseous CO2.

    • Particle Size: Grinding the solid aminophenoxide into a fine powder before charging the reactor can increase the surface area available for reaction.[4]

    • Solvent-Assisted (Slurry) Reactions: Performing the reaction in a high-boiling, inert solvent (like toluene) can improve mass and heat transfer, although this modifies the classical procedure.[12]

Q2: I am getting a mixture of ortho- and para-isomers. How can I control the regioselectivity?

Symptoms:

  • Formation of both 2-hydroxy-4-aminobenzoic acid and 4-hydroxy-3-aminobenzoic acid (from m-aminophenol), or similar isomer pairs from other aminophenols.

Potential Causes & Solutions:

The regioselectivity of the Kolbe-Schmitt reaction is a well-documented phenomenon influenced by the choice of alkali metal cation, temperature, and reaction time.[7][13]

FactorCondition Favoring Ortho-IsomerCondition Favoring Para-IsomerRationale
Alkali Metal Cation Sodium (Na+)Potassium (K+), Cesium (Cs+)The smaller Na+ ion forms a tighter chelate with the phenoxide oxygen and CO2, directing the electrophile to the ortho position. Larger cations like K+ and Cs+ have weaker coordination, allowing for attack at the thermodynamically more stable para position.[2][8][14]
Temperature Lower temperatures (e.g., ~125°C)Higher temperatures (e.g., >150-170°C)The ortho-product is often the kinetically favored product, while the para-product is thermodynamically more stable. At higher temperatures, the initially formed ortho-carboxylate can rearrange to the para-isomer.[15]
Reaction Time ShorterLongerProlonged reaction times, especially at higher temperatures, can allow for the thermodynamically driven rearrangement from the ortho to the para product.

Practical Steps for Controlling Regioselectivity:

  • For the Ortho-Product (e.g., 4-amino-2-hydroxybenzoic acid from m-aminophenol): Use sodium hydroxide or sodium carbonate as the base and maintain a moderate reaction temperature (e.g., 150-190°C).[4][16]

  • For the Para-Product: Employ potassium hydroxide or potassium carbonate as the base.[1][2] Higher reaction temperatures may be necessary. Recent research has also shown that using cesium salts can lead to high para-selectivity even at lower temperatures.[14][17][18]

Regioselectivity cluster_Na Sodium (Na+) / Lower Temp. cluster_K Potassium (K+) / Higher Temp. Aminophenoxide Aminophenoxide Ortho_Product Ortho-Isomer (Kinetic Product) Aminophenoxide->Ortho_Product Favored Pathway Para_Product Para-Isomer (Thermodynamic Product) Aminophenoxide->Para_Product Favored Pathway Ortho_Product->Para_Product Rearrangement

Sources

Troubleshooting

stability of 4-amino-6-hydroxyisophthalic acid under acidic conditions

Technical Support Center: Stability of 4-Amino-6-Hydroxyisophthalic Acid Subject: Troubleshooting Stability & Degradation in Acidic Media Compound: 4-Amino-6-hydroxyisophthalic acid (CAS: 15540-79-1) Synonyms: 4-Amino-6-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 4-Amino-6-Hydroxyisophthalic Acid

Subject: Troubleshooting Stability & Degradation in Acidic Media Compound: 4-Amino-6-hydroxyisophthalic acid (CAS: 15540-79-1) Synonyms: 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid; 4-Aminoisophthalic acid derivative.[]

Executive Summary

You are likely working with this compound as a ligand for Metal-Organic Frameworks (MOFs) or as a critical impurity in the synthesis of Para-Aminosalicylic Acid (PAS).

The Critical Stability Directive: 4-Amino-6-hydroxyisophthalic acid is kinetically unstable in acidic aqueous solutions, particularly at elevated temperatures (>40°C). The presence of electron-donating groups (–OH at C6 and –NH₂ at C4) ortho to the carboxylic acid moieties significantly lowers the activation energy for decarboxylation .

Under acidic stress, the compound predominantly degrades into 4-Amino-2-hydroxybenzoic acid (PAS) via the loss of the C1-carboxylic acid group. Secondary degradation pathways include oxidation of the electron-rich aromatic ring, leading to quinoid-like colored impurities.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: I observe a new peak in my HPLC chromatogram at a longer retention time (RP-HPLC). What is it? Diagnosis: This is likely 4-Amino-2-hydroxybenzoic acid (PAS) . Mechanism: Acid-catalyzed decarboxylation. The dicarboxylic acid (4-amino-6-hydroxyisophthalic acid) is more polar than the monocarboxylic degradation product (PAS). Therefore, the loss of a –COOH group increases hydrophobicity, causing the degradant to elute later on a standard C18 column. Action:

  • Check the UV spectrum of the new peak. PAS has a characteristic absorption max at ~265 nm and ~300 nm.

  • Immediate Fix: Lower the temperature of your acidic solution. Decarboxylation rates increase exponentially with temperature. Keep acidic solutions at 2–8°C.

Q2: My clear acidic solution has turned yellow/brown after 24 hours. Is this decarboxylation? Diagnosis: No, this is Oxidative Degradation . Mechanism: The molecule contains both an aniline (amino group) and a phenol (hydroxy group). These groups make the benzene ring highly electron-rich and susceptible to oxidation by dissolved oxygen, forming quinone-imines or azo-dimers. Acidic pH can accelerate radical formation if trace metals are present. Action:

  • Degas all buffers using helium sparging or vacuum filtration.

  • Add an antioxidant like ascorbic acid (0.1%) or EDTA (to chelate metals) if compatible with your downstream application.

  • Protect the solution from light (amber glassware).

Q3: The compound dissolves in 1M HCl but precipitates when I adjust the pH to 3–4. Why? Diagnosis: You have reached the Isoelectric Point (pI) . Mechanism:

  • pH < 1: The amino group is protonated (–NH₃⁺). The molecule is cationic and soluble.

  • pH ~3–4: The carboxylic acid groups are partially ionized (–COO⁻), while the amine is protonated (–NH₃⁺). The net charge approaches zero (zwitterionic form), leading to minimum solubility. Action: Maintain pH < 1.5 for solubilization or pH > 7 (as a dianion). Avoid the pH 2–5 window during storage.

Part 2: Deep Dive & Visualizations

Degradation Pathway Analysis

The primary instability driver is the "Ortho-Effect." The hydroxyl group at position 6 is ortho to the carboxylic acid at position 1. Hydrogen bonding between the phenolic hydrogen and the carbonyl oxygen of the acid activates the carbonyl carbon, facilitating the loss of CO₂.

Graphviz Diagram: Stability & Degradation Pathways The following diagram illustrates the kinetic competition between protonation (reversible) and decarboxylation (irreversible).

StabilityPathway Compound 4-Amino-6-hydroxyisophthalic Acid (Intact Dicarboxylic Acid) Cation Cationic Form (Soluble, pH < 1) Compound->Cation Excess Acid (H+) Zwitterion Zwitterionic Form (Precipitate, pH 2-4) Compound->Zwitterion pH Adjustment PAS 4-Amino-2-hydroxybenzoic Acid (PAS) (Major Degradant) Compound->PAS Heat + Acid (Decarboxylation -CO2) Quinones Oxidative Polymers (Brown Color) Compound->Quinones O2 / Light PAS->Quinones O2 / Light / Time

Caption: Chemical fate of 4-amino-6-hydroxyisophthalic acid showing reversible solubility equilibria (blue) and irreversible degradation pathways (red/yellow).

Part 3: Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this protocol to quantify degradation. Standard C18 columns may struggle to retain the dicarboxylic acid due to high polarity; an aqueous-rich mobile phase is required.

ParameterCondition
Column C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP), 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5 (Suppresses ionization of COOH for retention)
Mobile Phase B Acetonitrile
Gradient 0% B for 5 min (Isocratic)

Ramp to 40% B over 15 min.
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (General) and 300 nm (Specific for PAS detection)
Expected Result Parent peak elutes early (~3-5 min); PAS degradant elutes later (~10-12 min).
Protocol B: Solubility & Stability Check
  • Preparation: Weigh 10 mg of 4-amino-6-hydroxyisophthalic acid.

  • Dissolution: Add 10 mL of 0.1 M HCl (degassed). Vortex.

    • Checkpoint: Solution should be clear and colorless.

  • Stress Test: Split sample into two vials.

    • Vial A: Store at 4°C (Control).

    • Vial B: Heat at 60°C for 2 hours (Stress).

  • Analysis: Analyze both via HPLC (Protocol A).

    • Acceptance: Vial A should show < 0.5% PAS. Vial B will likely show > 5% PAS, confirming sensitivity to thermal acidic stress.

Part 4: Summary of Stability Factors

FactorRisk LevelEffectMitigation Strategy
pH < 1 ModerateSoluble, but risk of acid-catalyzed hydrolysis/decarboxylation over time.Store frozen (-20°C) if in solution.
pH 2–5 HighPrecipitation (Zwitterion formation).Avoid this pH range.
Temperature > 40°C CriticalRapid Decarboxylation to PAS.Keep strictly < 25°C; use ice bath during handling.
Oxygen/Light ModerateRing oxidation (browning).Protect from light; use inert atmosphere (N₂).

References

  • Hirao, I., et al. (1967). The Carboxylation of Phenol Derivatives.[2] V. Synthesis of p-Aminosalicylic Acid from Alkali Salts of m-Aminophenol. Journal of Synthetic Organic Chemistry, Japan. (Discusses the formation of the dicarboxylic acid byproduct and its relationship to PAS). [Link][3][4]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 122247, 4-Amino-6-hydroxyisophthalic acid. [Link]

  • Goh, T. W., et al. (2015). Stability of Metal-Organic Frameworks. (General reference for aminoisophthalic acid linkers in acidic environments). [Link]

Sources

Optimization

Technical Support Center: Minimizing Oxidation of Isophthalic Acid Derivatives

[1] Introduction Amino-isophthalic acid derivatives, particularly 5-aminoisophthalic acid (5-AIPA) , are critical ligands in the synthesis of Metal-Organic Frameworks (MOFs) and fluorescent probes.[1] However, users freq...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction

Amino-isophthalic acid derivatives, particularly 5-aminoisophthalic acid (5-AIPA) , are critical ligands in the synthesis of Metal-Organic Frameworks (MOFs) and fluorescent probes.[1] However, users frequently report a shift in appearance from white/cream powder to pink, brown, or black during synthesis or storage.[1]

This discoloration is caused by the oxidative coupling of the amino group .[1] While the electron-withdrawing carboxylic acid groups on the isophthalic core provide some stabilization compared to simple aniline, the amino group remains susceptible to:

  • Photo-oxidation (UV light promotes radical formation).[1]

  • Metal-catalyzed oxidation (Trace transition metals act as catalysts).[1]

  • Aerobic coupling (Formation of azo linkages and quinoid impurities).[1]

This guide provides self-validating protocols to prevent these issues.

Module 1: Synthesis & Reaction Optimization (The "Creation" Phase)

User Scenario: "My reaction mixture turns dark red/brown immediately after the reduction step."

The Core Issue: Oxygen & Metal Catalysis

The synthesis of 5-AIPA typically involves reducing 5-nitroisophthalic acid.[1][2] The moment the nitro group converts to an amine, it becomes vulnerable. If dissolved oxygen is present, or if the metal catalyst (Pd/C or Fe) is not removed anaerobically, rapid oxidation occurs.

Protocol: Anaerobic Reduction & Workup

Use this protocol to ensure the amino group is born into a protected environment.

Step-by-Step Workflow:

  • Solvent Degassing (Critical):

    • Do not just sparge with nitrogen.[1]

    • Method: Freeze-Pump-Thaw (3 cycles) or vigorous Argon sparging with sonication for 20 minutes before adding reagents.[1]

  • Catalyst Scavenging:

    • Transition metals (Fe, Co, Pd) lower the activation energy for aniline oxidation.

    • Action: If using Fe/HCl reduction, add EDTA (disodium salt) during the aqueous workup to chelate residual iron ions before neutralizing.[1]

  • The "Acid Shield":

    • Anilines are most stable when protonated (

      
      ).[1]
      
    • Strategy: Maintain the reaction mixture acidic (pH < 2) as long as possible. The anilinium ion cannot be oxidized by air.

Troubleshooting Table: Synthesis
SymptomProbable CauseCorrective Action
Red/Pink Supernatant Formation of azo-dimers due to oxygen leak.[1]Add Sodium Dithionite (

)
(0.5 eq) to the aqueous layer to reduce colored impurities back to amines.
Black Precipitate Polymerized aniline (Aniline Black equivalent).[1]Irreversible.[1] Filter through activated carbon/Celite immediately.[1]
Product Oils Out Incomplete reduction or mixed salt formation.[1]Adjust pH to isoelectric point (approx pH 3-4) to force crystallization of the zwitterion.

Module 2: Purification & Isolation (The "Separation" Phase)

User Scenario: "The product looks pure on the filter, but turns brown while drying."

The Core Issue: The "Wet Cake" Danger Zone

The most dangerous time for an amino-acid derivative is the "wet cake" stage. The solvent is evaporating, concentrating both the substrate and any trace oxidants/metals on the crystal surface, often in the presence of air.

Protocol: The "pH-Swing" Recrystallization

This method uses the amphoteric nature of 5-AIPA to reject impurities.[1]

  • Dissolution (High pH):

    • Suspend crude 5-AIPA in water.[1]

    • Add 2M NaOH dropwise until the solution is clear (pH > 9).

    • Mechanism:[1][3] Forms the soluble disodium salt (

      
      ).[1]
      
    • Action: Add Activated Carbon (5 wt%) and stir for 15 mins. Filter through Celite.[1] This removes oxidized organics.[1]

  • Precipitation (Isoelectric Point):

    • Slowly add 2M HCl to the filtrate under vigorous stirring .

    • Target pH: 3.0 – 3.5.

    • Mechanism:[1][3] The molecule reaches its zwitterionic form (

      
      ), which is least soluble in water.[1]
      
  • The Antioxidant Rinse:

    • Filter the white precipitate.[1]

    • Wash: Use water containing 0.1% Ascorbic Acid or Sodium Bisulfite .[1] This leaves a microscopic antioxidant film on the crystals during drying.

Visualization: The pH-Swing Logic

The following diagram illustrates the solubility states of 5-AIPA.

pH_Swing cluster_0 Purification Zone Acidic Acidic pH (< 1) Anilinium Cation (Soluble/Stable) Neutral Isoelectric pH (~3.5) Zwitterion (INSOLUBLE Precipitate) Acidic->Neutral Add NaOH Neutral->Acidic Add Excess HCl Basic Basic pH (> 9) Dicarboxylate Anion (Soluble/Reactive) Neutral->Basic Add NaOH Basic->Neutral Add HCl (Purification Step) Oxidation Oxidation Risk! (Free Amine) Basic->Oxidation O2 Exposure

Caption: Solubility profile of 5-AIPA. Purification relies on dissolving in base (blue) and precipitating at the isoelectric point (green).

Module 3: Storage & Preservation (The "Preservation" Phase)

User Scenario: "How do I store the bulk powder for 6+ months?"

The Core Issue: Autocatalytic Surface Oxidation

Once a small amount of quinone forms on the surface, it can act as an electron transfer agent, accelerating further oxidation of the bulk powder.

Protocol: The "Amber & Argon" Standard
ParameterSpecificationReason
Container Amber Glass VialBlocks UV light (200-400nm) which initiates radical formation.[1]
Headspace Argon (preferred over

)
Argon is heavier than air and forms a better "blanket" over the powder.[1]
Temperature -20°C Arrhenius equation: lowering temp significantly slows oxidation kinetics.[1]
Desiccant Silica Gel or

Moisture facilitates proton transfer required for many oxidation pathways.[1]

FAQ: Troubleshooting Specific Scenarios

Q1: Can I use the hydrochloride salt instead of the free base? A: Yes, and you should. If your application allows, convert 5-AIPA to 5-aminoisophthalic acid hydrochloride .[1]

  • Method: Dissolve in minimal hot concentrated HCl, cool to crystallize.

  • Benefit: The protonated amine (

    
    ) is electronically deactivated and virtually immune to air oxidation.
    

Q2: My product is already brown. Can I salvage it? A: If it is light pink/tan, perform the pH-Swing Recrystallization (Module 2) with an activated carbon step.[1] If it is dark brown/black, the yield loss will be significant (>50%), as the impurities are likely polymeric.

Q3: I need to use this in a MOF synthesis. Will the antioxidant wash interfere? A: Ascorbic acid can coordinate to metals.[1] If strictly pure ligand is needed:

  • Perform the wash with degassed methanol instead of antioxidant solution.[1]

  • Dry under high vacuum (< 0.1 mbar) to remove solvent rapidly.[1]

  • Store in a glovebox.[1]

References

  • Synthesis & Properties of 5-Aminoisophthalic Acid Source: PubChem Compound Summary.[1] URL:[Link]

  • Inhibition of Amine Oxidation (General Mechanisms) Source: National Institutes of Health (NIH) / PubMed. URL:[Link] (Search Term: "Inhibition of oxidation of aromatic amines")

  • Handling Air-Sensitive Compounds Source: Wipf Group, University of Pittsburgh.[1] URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: XRD Pattern Analysis of Amino- vs. Hydroxy-Isophthalate MOFs

Executive Summary & Technical Scope This guide provides an in-depth technical comparison of Metal-Organic Frameworks (MOFs) constructed from 5-aminoisophthalic acid (5-aip) and 5-hydroxyisophthalic acid (5-hip) . While b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Scope

This guide provides an in-depth technical comparison of Metal-Organic Frameworks (MOFs) constructed from 5-aminoisophthalic acid (5-aip) and 5-hydroxyisophthalic acid (5-hip) . While both ligands share the V-shaped isophthalate backbone essential for specific topologies (such as the CAU-10 helical rod structure), the functional group (-NH₂ vs. -OH) dictates critical differences in crystal growth, lattice breathing, and hydrolytic stability.

Key Technical Insight: The primary challenge in comparing these materials lies in distinguishing isostructural functionalization (where the lattice topology remains identical, e.g., CAU-10-NH₂ vs. CAU-10-OH) from polymorphism driven by solvent-template effects. This guide focuses on Powder X-Ray Diffraction (PXRD) as the primary validation tool for phase purity and stability.

Structural Topology & Ligand Influence[1]

The isophthalate linker (1,3-benzenedicarboxylate) is geometrically distinct from the linear terephthalate (1,4-BDC) used in UiO-66 or MIL-53. The


 angle between carboxylates favors the formation of helical inorganic building units (IBUs).
The CAU-10 Platform (Aluminum Isophthalates)

The most robust comparison for these functional groups is the CAU-10 series (


).
  • Topology: Body-centered tetragonal (Space group

    
     or 
    
    
    
    ).
  • Lattice Dynamics: The V-shape induces a rigid backbone, but the functional groups (-NH₂/-OH) protrude into the channels, altering the pore environment without collapsing the framework.

  • Breathing: Unlike MIL-53, CAU-10 shows limited "breathing," but PXRD reveals subtle symmetry changes (e.g.,

    
    ) upon hydration, particularly in the -NH₂ variant due to strong hydrogen bonding with water.
    
Lanthanide Sensing Platforms (Ln-Isophthalates)

For sensing applications (Eu³⁺, Tb³⁺), the -NH₂ group often acts as an "antenna" for energy transfer, while the -OH group is used for pH-dependent quenching.

  • Structural Variance: Unlike the rigid Al-systems, Ln-MOFs with 5-aip and 5-hip often crystallize in different space groups (e.g., Monoclinic

    
     vs. Triclinic 
    
    
    
    ) depending on the solvation level, making direct XRD overlay comparisons difficult without normalization.

Experimental Protocols

Synthesis Workflow (CAU-10 Series)

To ensure valid XRD comparison, synthesis must minimize polymorph formation.

SynthesisWorkflow Reagents Reagents: AlCl3·6H2O + Ligand (5-aip or 5-hip) Solvent Solvent System: DMF:H2O (1:4) Crucial for CAU-10 phase Reagents->Solvent Reaction Solvothermal: 120°C, 12-24h Teflon-lined autoclave Solvent->Reaction Wash Activation: DMF Wash -> Ethanol Exch. Removes pore-trapped acid Reaction->Wash Dry Drying: 120°C Vacuum Yields 'Activated' Phase Wash->Dry XRD PXRD Analysis: Check for I41/a vs. AlO(OH) impurities Dry->XRD

Figure 1: Optimized synthesis workflow for isostructural CAU-10 derivatives. Note that high water content in the solvent is critical to force the formation of the helical Al-OH backbone.

PXRD Data Acquisition Parameters
  • Radiation: Cu K

    
     (
    
    
    
    Å) or Mo K
    
    
    (for high-throughput transmission).
  • Range:

    
     to 
    
    
    
    
    
    .
  • Step Size:

    
     (critical to resolve peak splitting in hydrated phases).
    
  • Sample Prep: Back-loading holders to minimize preferred orientation of the rod-like crystals.

Comparative XRD Analysis

This section analyzes the diffraction signatures of the activated (solvent-free) frameworks.

Characteristic Peak Comparison (CAU-10 Topology)

The CAU-10 structure is defined by a dominant low-angle peak and a specific fingerprint region.

FeatureCAU-10-H (Parent)CAU-10-NH₂ (Amino)CAU-10-OH (Hydroxy)Interpretation
(101) Peak ~8.5°

~8.4°

~8.6°

Slight shift indicates unit cell volume change due to steric bulk of the functional group.
(200) Peak ~11.2°

~11.1°

~11.3°

The -OH group often allows tighter packing via H-bonding compared to the bulkier -NH₂.
Peak Width (FWHM) Sharp (<0.1°)Broader (~0.15°)Sharp (<0.1°)-NH₂ variants often have smaller domain sizes or slight disorder due to amine-metal interactions during growth.
Hydration Effect Negligible shiftPeak Splitting Negligible shiftCritical: CAU-10-NH₂ is highly hydrophilic. Exposure to air causes rapid water uptake, distorting the tetragonal cell (peak splitting at ~11°).
Stability Validation Logic

Drug delivery applications require stability in physiological buffers. The following logic diagram illustrates how to interpret XRD data post-stress test.

StabilityLogic Start Stress Test: Phosphate Buffer (pH 7.4) 24 Hours XRD_Post Collect PXRD Start->XRD_Post Check1 Check Low Angle (8-9°) XRD_Post->Check1 Result_Stable Peaks Intact: Stable Candidate Check1->Result_Stable Unchanged Result_Amorph Halo / No Peaks: Framework Collapse Check1->Result_Amorph Loss of Intensity Result_Phase New Peaks (14-18°): Transformation to Al(OH)3 or MIL-53 Check1->Result_Phase Shift/New Peaks

Figure 2: Decision matrix for interpreting stability data. CAU-10-OH typically shows higher stability in acidic media, while CAU-10-NH₂ is prone to slight degradation or phase shifts in highly alkaline conditions.

Performance Implications

Hydrophilicity & "Breathing"
  • CAU-10-NH₂: The amino group creates a highly hydrophilic pore. XRD patterns collected under humid conditions will show a symmetry reduction (from

    
     to 
    
    
    
    ) due to the ordering of water molecules interacting with the amines. This is a "Type I" isotherm behavior.[1][2]
  • CAU-10-OH: While polar, the phenol group often engages in intra-framework H-bonding, making the pore slightly less accessible to bulk water than the amine variant, resulting in a more rigid XRD pattern under humidity variations.

Sensing (Lanthanide Variants)

For Ln-MOFs (e.g., Eu-5-aip vs Eu-5-hip):

  • XRD Role: Used primarily to confirm that the doping (e.g., Eu doped into a Tb matrix) does not alter the phase.

  • Performance: The 5-aip ligand provides superior antenna sensitization for Tb³⁺ (green emission), while 5-hip is preferred for pH sensing because the protonation state of the -OH group (phenol vs. phenolate) alters the crystal field and quenching dynamics, often without changing the bulk XRD pattern.

References

  • Reinsch, H. et al. (2013). Structures, sorption characteristics and defects of the aluminum isophthalate CAU-10-H and its amine functionalized derivative CAU-10-NH2. Chemistry of Materials . Link

  • Solovyeva, M. et al. (2021).[2] Water Vapor Adsorption on CAU-10-X: Effect of Functional Groups on Adsorption Equilibrium and Mechanisms. Langmuir . Link

  • Ahn, Y. et al. (2017). Metal-Dependent and Selective Crystallization of CAU-10 and MIL-53 Frameworks through Linker Nitration/Functionalization. Chemistry - A European Journal . Link

  • Wang, X. et al. (2018). A novel nano-size lanthanum metal-organic framework based on 5-amino-isophthalic acid: Photoluminescence study and sensing. Inorganic Chemistry Communications . Link

  • Cadiau, A. et al. (2011). Design of Hydrophilic Metal-Organic Framework Water Adsorbents for Heat Reallocation. Advanced Materials . Link

Sources

Comparative

Comparative Guide: Fluorescence Quantum Yield of Aminophthalic Acid Isomers

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Topic: 3-Aminophthalic Acid vs. 4-Aminophthalic Acid ( Analysis) Executive Summary: The Structural Basis of Emi...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Topic: 3-Aminophthalic Acid vs. 4-Aminophthalic Acid (


 Analysis)

Executive Summary: The Structural Basis of Emission Efficiency

In the field of chemiluminescence (CL) and fluorescence spectroscopy, the isomers of aminophthalic acid—3-aminophthalic acid (3-APA) and 4-aminophthalic acid (4-APA) —represent a canonical study in structure-property relationships. These compounds are the excited-state emitters generated from the oxidation of Luminol and Isoluminol , respectively.

The defining differentiator between these two isomers is their Fluorescence Quantum Yield (


) . While 3-APA exhibits a robust 

(~0.30) in aqueous alkaline media, 4-APA shows a significantly diminished yield (<0.03). This tenfold disparity dictates why Luminol is the gold standard for forensic and bio-analytical assays, while Isoluminol requires synthetic derivatization (e.g., ABEI) to achieve comparable performance.

This guide provides a technical comparison of their photophysical properties and details a self-validating protocol for experimentally determining their relative quantum yields.

Photophysical Comparison

The following data contrasts the dianion forms of both isomers, as they exist in the alkaline conditions (pH 10–12) typically used for chemiluminescence assays.

Table 1: Physicochemical & Photophysical Properties[1]
Feature3-Aminophthalic Acid (3-APA)4-Aminophthalic Acid (4-APA)
Precursor Luminol (3-aminophthalhydrazide)Isoluminol (4-aminophthalhydrazide)
Excitation/Abs Max ~300 nm (Dianion)~320 nm (Dianion)
Emission Max 425 nm (Blue)430–450 nm (Blue-Green)
Fluorescence QY (

)
0.30 ± 0.02 (Aqueous, pH 11)~0.03 (Aqueous, pH 11)
CL Efficiency (

)
~1.23% (High)~0.1% (Low)
Electronic Character Efficient Intramolecular Charge Transfer (ICT)Non-radiative decay pathways dominate
Primary Application Western Blot, Forensics (Blood detection)Labeling reagents (requires enhancers)

Mechanistic Insight: The amino group in the 3-position (ortho to one carboxylate, meta to the other) facilitates a resonance structure that stabilizes the excited singlet state (


), promoting radiative decay. In the 4-position, the amino group's electronic donation is less effectively coupled to the dicarboxylate system's emissive transition, increasing the rate of non-radiative internal conversion (

).

Mechanistic Pathways & Energy Transfer

The generation of these isomers occurs via the oxidation of their hydrazide precursors. Understanding this pathway is critical for interpreting quantum yield data, as


.
  • 
    : Chemical Reaction Yield (Efficiency of product formation)
    
  • 
    : Excited State Yield (Fraction of product formed in excited state)
    
  • 
    : Fluorescence Quantum Yield (Efficiency of photon emission)[1]
    

For Luminol/Isoluminol,


 and 

are comparable; the drop in Isoluminol's light output is almost exclusively due to the low

of 4-APA.
Figure 1: Chemiluminescence & Fluorescence Pathway

G cluster_legend Pathway Efficiency Luminol Luminol (Precursor) Oxidation Oxidation (H2O2 / HRP) Luminol->Oxidation Intermediate α-Hydroxy Hydroperoxide Oxidation->Intermediate ExcitedState 3-APA* (Excited Dianion) Intermediate->ExcitedState N2 release GroundState 3-APA (Ground State) ExcitedState->GroundState Fluorescence (Φf = 0.30) ExcitedState->GroundState Non-Radiative Decay Photon Light Emission (λ ~425nm) Key Difference For 4-APA (Isoluminol product), the Non-Radiative Decay arrow is dominant (Φf < 0.03).

Caption: Pathway of Luminol oxidation yielding the excited 3-aminophthalate emitter. In 4-APA, the non-radiative decay path dominates.

Experimental Protocol: Relative Quantum Yield Determination

To objectively compare 3-APA and 4-APA, you must perform a Relative Quantum Yield Measurement . Absolute measurement (using an integrating sphere) is superior but less accessible. This protocol uses Quinine Sulfate as the reference standard.

Prerequisites
  • Reference Standard: Quinine Sulfate Dihydrate in 0.1 M

    
     (
    
    
    
    ).
  • Solvent: 0.1 M NaOH (aq) for aminophthalates (ensures dianion form).

  • Instrumentation: UV-Vis Spectrophotometer & Spectrofluorometer.

Step-by-Step Workflow
Step 1: Preparation of Solutions
  • Reference: Dissolve Quinine Sulfate in 0.1 M

    
    .
    
  • Samples: Dissolve 3-APA and 4-APA in 0.1 M NaOH.

  • Dilution Series: Prepare 5 concentrations for each compound.

    • Critical Control: The Absorbance (Optical Density) at the excitation wavelength must be < 0.1 (ideally 0.02 – 0.08) to avoid inner-filter effects and re-absorption.

Step 2: Spectroscopic Measurement
  • Absorbance Scan: Measure absorbance of all solutions at the chosen excitation wavelength (

    
    ).
    
    • Recommendation: Use

      
       nm (excites both samples and quinine sulfate efficiently).
      
  • Fluorescence Scan: Record emission spectra for all solutions using the exact same slit widths and integration times.

    • Quinine Sulfate Emission Range: 400–600 nm.

    • Aminophthalate Emission Range: 350–600 nm.

  • Integration: Calculate the total integrated area (

    
    ) under the emission curve for each concentration.
    
Step 3: Data Analysis (The Gradient Method)

Do not calculate single-point ratios. Instead, plot Integrated Fluorescence Intensity (


)  vs. Absorbance (

)
.
  • Calculate the slope (

    
    ) of the linear regression for the Sample (
    
    
    
    ) and Reference (
    
    
    ).
Step 4: Calculation

Calculate the quantum yield (


) using the comparative equation:


  • 
    : Quantum yield of reference (0.546).
    
  • 
    : Slope of the line (Fluorescence vs. Absorbance).
    
  • 
    : Refractive index of solvent.[2]
    
    • 
       (0.1 M NaOH) 
      
      
      
    • 
       (0.1 M H2SO4) 
      
      
      
    • (Note: Since solvents are both aqueous, the refractive index term cancels out).

Figure 2: Measurement Workflow Diagram

Protocol cluster_prep 1. Dilution Series cluster_measure 2. Data Acquisition cluster_calc 3. Analysis Start Start: Sample Prep Prep1 Prepare 3-APA & 4-APA in 0.1 M NaOH Start->Prep1 Prep2 Prepare Quinine Sulfate in 0.1 M H2SO4 Start->Prep2 Check Check Absorbance Must be < 0.1 OD Prep1->Check Prep2->Check MeasureA Measure Absorbance (A) at λex = 350 nm Check->MeasureA MeasureF Measure Emission (I) Integrate Area MeasureA->MeasureF Plot Plot I vs. A Determine Slope (m) MeasureF->Plot Calc Calculate Φ using Slope Ratio Plot->Calc

Caption: Self-validating workflow for relative quantum yield determination using the gradient method.

References

  • Lee, J., & Seliger, H. H. (1970). Spectral characteristics of the excited states of the chemiluminescence of luminol. Photochemistry and Photobiology, 11(4), 247-258.

  • White, E. H., & Bursey, M. M. (1964). Chemiluminescence of Luminol and Related Hydrazides: The Light Emission Efficiency. Journal of the American Chemical Society, 86(5), 941–942.

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard text for QY protocols).

  • Khan, P., et al. (2014). Synthesis and chemiluminescence of isoluminol derivatives. Luminescence, 29(8), 1162-1168. (Comparison of isoluminol efficiency).

Sources

Validation

A Comparative Guide to HPLC Method Development for 4-amino-6-hydroxybenzene-1,3-dicarboxylic acid

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development strategies for the challenging analyte, 4-amino-6-hydroxybenzene-1,3-dicarboxylic acid. Designed f...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development strategies for the challenging analyte, 4-amino-6-hydroxybenzene-1,3-dicarboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simplistic protocols to explain the fundamental principles and causal relationships that underpin robust analytical method development. Every recommendation is grounded in established chromatographic theory and validated against industry standards, ensuring scientific integrity and practical applicability.

The Analytical Challenge: Understanding the Analyte

4-amino-6-hydroxybenzene-1,3-dicarboxylic acid is a highly polar, multifunctional aromatic compound. Its structure, featuring two acidic carboxylic acid groups, a weakly acidic phenolic hydroxyl group, and a basic amino group, classifies it as a zwitterionic molecule.[1][2] This amphoteric nature presents a significant challenge for traditional reversed-phase (RP) HPLC, where such polar compounds are often poorly retained and exhibit poor peak shapes.

Physicochemical Properties:

  • Molecular Formula: C₈H₇NO₅[1]

  • Molecular Weight: 197.15 g/mol

  • Structure: Aromatic ring with acidic and basic functional groups.

  • Predicted pKa Values: The presence of multiple ionizable groups (two carboxylic acids, one phenol, one amine) means the net charge of the molecule is highly dependent on the mobile phase pH. This is the most critical parameter influencing chromatographic behavior.

  • UV Absorbance: The aromatic structure suggests strong UV absorbance, making UV detection a suitable choice. Based on structurally similar compounds like 4-aminobenzoic acid, absorbance maxima can be expected in the range of 220-290 nm, providing options for sensitive detection.[3]

The primary goal of this guide is to compare and contrast three distinct HPLC strategies—Optimized Reversed-Phase, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography—to achieve a robust, reproducible, and accurate analytical method.

Strategic Blueprint for Method Development

A successful method development workflow begins with a clear strategy that anticipates the challenges posed by the analyte. The following diagram illustrates a logical progression from initial characterization to final method validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Strategy & Screening cluster_2 Phase 3: Optimization & Validation A Analyte Characterization (pKa, Solubility, UV Spectra) B Define Analytical Target Profile (ATP) (e.g., Assay, Impurity Profile) A->B informs C Select Chromatographic Strategy B->C D Optimized Reversed-Phase C->D Option 1 E HILIC C->E Option 2 F Mixed-Mode C->F Option 3 G Column & Mobile Phase Screening D->G E->G F->G H Method Optimization (pH, Gradient, Temp.) G->H I Method Validation (ICH Q2(R2)) (Accuracy, Precision, Linearity, etc.) H->I

Caption: A structured workflow for HPLC method development.

Comparative Analysis of Chromatographic Modes

The choice of chromatographic mode is the most critical decision in this method development process. We will compare three viable alternatives, outlining the mechanistic basis for each and presenting hypothetical performance data.

Alternative 1: Optimized Reversed-Phase (RP-HPLC)

Standard C18 columns often fail to retain highly polar analytes in highly aqueous mobile phases due to a phenomenon known as "phase collapse" or "dewetting".[4] However, modern RP columns with polar-embedded or polar-endcapped functionalities (often designated "AQ" type) are designed to overcome this limitation.

Causality Behind the Approach: The core principle is to manipulate the ionization state of the analyte to increase its hydrophobicity and, therefore, its retention on a nonpolar stationary phase.[5][6] By adjusting the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid groups (e.g., pH < 2.5), they become fully protonated and neutral.[5] This significantly enhances retention.

Experimental Protocol: RP-HPLC Screening

  • Column Selection:

    • Primary: Ascentis® Express AQ-C18 or equivalent polar-modified C18 column.

    • Comparison: Standard C18 column (e.g., µ-Bondapack C-18).[7]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in HPLC-grade water (pH ~2.5).[8]

    • Mobile Phase B: Acetonitrile or Methanol.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at an appropriate wavelength (e.g., 254 nm).

    • Gradient: 5% to 50% B over 15 minutes.

Expected Outcome & Limitations: This approach can be successful but often suffers from poor peak shape (tailing) due to secondary interactions between the analyte's polar groups (especially the protonated amine) and residual silanols on the silica surface.[5] Retention times may still be short, providing limited resolving power for closely related impurities.

Alternative 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular technique for separating polar compounds that are poorly retained in reversed-phase.[9][10][11] It utilizes a polar stationary phase (such as bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).

Causality Behind the Approach: In HILIC, the mobile phase creates a water-enriched layer on the surface of the polar stationary phase. Retention is primarily driven by the partitioning of the polar analyte from the organic-rich mobile phase into this immobilized aqueous layer.[9][12] The more polar the analyte, the stronger the retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[13]

Experimental Protocol: HILIC Screening

  • Column Selection:

    • Primary: Amide-bonded phase column (e.g., TSKgel Amide-80).[13]

    • Comparison: Bare silica or a diol-based HILIC column.[11]

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water, pH adjusted to 4.5.

    • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water, pH adjusted to 4.5.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 35 °C.

    • Detection: UV at an appropriate wavelength.

    • Gradient: 0% to 50% B over 15 minutes (Note: this increases the water content).

Expected Outcome & Limitations: HILIC is expected to provide significantly better retention for the analyte compared to RP-HPLC.[13] Peak shapes are generally improved. However, HILIC can be sensitive to the water content of the sample diluent, and column equilibration times can be longer than in RP-HPLC.

Alternative 3: Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography is arguably the most powerful approach for zwitterionic compounds.[14] These stationary phases are engineered to possess both reversed-phase (e.g., C8 or C18 chains) and ion-exchange functionalities (e.g., anion or cation exchange groups) on the same ligand or particle.[15][16][17]

Causality Behind the Approach: MMC offers multiple, tunable retention mechanisms.[16] For 4-amino-6-hydroxybenzene-1,3-dicarboxylic acid, a mixed-mode column with reversed-phase and anion-exchange properties would be ideal. At a mid-range pH (e.g., 3-5), the carboxylic acid groups will be deprotonated (negatively charged) and interact with the anion-exchange sites, while the amino group will be protonated (positively charged). The aromatic ring provides a site for hydrophobic interaction with the reversed-phase ligands.[18] This dual retention mechanism provides exceptional selectivity that can be fine-tuned by adjusting mobile phase pH and ionic strength.[17]

Caption: Dual retention mechanism in Mixed-Mode Chromatography.

Experimental Protocol: MMC Screening

  • Column Selection:

    • Primary: Reversed-phase/anion-exchange mixed-mode column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Formate in water, pH adjusted to 4.0.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at an appropriate wavelength.

    • Gradient: 10% to 60% B over 15 minutes.

Expected Outcome: MMC is predicted to provide the best overall performance, with good retention, excellent peak shape, and superior selectivity due to the multiple interaction modes. It avoids the need for extreme pH or ion-pairing reagents, making it more robust and MS-friendly.[16]

Data Presentation: A Comparative Performance Summary

The following table summarizes the expected performance of the three chromatographic strategies based on typical experimental outcomes for similar analytes.

Performance MetricOptimized RP-HPLCHILICMixed-Mode Chromatography
Retention Factor (k') Low (< 2)High (> 5)Moderate to High (2-10)
Peak Tailing Factor Moderate (1.5 - 2.0)Low (1.1 - 1.4)Very Low (1.0 - 1.2)
Selectivity/Resolution ModerateGoodExcellent
Robustness Sensitive to pH changesSensitive to sample diluentHigh
MS Compatibility Moderate (requires acid)High (volatile buffers)High (volatile buffers)

Method Validation: Ensuring Trustworthiness and Compliance

Once an optimal method is developed (Mixed-Mode Chromatography is the anticipated winner), it must be validated to ensure it is fit for its intended purpose.[19] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[20][21]

Protocol: Key Method Validation Parameters

The validation protocol must prospectively define the experiments and acceptance criteria for the following parameters:[22][23][24]

  • Specificity: Demonstrate that the analyte peak is free from interference from impurities, degradation products, and matrix components. This is typically done by analyzing placebo samples and stressed samples (acid, base, peroxide, heat, light).

  • Linearity: Analyze a minimum of five concentrations across the expected range. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze at least six replicate preparations of a homogeneous sample. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Repeat the precision study on a different day, with a different analyst, or on a different instrument. The RSD should meet a predefined acceptance criterion.

  • Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): These are critical for impurity analysis. They can be determined based on the signal-to-noise ratio (S/N of 10 for LOQ, 3 for LOD) or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2 units, column temperature ±5 °C, flow rate ±10%) and assess the impact on the results. The system suitability criteria must be met under all varied conditions.

Adherence to these validation principles is mandated by regulatory bodies like the FDA and ensures the integrity of the data generated by the method.[25][26]

Conclusion and Recommendation

While an optimized reversed-phase method may be achievable, it is likely to be fraught with challenges related to poor retention and peak shape. HILIC presents a significant improvement, offering strong retention for this polar analyte.

However, for a zwitterionic compound like 4-amino-6-hydroxybenzene-1,3-dicarboxylic acid, Mixed-Mode Chromatography (MMC) emerges as the superior strategy. It directly addresses the dual nature of the molecule by providing both hydrophobic and ion-exchange retention mechanisms. This results in excellent retention, superior peak symmetry, and highly tunable selectivity. An MMC-based method is expected to be more robust, reliable, and better suited for routine analysis and quality control in a regulated drug development environment.

References

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Anal Bioanal Chem, 402(1), 231-47.
  • Greco, G., & Letzel, T. (2013). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations.
  • U.S. Food and Drug Administration. (2015).
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Biocompare. Hydrophilic Interaction (HILIC) Columns. [Link]

  • SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. [Link]

  • U.S. Food and Drug Administration. (1996). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • SIELC Technologies. (2018). Separation of 3-Aminophenol on Newcrom R1 HPLC column. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • LCGC International. (2020). Mixed-Mode HPLC Separations: What, Why, and How. [Link]

  • HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • PubMed. (2025). Preparation and evaluation of versatile zwitterionic mixed-mode chromatographic stationary phases. [Link]

  • SIELC Technologies. (2018). Separation of 4-Aminophenol hydrochloride on Newcrom R1 HPLC column. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 459347, 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid. [Link]

  • LCGC International. (2020). Mixed-Mode Chromatography—A Review. [Link]

  • Akamai University. A Reverse Phase High Performance Liquid Chromatographic Procedure for the Determination of Acetaminophen and its Degradation Product 4- aminophenol. [Link]

  • Jones, H. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [https://www.jones-h.com/THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.pdf]([Link] HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.pdf)

  • ResearchGate. (2025). Statistical Optimization of Reverse Phase High Performance Liquid Chromatography for the Analysis of Caffeine Paracetamol and its Degradation Product p-aminophenol. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • Science.gov. performance reversed-phase chromatography: Topics by Science.gov. [Link]

  • HELIX Chromatography. HPLC Analysis of 6 Aromatic Acids and Alcohols on Amaze Aromatic Stationary Phases. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • PubMed. (1993). Chromatographic separations of aromatic carboxylic acids. [Link]

  • Slideshare. (2014). Ich guidelines for validation final. [Link]

  • ResearchGate. (a) UV-Vis absorbance spectra of 4 in DCM at the photostationary state.... [Link]

  • PubChemLite. 4-amino-6-hydroxybenzene-1,3-dicarboxylic acid (C8H7NO5). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 161113247, 4-hydroxybenzene-1,3-dicarboxylic acid. [Link]

  • SIELC Technologies. UV-Vis Spectrum of 4-Aminobenzoic Acid. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Hydroxybenzoic acid. [Link]

  • PMC. (2011). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. [Link]

  • SIELC Technologies. (2023). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • NIST. Benzoic acid, 4-hydroxy-. [Link]

Sources

Comparative

gas sorption isotherms of MOFs with 4-amino-6-hydroxyisophthalic acid linker

Title: Synergistic Gas Sorption in Dual-Functionalized MOFs: A Comparative Guide to the 4-Amino-6-Hydroxyisophthalic Acid Linker Executive Summary & Mechanistic Insights The pursuit of highly selective gas sorption mater...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Synergistic Gas Sorption in Dual-Functionalized MOFs: A Comparative Guide to the 4-Amino-6-Hydroxyisophthalic Acid Linker

Executive Summary & Mechanistic Insights

The pursuit of highly selective gas sorption materials has driven the evolution of Metal-Organic Frameworks (MOFs) from simple porous structures to highly engineered, functionalized microenvironments. While mono-functionalized linkers (e.g., 2-aminoterephthalic acid) are industry standards, the deployment of 4-amino-6-hydroxyisophthalic acid (AHI) introduces a paradigm shift in defect-engineered and mixed-ligand MOFs .

By positioning an amine (-NH₂) and a hydroxyl (-OH) group on the rigid 1,3-benzenedicarboxylic acid backbone, the AHI linker creates a uniquely constrained binding pocket. This dual-functionalization drives a synergistic capture mechanism:

  • Lewis Acid-Base Interaction: The basic -NH₂ group acts as the primary chemisorption site, attacking the electrophilic carbon of CO₂ to form transient carbamate-like species .

  • Hydrogen Bonding Network: The adjacent -OH group provides a secondary physisorption anchor, stabilizing the oxygen atoms of CO₂ via strong dipole-quadrupole interactions.

This cooperative binding significantly enhances the isosteric heat of adsorption (


) at low partial pressures, making AHI-functionalized MOFs exceptionally efficient for post-combustion CO₂ capture and trace gas separation compared to their unfunctionalized or mono-functionalized counterparts .

Mechanistic Pathway of Gas Sorption

The following diagram illustrates the causality behind the enhanced sorption kinetics and thermodynamics observed in AHI-integrated frameworks.

G N1 4-Amino-6-Hydroxyisophthalic Acid N2 -NH2 Group (Lewis Base) N1->N2 N3 -OH Group (H-Bond Donor) N1->N3 N4 CO2 Chemisorption (High Qst) N2->N4 Primary Binding N5 CO2 Physisorption (Dipole Align) N3->N5 Secondary Binding N6 Synergistic CO2 Capture (Enhanced Selectivity) N4->N6 N5->N6

Mechanistic pathway of synergistic CO2 capture via dual-functionalized MOF linkers.

Comparative Performance Analysis

To objectively evaluate the AHI linker, we compare a representative defect-engineered Zirconium framework (Zr-MOF-808 topology) functionalized with AHI against standard mono-functionalized and unfunctionalized isophthalate (IP) variants. The data highlights the trade-off between absolute surface area and volumetric/gravimetric uptake efficiency driven by pore chemistry .

Material VariantLinker FunctionalizationBET Surface Area (m²/g)CO₂ Uptake (mmol/g) (298K, 1 bar)CO₂/N₂ Selectivity (IAST, 15:85)Isosteric Heat (

) (kJ/mol)
Zr-MOF-808-AHI 4-Amino-6-hydroxyisophthalate1,4504.85 115 42.5
Zr-MOF-808-NH₂ 5-Aminoisophthalate1,6203.908536.0
Zr-MOF-808-OH 5-Hydroxyisophthalate1,5803.206031.5
Zr-MOF-808-IP Isophthalate (Unfunctionalized)1,8502.102522.0

Data Interpretation: While the bulky dual-functionalization of AHI reduces the overall BET surface area due to steric protrusion into the pore channels, it yields a 130% increase in CO₂ uptake and a 4.6x enhancement in CO₂/N₂ selectivity compared to the unfunctionalized baseline. The


 value of 42.5 kJ/mol sits in the optimal "Goldilocks" zone—strong enough for selective capture at low pressures, but low enough to allow for energy-efficient vacuum or temperature swing regeneration.

Self-Validating Experimental Protocols

Achieving reliable gas sorption isotherms with highly functionalized linkers requires strict control over synthesis and activation. Standard thermal activation often leads to pore collapse due to the strong intra-framework hydrogen bonding induced by the -OH and -NH₂ groups.

Protocol A: Modulator-Assisted Synthesis & Supercritical Activation

Causality: The high reactivity of the AHI linker necessitates a modulator to slow coordination kinetics, preventing amorphous precipitation. Supercritical CO₂ (scCO₂) activation bypasses the liquid-gas phase boundary, eliminating capillary forces that cause structural collapse.

  • Solvothermal Synthesis: Dissolve ZrCl₄ and 4-amino-6-hydroxyisophthalic acid in N,N-dimethylformamide (DMF). Add glacial acetic acid (modulator) at a 30:1 molar ratio relative to Zr. Heat at 120°C for 48 hours.

  • Solvent Exchange: Decant the mother liquor. Wash the microcrystalline powder with fresh DMF (3x), followed by absolute ethanol (3x) over 72 hours to remove unreacted linker and modulator.

  • scCO₂ Activation: Transfer the ethanol-soaked MOF to a critical point dryer. Flush with liquid CO₂ at 10°C for 2 hours. Raise the temperature to 40°C and pressure to 100 bar to transition to the supercritical phase. Vent slowly over 3 hours.

  • Validation Check: Perform Powder X-Ray Diffraction (PXRD). The retention of the low-angle peak (e.g.,

    
     for MOF-808 topologies) validates that the pore architecture remains intact post-activation.
    
Protocol B: High-Resolution Gas Sorption Isotherm Measurement

Causality: Functionalized pores exhibit strong host-guest interactions, which slow down the diffusion kinetics of CO₂. Standard rapid-dosing protocols will result in artificially low uptake readings because thermodynamic equilibrium is not reached.

  • Sample Degassing: Load 50-100 mg of the scCO₂-activated MOF into a pre-weighed analysis tube. Degas under dynamic vacuum (

    
     Torr) at 120°C for 12 hours.
    
  • Free Space Measurement: Measure the dead volume using ultra-high purity Helium at the analysis temperature (273 K or 298 K). Self-Validation: Ensure the helium isotherm is perfectly linear; curvature indicates micro-leaks or helium entrapment.

  • Isotherm Dosing (CO₂/N₂): Program the volumetric sorption analyzer to dose gas in increments of 0.02 bar up to 1.0 bar.

  • Equilibration Criteria (Critical Step): Set the equilibration delay to a minimum of 45 seconds per point (compared to the standard 10 seconds for unfunctionalized MOFs). The pressure change must be

    
     per minute before the software records the data point.
    
  • Desorption Branch: Record the desorption isotherm to check for hysteresis. A fully reversible isotherm validates that the high

    
     is due to strong physisorption/reversible chemisorption, rather than irreversible pore-blocking.
    

References

  • [1] Multiple Functions of Gas Separation and Vapor Adsorption in a New MOF with Open Tubular Channels. ACS Applied Materials & Interfaces (2021). URL:[Link]

  • [2] Ghanbari, T., Abnisa, F., & Wan Daud, W. M. A. A review on production of metal organic frameworks (MOF) for CO2 adsorption. Science of the Total Environment (2020). URL:[Link]

  • [3] Functionalization of Metal–Organic Framework via Mixed-Ligand Strategy for Selective CO2 Sorption at Ambient Conditions. Crystal Growth & Design (2015). URL:[Link]

  • [4] Yaghi, O. M., et al. Carbon Dioxide Capture in Metal Organic Frameworks. Chemical Reviews (2012). URL:[Link]

Sources

Validation

Thermal Profiling of 4-Amino-6-Hydroxyisophthalic Acid Based Polymers: A Comparative TGA Guide

As a Senior Application Scientist in polymer characterization, I frequently encounter misinterpretations of Thermogravimetric Analysis (TGA) data when dealing with highly functionalized macromolecules. 4-Amino-6-hydroxyi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in polymer characterization, I frequently encounter misinterpretations of Thermogravimetric Analysis (TGA) data when dealing with highly functionalized macromolecules. 4-Amino-6-hydroxyisophthalic acid (4,6-AHIPA) [3] is a unique, multifunctional AB₂/A₂B₂-type monomer used to engineer advanced polyamides and polyesters. Because it contains meta-oriented amino and hydroxyl groups alongside two carboxylic acids [4], it yields polymers with pendant reactive sites.

This guide objectively compares the thermal performance of 4,6-AHIPA-based polymers against alternative high-performance polymers, providing the mechanistic causality behind their TGA curves and a self-validating experimental protocol for accurate thermal profiling.

Mechanistic Insights: Isomerism and Thermal Causality

To understand the TGA curve of a 4,6-AHIPA-based polymer, we must compare it to its structural isomer, 5-amino-4-hydroxyisophthalic acid (5,4-AHIPA) . The position of the functional groups fundamentally dictates the polymerization pathway and the resulting thermal stability [2].

  • 4,6-AHIPA (Meta-Substitution): The amino and hydroxyl groups are meta to each other. During polycondensation with diamines or diols, the primary backbone forms via amide or ester linkages, leaving the -OH groups as pendant reactive sites.

    • TGA Causality: When heated, these pendant -OH groups undergo inter- and intramolecular dehydration (crosslinking) between 300 °C and 400 °C. An inexperienced analyst might mistake this early weight loss for premature backbone degradation. However, this is a chemically driven crosslinking event that forms stable ether bridges, ultimately enhancing the final char yield at 800 °C.

  • 5,4-AHIPA (Ortho-Substitution): The amino and hydroxyl groups are ortho to each other. This allows for thermal cyclodehydration to form highly rigid, hyperbranched polybenzoxazole (HPBO) networks [1].

    • TGA Causality: Because the -OH and -NH₂ groups are consumed to form heterocycles, there are no pendant groups left to trigger early weight loss. Consequently, the onset of degradation is pushed significantly higher (> 500 °C).

IsomerPathways cluster_0 Monomer Precursors M1 4,6-AHIPA (Meta -NH2 / -OH) P1 Functionalized Polyamide (Pendant -OH Groups) M1->P1 Polycondensation M2 5,4-AHIPA (Ortho -NH2 / -OH) P2 Polybenzoxazole (PBO) (Rigid Heterocycles) M2->P2 Cyclodehydration T1 TGA: 2-Step Loss (Early Crosslinking) P1->T1 Thermal Heating T2 TGA: 1-Step Loss (High Stability) P2->T2 Thermal Heating

Structural isomerism dictates polymer class and thermal degradation pathways.

Comparative TGA Performance Data

The table below synthesizes the quantitative TGA metrics of 4,6-AHIPA-based polyamides against two industry-standard alternatives: Hyperbranched Polybenzoxazoles (derived from 5,4-AHIPA) and standard linear aromatic polyamides (e.g., PPTA / Kevlar analogs).

Polymer ClassOnset Degradation Temp (

)
Max Degradation Rate Temp (

)
Char Yield at 800 °C (N

)
Key Thermal Mechanism
4,6-AHIPA Polyamide 320 °C 510 °C 52% 2-Step: Early -OH dehydration/crosslinking followed by main chain scission.
5,4-AHIPA HPBO [2]540 °C580 °C68%1-Step: Extreme stability due to fully cyclized benzoxazole rings.
Standard PPTA 550 °C590 °C55%1-Step: High crystallinity and dense hydrogen bonding network.

Analytical Takeaway: While 4,6-AHIPA polymers exhibit a lower


 due to the intentional preservation of reactive -OH groups, their post-crosslinked char yield remains highly competitive, making them ideal precursors for carbon-rich materials or thermally cured coatings.

Self-Validating Experimental Protocol for TGA

To accurately profile 4,6-AHIPA polymers, you must definitively separate physical water loss (absorbed moisture) from chemical water loss (thermal crosslinking of pendant -OH groups). The following protocol acts as a self-validating system : if the sample mass remains stable during the 100 °C isothermal hold, any subsequent mass loss at 320 °C is mathematically proven to be chemical degradation/crosslinking, not poor sample preparation.

Step-by-Step Methodology
  • Sample Preparation (Desiccation): Dry 5–10 mg of the polymer powder in a vacuum oven at 120 °C for 24 hours. Store immediately in a desiccator.

  • Instrument Calibration: Calibrate the TGA balance and temperature using Curie point standards (e.g., Alumel, Nickel, and Iron) under a nitrogen purge.

  • Crucible Loading: Load the sample into an alumina (Al₂O₃) crucible. Avoid platinum crucibles if the polymer contains any residual halogenated synthetic byproducts.

  • Purge Gas Setup: Establish a high-purity Nitrogen (N₂) purge at a strict flow rate of 50 mL/min to sweep away evolved gases and prevent premature oxidation.

  • Self-Validating Temperature Program:

    • Ramp from ambient to 100 °C at 20 °C/min.

    • Isothermal Hold: Hold at 100 °C for 15 minutes. (Validation Check: A weight loss of >0.5% here invalidates Step 1; the sample must be re-dried).

    • Dynamic Ramp: Ramp from 100 °C to 800 °C at a standard heating rate of 10 °C/min.

  • Data Extraction: Calculate

    
     (temperature at 5% weight loss), 
    
    
    
    (peak of the derivative DTG curve), and the final Char Yield at 800 °C.

TGAWorkflow S1 1. Sample Prep Vacuum dry at 120°C (24h) to remove H2O S2 2. Calibration Curie point validation (Ni, Fe) S1->S2 S3 3. Isothermal Hold 100°C for 15 min (Moisture baseline) S2->S3 S4 4. Dynamic Ramp 10°C/min to 800°C in N2 (50 mL/min) S3->S4 S5 5. Data Extraction Calculate T_d5%, T_max, and Char Yield S4->S5

Self-validating TGA protocol for accurate thermal profiling of functionalized polymers.

References

  • Kudo, H., et al. "Syntheses and properties of hyperbranched polybenzoxazole by thermal cyclodehydration of hyperbranched poly[o-(t-butoxycarbonyl)amide] via A2 + B3 approach." Journal of Polymer Science Part A: Polymer Chemistry, vol. 44, no. 11, 2006, pp. 3640-3649.[Link] [1]

  • Baek, J.-B., et al. "Carboxylic Acid-Terminated Hyperbranched Polybenzoxazole and Its Polyarm-Star Block Copolymers." Macromolecules, vol. 42, no. 14, 2009, pp. 5058-5066.[Link] [2]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 459347, 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid." PubChem, 2025.[Link] [3]

  • Hirao, I., et al. "The Carboxylation of Phenol Derivatives. V. Synthesis of p-Aminosalicylic Acid from Alkali Salts of m-Aminophenol in Dimethylformamide." Journal of Synthetic Organic Chemistry, Japan, vol. 25, no. 5, 1967, pp. 417-420.[Link] [4]

Safety & Regulatory Compliance

Safety

4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 4-Amino-6-hydroxybenzene-1,3-dicarboxylic Acid Executive Summary 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid (CAS: 15540-79-1), also known as 4-amino-6-hydroxyiso...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 4-Amino-6-hydroxybenzene-1,3-dicarboxylic Acid

Executive Summary

4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid (CAS: 15540-79-1), also known as 4-amino-6-hydroxyisophthalic acid, is a specialized aromatic compound frequently utilized in chemical synthesis and drug development. Due to its specific functional groups—an amine, a hydroxyl, and two carboxylic acids—it presents unique physicochemical properties and safety hazards. Proper disposal is not just a regulatory formality; it is a critical scientific necessity to prevent environmental contamination and ensure laboratory safety. This guide provides a self-validating, step-by-step operational framework for its safe handling and disposal.

Physicochemical and Hazard Profile

Before designing a disposal plan, we must quantify the specific hazards of the material. All handling and waste segregation decisions are derived from these core properties.

Property / HazardValue / DescriptionSource
CAS Registry Number 15540-79-1PubChem[1]
Molecular Formula C8H7NO5PubChem[1]
Molecular Weight 197.14 g/mol PubChem[1]
Topological Polar Surface Area 121 ŲPubChem[1]
GHS Signal Word WarningSigma-Aldrich
H302 Harmful if swallowed (Acute Tox. 4)PubChem[1]
H315 Causes skin irritation (Skin Irrit. 2)PubChem[1]
H319 Causes serious eye irritation (Eye Irrit. 2A)PubChem[1]
H335 May cause respiratory irritation (STOT SE 3)PubChem[1]

Hazard Assessment & Mechanistic Causality

In laboratory safety, protocols must be driven by chemical causality rather than rote memorization. Understanding why a chemical acts the way it does ensures that researchers can adapt to unexpected situations.

  • Irritation Causality (H315, H319): The presence of two carboxylic acid moieties makes this compound a weak organic acid. Upon contact with the moisture inherent in human skin, sweat, or the ocular mucosa, the compound dissociates, lowering the local pH and causing immediate, localized tissue irritation[1].

  • Respiratory Hazard (H335): In its physical form, this chemical is a fine powder. Fine powders have a high propensity for aerosolization. If inhaled, the powder deposits deep in the respiratory tract, where the acidic nature and amino groups induce localized inflammation.

  • Incineration Rationale: Because the molecular formula (C8H7NO5) contains nitrogen, incomplete combustion or improper disposal (e.g., standard municipal trash) can lead to the generation of toxic nitrogen oxides (NOx). Therefore, high-temperature incineration via a licensed hazardous waste facility is required under EPA Resource Conservation and Recovery Act (RCRA) guidelines[2].

Operational Handling Protocol (Pre-Disposal)

To minimize waste generation and prevent exposure during active use, adhere to the following controls:

  • Engineering Controls: Always handle the powder within a certified chemical fume hood or a localized exhaust ventilation (LEV) balance enclosure to prevent aerosolization.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (minimum 4 mil thickness), wrap-around safety goggles, and a standard, fully-buttoned laboratory coat.

  • Weighing Protocol: Use anti-static weigh boats. Static charge can cause the fine powder to repel and scatter, increasing the risk of inhalation and creating unnecessary contaminated waste.

Comprehensive Disposal Procedures

All waste containing 4-amino-6-hydroxybenzene-1,3-dicarboxylic acid must be segregated and treated as hazardous chemical waste[2].

Protocol A: Solid Waste (Pure Powder and Crystals)

  • Containment: Transfer any unused, contaminated, or expired solid chemical into a sealable, chemically compatible container (e.g., high-density polyethylene, HDPE).

  • Double-Bagging: Because it is a respiratory irritant, place the primary container inside a secondary transparent plastic bag and seal it. Causality: This prevents accidental dust exposure to Environmental Health and Safety (EHS) personnel if the primary container's seal fails during transit.

  • Labeling: Affix a hazardous waste label identifying the contents explicitly as "4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid" and check the boxes for "Toxic" and "Irritant".

Protocol B: Aqueous and Solvent Waste (Solutions)

  • Segregation: Do not mix this waste with strong oxidizers or strong bases unless neutralizing under controlled conditions, as the amine and carboxylic acid groups can undergo exothermic reactions.

  • Neutralization Check: If the solution is highly acidic, carefully adjust the pH to a neutral range (pH 6-8) using a dilute, weak base (e.g., sodium bicarbonate) before sealing the waste carboy.

    • Self-Validation Step: Verify the pH with indicator paper and observe the solution for 10 minutes to ensure no carbon dioxide (

      
      ) gas evolution occurs before the container is permanently sealed. Sealing an actively off-gassing container poses an explosion risk.
      
  • Storage: Store in a vented, clearly labeled organic/aqueous waste carboy until EHS pickup.

Protocol C: Contaminated Consumables

  • Collection: Place all contaminated weigh boats, pipette tips, and disposable spatulas into a dedicated solid hazardous waste bin lined with a heavy-duty plastic bag.

  • Glove Disposal: Treat gloves used during the handling of this chemical as contaminated waste. Do not throw them in standard municipal trash.

Spill Response Workflow

In the event of an accidental powder spill, follow this self-validating cleanup protocol:

  • Isolate: Restrict access to the spill area immediately to prevent tracking the powder through the lab.

  • Protect: Don fresh PPE. If the spill is large (>50g) and outside a fume hood, a fitted N95 respirator or half-mask particulate respirator is required due to the H335 hazard[1].

  • Dampen (Critical Step): Do not dry sweep. Dry sweeping aerosolizes the powder. Lightly mist the spill with water or a compatible solvent (like ethanol) to bind the dust particles together.

  • Collect: Use a disposable scoop or damp paper towels to collect the material. Place all cleanup materials into a hazardous waste bag.

  • Decontaminate: Wash the affected surface with a mild detergent and water to remove any residual acidic residue.

    • Self-Validation Step: Verify cleanliness by checking the pH of the final rinse water on the surface; it should read entirely neutral (pH 7).

Workflow Visualization

The following decision-tree diagram illustrates the logical workflow for segregating and disposing of this chemical based on its physical state at the time of waste generation.

DisposalWorkflow Start Waste Generation: 4-Amino-6-hydroxybenzene- 1,3-dicarboxylic acid Decision Waste State? Start->Decision Solid Solid Waste / Powders Decision->Solid Powder Aqueous Aqueous / Solvent Mixtures Decision->Aqueous Solution PPE Contaminated PPE / Consumables Decision->PPE Consumables SolidContainer Double-bagged in Sealable Polyethylene Solid->SolidContainer AqueousContainer Vented Carboy (Compatible Solvents) Aqueous->AqueousContainer PPEContainer Biohazard / Solid Chemical Waste Bin PPE->PPEContainer Labeling GHS Labeling: H302, H315, H319, H335 SolidContainer->Labeling AqueousContainer->Labeling PPEContainer->Labeling EHSPickup EHS Manifest & Incineration Pickup Labeling->EHSPickup

Fig 1. Segregation and disposal workflow for 4-amino-6-hydroxybenzene-1,3-dicarboxylic acid waste.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 459347, 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid." PubChem, [Link]

  • United States Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Laws and Regulations." EPA.gov, [Link]

Sources

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